Product packaging for 2-(1H-1,2,3-Triazol-1-YL)ethanamine(Cat. No.:CAS No. 4320-98-3)

2-(1H-1,2,3-Triazol-1-YL)ethanamine

Cat. No.: B1629924
CAS No.: 4320-98-3
M. Wt: 112.13 g/mol
InChI Key: CHEYEJGXQSHSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-1,2,3-Triazol-1-YL)ethanamine is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4 B1629924 2-(1H-1,2,3-Triazol-1-YL)ethanamine CAS No. 4320-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(triazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-1-3-8-4-2-6-7-8/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEYEJGXQSHSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626481
Record name 2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-94-9, 4320-98-3
Record name 1H-1,2,3-Triazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4320-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-Triazol-1-yl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1H-1,2,3-Triazol-1-YL)ethanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Authored by: A Senior Application Scientist

Foreword: The Significance of this compound

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, lauded for its exceptional chemical stability, aromatic nature, and capacity for hydrogen bonding. When incorporated into molecular frameworks, it often imparts enhanced biological activity and favorable pharmacokinetic properties. The title compound, this compound, represents a valuable building block, featuring the versatile 1,2,3-triazole core appended with a primary amine. This amine functionality serves as a critical handle for further chemical elaboration, enabling the construction of a diverse array of more complex molecules, including pharmacologically active agents and functional materials.

This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to this compound. The narrative is structured to not only present a step-by-step protocol but also to elucidate the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions.

Strategic Overview of the Synthesis

The convergent synthetic strategy detailed herein leverages the power of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This approach is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer.[1][2]

Our synthetic design involves the preparation of two key precursors: an N-protected propargylamine and a suitable 2-azidoethyl synthon. These fragments will then be coupled in the pivotal CuAAC reaction, followed by a final deprotection step to yield the target molecule. The use of a protecting group for the amine functionality is crucial to prevent undesired side reactions during the synthesis of the precursors and the cycloaddition reaction. The tert-butyloxycarbonyl (Boc) group is selected for its stability under a range of reaction conditions and its facile removal under acidic conditions.[3][4]

Visualizing the Synthetic Workflow

G cluster_0 Pathway 1: Alkyne Precursor Synthesis cluster_1 Pathway 2: Azide Precursor Synthesis cluster_2 Convergent Coupling and Deprotection A Propargylamine B N-Boc-propargylamine A->B Boc2O, CH2Cl2 G N-Boc-2-(1H-1,2,3-triazol-1-yl)ethanamine B->G CuSO4.5H2O, Na Ascorbate, H2O/t-BuOH C 2-Chloroethanol D 2-Azidoethanol C->D NaN3, H2O E 2-Azidoethyl Tosylate D->E TsCl, Pyridine F 2-Azidoethanamine E->F NH3 F->G CuSO4.5H2O, Na Ascorbate, H2O/t-BuOH H This compound G->H TFA or HCl caption Overall synthetic workflow for this compound.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Precursors

Preparation of N-Boc-propargylamine (Alkyne Component)

The initial step involves the protection of the commercially available propargylamine to prevent its nucleophilic amine from interfering in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and straightforward introduction and removal.[1][3]

Experimental Protocol: Synthesis of N-Boc-propargylamine
  • Reaction Setup: To a solution of propargylamine (1.0 eq.) in dichloromethane (CH2Cl2) at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.0 eq.) in CH2Cl2.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3-4 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-propargylamine as a white solid.[1]

Causality and Insights:
  • Choice of Reagent: Di-tert-butyl dicarbonate is a mild and efficient reagent for the introduction of the Boc protecting group.[3]

  • Reaction Conditions: The reaction is performed at a low temperature initially to control the exothermicity of the reaction between the amine and the Boc anhydride.

  • Purity Assessment: The purity of the product should be confirmed by 1H and 13C NMR spectroscopy. The characteristic signals for the Boc group (a singlet at ~1.45 ppm in 1H NMR) and the propargyl group (a triplet at ~2.23 ppm and a doublet at ~3.91 ppm in 1H NMR) should be present.[1]

Preparation of 2-Azidoethanamine (Azide Component)

The synthesis of 2-azidoethanamine can be achieved from readily available 2-chloroethanol in a three-step sequence.

Step 1: Synthesis of 2-Azidoethanol

This transformation is a standard nucleophilic substitution where the chloride is displaced by the azide anion.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroethanol (1.0 eq.) and sodium azide (NaN3) (1.5 eq.) in water.

  • Reaction Execution: Heat the mixture to reflux (around 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling to room temperature, the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-azidoethanol as a colorless oil. Caution: 2-Azidoethanol is potentially explosive and should be handled with care.[5][6]

Step 2: Synthesis of 2-Azidoethyl Tosylate

To convert the hydroxyl group into a good leaving group for the subsequent amination step, it is tosylated using p-toluenesulfonyl chloride (TsCl).

  • Reaction Setup: Dissolve 2-azidoethanol (1.0 eq.) in pyridine at 0 °C.

  • Reaction Execution: Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. The organic layer is washed sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate and concentrating, the crude product can be purified by column chromatography.

Step 3: Synthesis of 2-Azidoethanamine

The final step in this sequence is the displacement of the tosylate group with ammonia to furnish the desired primary amine.

  • Reaction Setup: Dissolve 2-azidoethyl tosylate (1.0 eq.) in a solution of ammonia in methanol (e.g., 7N).

  • Reaction Execution: Stir the reaction mixture in a sealed vessel at room temperature for 48-72 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is taken up in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then basified with NaOH and the product is extracted with dichloromethane. The combined organic extracts are dried and concentrated to give 2-azidoethanamine.

Part 2: The Convergent Step - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With both the N-Boc-propargylamine and 2-azidoethanamine in hand, the core 1,2,3-triazole ring can be constructed via the highly efficient CuAAC reaction.[7][8]

Mechanism of the CuAAC Reaction

G CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Alkyne N-Boc-propargylamine Alkyne->Cu_Acetylide Coordination & Deprotonation Azide 2-Azidoethanamine Six_membered_intermediate Six-membered Copper Intermediate Azide->Six_membered_intermediate Cu_Acetylide->Six_membered_intermediate Coordination Cu_Triazolide Copper Triazolide Six_membered_intermediate->Cu_Triazolide Cyclization & Ring Contraction Product N-Boc-2-(1H-1,2,3-triazol-1-yl)ethanamine Cu_Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration Proton_Source H+ Proton_Source->Product caption Simplified catalytic cycle of the CuAAC reaction.

Caption: Simplified catalytic cycle of the CuAAC reaction.

The reaction is initiated by the formation of a copper(I) acetylide intermediate from N-Boc-propargylamine and the Cu(I) catalyst. This intermediate then coordinates with 2-azidoethanamine, followed by a cyclization and ring contraction to form a copper triazolide. Finally, protonolysis releases the desired N-Boc-protected triazole product and regenerates the active Cu(I) catalyst.[7]

Experimental Protocol: CuAAC Reaction
  • Reaction Setup: In a suitable solvent system such as a 1:1 mixture of water and tert-butanol, dissolve N-Boc-propargylamine (1.0 eq.) and 2-azidoethanamine (1.0 eq.).

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by dissolving copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 eq.) and sodium ascorbate (0.10 eq.) in a small amount of water.

  • Reaction Execution: Add the catalyst solution to the mixture of the alkyne and azide. Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-2-(1H-1,2,3-triazol-1-yl)ethanamine.

Part 3: Final Deprotection to Yield the Target Compound

The final step is the removal of the Boc protecting group to unveil the primary amine functionality of the target molecule. This is typically achieved under acidic conditions.[3][4][9]

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc-protected triazole (1.0 eq.) in dichloromethane (CH2Cl2).

  • Reaction Execution: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C. Stir the reaction at room temperature for 1-3 hours.

  • Work-up and Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of water and the pH is adjusted to >10 with a base such as NaOH. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound. Alternatively, using HCl in dioxane or methanol will yield the hydrochloride salt of the product, which may be easier to handle and purify.[10]

Quantitative Data Summary

StepReactantsProductTypical Yield (%)
1.1Propargylamine, Boc2ON-Boc-propargylamine>95%[1]
1.2.12-Chloroethanol, NaN32-Azidoethanol~80%[5]
1.2.22-Azidoethanol, TsCl2-Azidoethyl Tosylate70-85%
1.2.32-Azidoethyl Tosylate, NH32-Azidoethanamine50-70%
2N-Boc-propargylamine, 2-AzidoethanamineN-Boc-2-(1H-1,2,3-triazol-1-yl)ethanamine85-95%
3N-Boc-protected triazole, TFA/HClThis compound>90%[9]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient route to this compound. By employing a convergent strategy centered around the robust CuAAC reaction and utilizing a standard amine protecting group, this methodology is well-suited for producing this valuable building block on a laboratory scale. The protocols described are based on well-established chemical transformations, ensuring a high degree of reproducibility and success for researchers in the fields of medicinal chemistry, drug development, and materials science.

References

A Comprehensive Technical Guide to the Molecular Structure and Properties of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, prized for its exceptional stability, unique electronic properties, and synthetic accessibility via "click chemistry".[1] This guide provides an in-depth analysis of 2-(1H-1,2,3-triazol-1-yl)ethanamine, a fundamental building block that marries the robust triazole core with a versatile primary amine. We will dissect its molecular architecture, physicochemical profile, synthetic pathways, and strategic importance in the design of novel therapeutics.

Section 1: Molecular Identity and Physicochemical Profile

A molecule's identity and its behavior in a biological system are dictated by its fundamental properties. For this compound, these properties suggest a compound with favorable aqueous solubility and the potential to engage in specific molecular interactions, making it an attractive starting point for library development.

Key Molecular Identifiers

Precise identification is critical for regulatory and experimental consistency. The core identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChemLite[2]
CAS Number 4320-98-3ChemicalBook[3]
Molecular Formula C₄H₈N₄ChemScene[4]
Molecular Weight 112.13 g/mol ChemScene[4]
Canonical SMILES C1=CN(N=N1)CCNPubChemLite[2]
InChIKey CHEYEJGXQSHSFE-UHFFFAOYSA-NPubChemLite[2]
Computed Physicochemical Properties for Drug Discovery

The compound's physicochemical properties, particularly those governed by Lipinski's Rule of Five, provide early-stage insights into its potential as a drug candidate. The data indicates a small, polar molecule with characteristics amenable to oral bioavailability.

PropertyValueSignificance in Drug DevelopmentSource
XLogP -1.3Indicates high hydrophilicity, favoring solubility over membrane permeability.PubChemLite[2]
Topological Polar Surface Area (TPSA) 56.73 ŲSuggests good potential for oral absorption and cell permeability (typically <140 Ų).ChemScene[4]
Hydrogen Bond Donor Count 1The primary amine (-NH₂) can engage in hydrogen bonding with biological targets.ChemScene[4]
Hydrogen Bond Acceptor Count 4The three triazole nitrogens and the amine nitrogen can act as H-bond acceptors.ChemScene[4]
Rotatable Bond Count 2Low conformational flexibility, which can be advantageous for binding affinity.ChemScene[4]

Section 2: Core Structural Features and Rationale

The molecule's utility is derived from the synergistic combination of its two primary components: the 1,2,3-triazole ring and the ethanamine side chain.

  • The 1,2,3-Triazole Ring: This five-membered heterocycle is not merely a passive scaffold. It is remarkably stable to metabolic degradation, including acidic/basic hydrolysis and oxidative or reductive conditions.[5] Its significant dipole moment and ability to participate in hydrogen bonding allow it to act as a bioisostere for the amide bond, often improving the pharmacokinetic profile of parent peptides.[5]

  • The Ethanamine Side Chain: The terminal primary amine is a critical functional handle. Its basicity allows for the formation of salts to improve solubility and handling. More importantly, it serves as a nucleophilic point for covalent modification, enabling the molecule to be readily incorporated into larger structures through reactions like amide coupling, reductive amination, or sulfonylation. This versatility is the key to its use as a library-building scaffold.[6]

cluster_0 This compound cluster_1 Structural Components cluster_2 Key Physicochemical & Functional Roles mol Core Structure triazole 1,2,3-Triazole Ring ethanamine Ethanamine Side Chain triazole_props Metabolic Stability Amide Bioisostere Dipole Interactions triazole->triazole_props Imparts ethanamine_props Primary Amine (pKa) Nucleophilic Handle Pharmacophoric Anchor ethanamine->ethanamine_props Provides

Caption: Key structural components and their functional roles.

Section 3: Synthetic Methodologies: A Strategic Overview

The synthesis of this compound can be approached from two mechanistically distinct and highly reliable directions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Strategy A: N-Alkylation of 1H-1,2,3-Triazole

This classical approach involves the direct alkylation of the pre-formed triazole heterocycle with a 2-carbon electrophile bearing a protected amine. The primary challenge is controlling regioselectivity, as alkylation can occur at N1 or N2. However, for the unsubstituted triazole, N1-alkylation is generally favored.

Protocol: N-Alkylation followed by Deprotection

  • Activation: To a solution of 1H-1,2,3-triazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C to deprotonate the triazole.

  • Alkylation: A solution of N-(2-bromoethyl)phthalimide (1.1 eq) in DMF is added dropwise to the activated triazole solution. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The phthalimide group serves as an excellent protecting group for the primary amine.

  • Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The crude product is dissolved in ethanol, and hydrazine hydrate (2.0-3.0 eq) is added. The mixture is heated to reflux for 4-6 hours, leading to the cleavage of the phthalimide group.

  • Purification: After cooling, the reaction mixture is filtered to remove the phthaloylhydrazide byproduct. The filtrate is concentrated, and the resulting residue is purified by column chromatography or distillation to yield the final product.

start 1H-1,2,3-Triazole + NaH in DMF step1 1. Deprotonation 2. Nucleophilic Substitution (SN2) start->step1 reagent1 N-(2-bromoethyl)phthalimide reagent1->step1 intermediate N-protected intermediate step1->intermediate step2 Phthalimide Deprotection (Ing-Manske procedure) intermediate->step2 reagent2 Hydrazine Hydrate in Ethanol reagent2->step2 product This compound step2->product

Caption: Workflow for the N-Alkylation synthesis strategy.

Strategy B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship of "click chemistry," is arguably the most efficient and regiospecific method for constructing 1,4-disubstituted 1,2,3-triazoles. This strategy builds the triazole ring from simpler, orthogonal precursors.

Protocol: CuAAC "Click Chemistry"

  • Precursor Synthesis: The key starting material, 2-azidoethanamine, is prepared from 2-aminoethanol or 2-chloroethylamine via standard procedures. Caution: Small organic azides can be explosive; handle with appropriate care.

  • Reaction Setup: To a solution of 2-azidoethanamine (1.0 eq) in a solvent mixture (e.g., t-BuOH/H₂O), a copper(II) sulfate solution (0.05 eq) and sodium ascorbate (0.10 eq) are added. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Cycloaddition: Acetylene gas is bubbled through the reaction mixture, or a suitable acetylene surrogate is used. The reaction is stirred vigorously at room temperature for 8-24 hours. The reaction's completion can be monitored by TLC or LC-MS.

  • Purification: Upon completion, the reaction mixture may be passed through a short plug of chelating resin to remove the copper catalyst. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the pure this compound. Note that the product is the N-1 isomer exclusively.

start_alkyne Acetylene Gas step1 Copper(I)-Catalyzed [3+2] Cycloaddition start_alkyne->step1 start_azide 2-Azidoethanamine start_azide->step1 catalyst CuSO4 / Sodium Ascorbate (in tBuOH/H2O) catalyst->step1 catalyzes product This compound (N-1 Isomer) step1->product

Caption: Workflow for the CuAAC ("Click Chemistry") synthesis.

Section 4: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following table outlines the predicted spectroscopic data based on the molecule's known structure and data from analogous compounds.[6][7]

TechniqueExpected ObservationsRationale
¹H NMR δ 7.7-7.9 (d, 1H, triazole CH ), δ 7.5-7.7 (d, 1H, triazole CH ), δ 4.4-4.6 (t, 2H, N-CH₂ ), δ 3.1-3.3 (t, 2H, CH₂ -NH₂), δ 1.5-2.5 (br s, 2H, NH₂ )The triazole protons appear far downfield in the aromatic region. The two methylene groups appear as triplets due to coupling with each other. The amine protons are typically a broad singlet.
¹³C NMR δ 130-135 (triazole C H), δ 120-125 (triazole C H), δ 48-52 (C H₂-N), δ 38-42 (C H₂-NH₂)Two distinct signals for the aromatic carbons of the triazole ring and two signals for the aliphatic carbons of the ethyl chain.
IR (cm⁻¹) 3300-3500 (N-H stretch, medium), 3100-3150 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1450-1600 (Triazole ring vibrations)Key stretches confirm the presence of the primary amine, the triazole ring, and the aliphatic linker.[6]
Mass Spec (ESI+) m/z = 113.08 [M+H]⁺The protonated molecular ion peak confirms the molecular weight of the compound (112.13 Da).[2]

Section 5: Significance and Applications in Drug Discovery

This compound is rarely the final drug product but is a powerful "scaffold" or "building block" for creating large, diverse libraries of compounds for high-throughput screening.

  • Versatile Building Block: The primary amine is a gateway for parallel synthesis. By reacting this single scaffold with a library of diverse carboxylic acids (via amide coupling), aldehydes/ketones (via reductive amination), or sulfonyl chlorides, thousands of unique derivatives can be rapidly generated.

  • Linker Chemistry: The triazole ring is an effective linker, connecting different pharmacophores with a stable, rigid geometry that is often more predictable than a simple alkyl chain.[1]

  • Bioisosteric Replacement: In lead optimization, an existing amide bond in a lead compound might be replaced with the triazole ring from this scaffold to block metabolic cleavage by peptidases, thereby increasing the compound's half-life in vivo.[5]

cluster_0 Core Scaffold cluster_1 Parallel Synthesis Reactions cluster_2 Input Building Blocks cluster_3 Diverse Chemical Library scaffold This compound reaction1 Amide Coupling scaffold->reaction1 reaction2 Reductive Amination scaffold->reaction2 reaction3 Sulfonylation scaffold->reaction3 library Thousands of Unique Derivatives for HTS reaction1->library reaction2->library reaction3->library bb1 R¹-COOH (Carboxylic Acids) bb1->reaction1 bb2 R²-CHO / R²-CO-R³ (Aldehydes/Ketones) bb2->reaction2 bb3 R⁴-SO₂Cl (Sulfonyl Chlorides) bb3->reaction3

Caption: Use as a scaffold in parallel synthesis for library generation.

Conclusion

This compound represents a convergence of stability, functionality, and synthetic elegance. Its molecular structure, characterized by a robust triazole core and a reactive ethanamine handle, makes it an exceptionally valuable asset in the drug discovery toolkit. Understanding its physicochemical properties, synthetic routes, and strategic applications empowers researchers to leverage this scaffold effectively in the rational design of next-generation therapeutics.

References

An In-depth Technical Guide to the Characterization of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 2-(1H-1,2,3-triazol-1-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of handling and analyzing this heterocyclic compound.

Introduction: The Significance of the Triazole Moiety

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. These characteristics make it a desirable component in the design of novel therapeutic agents.[1] The title compound, this compound, incorporates this key heterocycle linked to a primary amine, a versatile functional group for further chemical modifications. This guide will explore the essential methodologies for the synthesis and comprehensive characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₄H₈N₄ and a molecular weight of 112.13 g/mol .[1] Its structure features a five-membered 1,2,3-triazole ring connected at the N1 position to an ethylamine side chain.

Key Physicochemical Parameters
PropertyPredicted ValueSource
Molar Mass112.13 g/mol [1]
Topological Polar Surface Area (TPSA)56.73 Ų[1]
LogP-0.7632[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors4[1]
Rotatable Bonds2[1]

The low LogP value suggests high water solubility, a favorable property for drug candidates. The presence of both hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.[1]

Synthesis and Purification

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] For the synthesis of the title compound, a 1-substituted triazole, a variation of this methodology using a terminal alkyne and an azide is employed.

Proposed Synthetic Pathway: Click Chemistry Approach

A plausible and efficient route to this compound involves the reaction of 2-azidoethanamine with acetylene. Given the gaseous nature of acetylene, a practical laboratory approach would utilize a surrogate, such as calcium carbide in the presence of a proton source, or by bubbling acetylene gas through the reaction mixture.

Synthesis_of_this compound reagent1 2-Azidoethanamine reaction + reagent1->reaction reagent2 Acetylene reagent2->reaction product This compound catalyst Cu(I) catalyst (e.g., CuI) catalyst->reaction catalysis reaction->product Click Chemistry

Caption: Proposed synthesis of this compound via CuAAC.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Azidoethanamine hydrochloride

  • Calcium Carbide (CaC₂) or Acetylene gas

  • Copper(I) Iodide (CuI)

  • Sodium Ascorbate

  • Solvent (e.g., a mixture of water and tert-butanol)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-azidoethanamine hydrochloride (1.0 eq) in a mixture of water and tert-butanol (1:1).

  • Add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride and stir until the effervescence ceases.

  • To this solution, add sodium ascorbate (0.1 eq) and copper(I) iodide (0.05 eq).

  • For the acetylene source, either carefully add calcium carbide in small portions or bubble acetylene gas through the stirred solution at a controlled rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with the addition of a small amount of triethylamine (e.g., 0.5%) to prevent tailing of the amine on the acidic silica gel is recommended.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with the gradient solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of the parent 1H-1,2,3-triazole and related ethylamine derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the triazole ring protons and the ethylamine side chain.

Expected Chemical Shifts (in CDCl₃):

  • δ ~7.7 ppm (s, 1H): Proton on C5 of the triazole ring.

  • δ ~7.5 ppm (s, 1H): Proton on C4 of the triazole ring.

  • δ ~4.4 ppm (t, 2H): Methylene protons adjacent to the triazole ring (-N-CH₂-).

  • δ ~3.1 ppm (t, 2H): Methylene protons adjacent to the amine group (-CH₂-NH₂).

  • δ ~1.5 ppm (br s, 2H): Amine protons (-NH₂).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

  • δ ~134 ppm: C4 of the triazole ring.[3]

  • δ ~122 ppm: C5 of the triazole ring.[3]

  • δ ~50 ppm: Methylene carbon adjacent to the triazole ring (-N-CH₂-).

  • δ ~41 ppm: Methylene carbon adjacent to the amine group (-CH₂-NH₂).

NMR_Analysis_Workflow sample Purified Compound nmr_analysis 1H and 13C NMR Spectroscopy sample->nmr_analysis data_processing Spectral Processing and Peak Integration nmr_analysis->data_processing structure_confirmation Structural Elucidation data_processing->structure_confirmation

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (Predicted)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): m/z 112.

  • Major Fragments: Loss of the amine group (m/z 96), cleavage of the ethylamine chain (m/z 82, 69), and fragmentation of the triazole ring.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands:

  • 3300-3500 cm⁻¹: N-H stretching of the primary amine.

  • 3100-3150 cm⁻¹: C-H stretching of the triazole ring.

  • 2850-2960 cm⁻¹: C-H stretching of the methylene groups.

  • 1500-1600 cm⁻¹: N=N stretching and ring vibrations of the triazole.[5]

  • 1400-1480 cm⁻¹: C-N stretching vibrations.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.

HPLC Protocol
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Flow Rate: 1.0 mL/min.

This method should provide a sharp peak for the pure compound, allowing for accurate quantification of its purity.

Potential Applications in Drug Development

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. While experimentally derived data for this specific molecule is limited in the public domain, this guide offers robust, scientifically grounded protocols and predicted data based on established chemical principles and the analysis of closely related compounds. The methodologies and information presented herein are intended to empower researchers in their efforts to explore the potential of this and similar triazole derivatives in the field of drug discovery and development.

References

spectral data of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for the structural elucidation of this compound (CAS 4320-94-9; Molecular Formula: C₄H₈N₄; Molecular Weight: 112.13 g/mol ).[1] As a bifunctional molecule featuring a 1,2,3-triazole ring and a primary amine, this compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The causality behind experimental choices and spectral interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Significance of this compound

The structural confirmation of any novel or synthesized compound is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, a combination of spectroscopic techniques is required to unambiguously determine its constitution. The 1,2,3-triazole moiety is a prominent feature in many bioactive compounds, prized for its metabolic stability and ability to engage in hydrogen bonding.[2] The primary amine provides a reactive handle for further chemical modification. Therefore, a robust understanding of its spectral signature is paramount for quality control, reaction monitoring, and characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the connectivity and electronic environment of each atom.

Disclaimer: The following NMR data are predicted based on the analysis of 1-substituted 1,2,3-triazoles and N-alkyl amines from referenced literature.[3][4][5][6][7][8] Actual chemical shifts may vary based on solvent, concentration, and temperature.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals corresponding to the five protons on the core structure, plus a signal for the amine protons.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
H-5 (Triazole)~7.75Singlet (s)N/AThe protons on the 1,2,3-triazole ring are deshielded due to the aromatic character and the electron-withdrawing effect of the three nitrogen atoms. H-5 is typically slightly downfield of H-4 in 1-substituted triazoles.
H-4 (Triazole)~7.60Singlet (s)N/ASimilar to H-5, this proton resides in an electron-poor environment. The lack of adjacent protons results in singlet multiplicity for both triazole protons.
N-CH₂ (Methylene)~4.50Triplet (t)~6.0This methylene group is directly attached to the triazole nitrogen (N-1), a highly electronegative environment, causing a significant downfield shift. It is split into a triplet by the adjacent CH₂-NH₂ group.
CH₂-NH₂ (Methylene)~3.20Triplet (t)~6.0This methylene group is shifted downfield by the adjacent amine and the influence of the triazole ring, but less so than the N-CH₂ group. It is split into a triplet by the N-CH₂ group.
NH₂ (Amine)~1.50 - 2.50Broad Singlet (br s)N/AAmine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly with concentration, solvent, and temperature.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the four unique carbon atoms.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale & Expert Insights
C-4 (Triazole)~133The chemical shifts of triazole ring carbons are characteristic, appearing in the aromatic region.[6] C-4 is typically found in this downfield region.
C-5 (Triazole)~124C-5 is generally observed slightly upfield compared to C-4 in 1-substituted 1,2,3-triazoles.[6]
N-CH₂ (Methylene)~50The direct attachment to the triazole ring nitrogen significantly deshields this carbon, placing it in the typical range for carbons bonded to heterocyclic nitrogens.
CH₂-NH₂ (Methylene)~40This carbon is influenced by the electron-withdrawing effect of the primary amine group, placing it upfield relative to the N-CH₂ carbon.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Visualization of NMR Assignments

Caption: Predicted NMR assignments for this compound.

Mass Spectrometry (MS): Unveiling the Mass and Fragments

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and substructures through fragmentation analysis.

Disclaimer: The following MS data are predicted based on the known fragmentation patterns of N-alkyl triazoles and primary amines.[9][10] The relative abundances are illustrative.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z ValuePredicted IdentityRationale & Expert Insights
112 [M]⁺˙ The molecular ion peak, corresponding to the exact mass of the compound. This peak is expected to be of moderate intensity.
82 [M - CH₂NH₂]⁺Represents the cleavage of the C-C bond in the side chain (α-cleavage relative to the amine), resulting in the loss of a 30 Da radical. This is a common fragmentation pathway for primary amines.
84 [M - N₂]⁺˙A characteristic fragmentation of many nitrogen-containing heterocycles is the loss of a stable dinitrogen molecule (28 Da). This would result in a radical cation of aziridinylacetonitrile.
70 [Triazole-CH₂]⁺Cleavage of the bond between the nitrogen of the triazole and the ethyl chain, resulting in a fragment containing the triazole ring and one methylene group.
43 [CH₂CH₂NH₂]⁺Cleavage of the N-C bond between the triazole and the side chain, resulting in the ethylamine cation. This is expected to be a prominent peak.
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is introduced via a direct insertion probe or GC inlet. For Electrospray Ionization (ESI-MS), a dilute solution in a polar solvent (e.g., methanol/water) is infused directly into the source.

  • Ionization: In EI, the sample is bombarded with high-energy electrons (~70 eV) in a high vacuum, causing ionization and extensive fragmentation. In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets, which is a softer ionization method often showing a prominent protonated molecule [M+H]⁺.

  • Analysis: Ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualization of Predicted Fragmentation Pathway

G M [M]⁺˙ m/z = 112 F82 [M - CH₂NH₂]⁺ m/z = 82 M->F82 - •CH₂NH₂ F84 [M - N₂]⁺˙ m/z = 84 M->F84 - N₂ F43 [CH₂CH₂NH₂]⁺ m/z = 43 M->F43 N-C Cleavage G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Synthesized Product IR IR Spectroscopy (Functional Group ID) Start->IR Quick Check MS Mass Spectrometry (Molecular Weight & Formula) Start->MS Confirm Mass NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) IR->NMR MS->NMR Confirm Connectivity Structure Final Structure Elucidated: This compound NMR->Structure Definitive Proof

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of 2-(1H-1,2,3-triazol-1-yl)ethanamine, a molecule featuring a heterocyclic 1,2,3-triazole core linked to a flexible ethylamine side chain. Understanding its spectral signature is crucial for confirming its identity, assessing purity, and studying its interactions in various chemical environments.

Core Principles in the Structural Context of this compound

To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure can be deconstructed into three primary proton systems, as illustrated below.

Figure 1: Molecular structure and proton assignments.

The key to interpreting the spectrum lies in analyzing three fundamental parameters for each proton set:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm), which is dictated by the electronic environment of the proton.[1] Electronegative atoms and aromatic systems, like the triazole ring, deshield nearby protons, shifting their signals to a higher ppm value (downfield).

  • Integration: The area under a signal, which is directly proportional to the number of protons generating that signal.[1][2] This allows for the determination of the relative ratio of protons in different environments.

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the magnetic influence of non-equivalent protons on adjacent atoms.[1][3] This pattern, governed by the n+1 rule, provides critical information about the connectivity of atoms.[1]

Predicted ¹H NMR Spectral Analysis

Based on established principles and data from analogous structures, a detailed prediction of the ¹H NMR spectrum can be formulated. The expected parameters are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constant (J)Rationale
H-4, H-5 7.5 - 8.5Singlet (s)1H eachN/AProtons on the electron-deficient 1,2,3-triazole ring are highly deshielded and appear far downfield.[4][5] They are typically not coupled to each other, resulting in two distinct singlets.
-CH₂- (a) ~4.5Triplet (t)2HJab ≈ 6-8 HzThis methylene group is directly attached to a nitrogen atom of the triazole ring, causing significant deshielding. It is split into a triplet by the two adjacent protons of methylene group (b).
-CH₂- (b) ~3.0Triplet (t)2HJab ≈ 6-8 HzThis methylene group is adjacent to the amine nitrogen, making it less deshielded than (a). It is split into a triplet by the two adjacent protons of methylene group (a). Its chemical shift is similar to that seen in ethylamine.[6][7]
-NH₂ 1.5 - 3.5 (variable)Broad Singlet (br s)2HN/AAmine protons are subject to chemical exchange and quadrupolar broadening, resulting in a broad signal.[6] Its chemical shift is highly dependent on solvent, concentration, and temperature. It typically does not couple with adjacent protons.

The vicinal coupling constant, ³Jab, between the two methylene groups is expected to be in the typical range of 6-8 Hz for freely rotating aliphatic systems.[8][9]

Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup.[10]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated solvents are essential to avoid overwhelmingly large solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system to maintain magnetic field stability.[11][12][13][14] For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar solvent capable of solubilizing the compound while clearly resolving both NH and triazole CH proton signals.

  • Sample Concentration: Accurately weigh 5-25 mg of the compound.[15] Dissolve this in 0.6–0.7 mL of the chosen deuterated solvent in a small, clean vial before transferring to the NMR tube.[10]

  • Filtration and Transfer: To ensure magnetic field homogeneity, the solution must be free of any particulate matter.[15] Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: While modern spectrometers can use the residual solvent peak as a secondary reference, the gold standard for chemical shift calibration is an internal standard.[16][17] For organic solvents, Tetramethylsilane (TMS) is added so its signal can be set to 0.00 ppm.[18][19] Use a minimal amount to avoid distorting the baseline.[15]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

    • Acquire the spectrum. For a standard ¹H experiment on a 400 MHz spectrometer, 16 to 64 scans are typically sufficient for a sample of this concentration.[20] A relaxation delay of 1-2 seconds is generally appropriate.[20]

Data Processing and Interpretation Workflow

The raw data acquired from the spectrometer (the Free Induction Decay, or FID) must be processed to generate the final, interpretable spectrum.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structural Elucidation Sample Prepared NMR Sample FID Acquire FID Signal (Time Domain) Sample->FID Spectrometer FT Fourier Transform (FT) FID->FT Phase Phasing FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS or Solvent) Baseline->Reference Spectrum Processed Spectrum (Frequency Domain) Reference->Spectrum Analysis Peak Picking, Integration, & J-Coupling Analysis Spectrum->Analysis Structure Assign Signals to Protons Analysis->Structure Confirmation Confirm Molecular Structure Structure->Confirmation

Figure 2: Standard workflow from sample to structure confirmation.
  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are correctly aligned in the absorptive mode and that the baseline is flat.

  • Referencing: The chemical shift (x-axis) is calibrated by setting the TMS peak to 0.00 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm).

  • Analysis: Each signal is analyzed for its precise chemical shift, its integrated area, and its splitting pattern (multiplicity and coupling constants).[21][22][23] This empirical data is then matched against the predicted values to assign each signal to its corresponding set of protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound presents a set of distinct and interpretable signals that directly correspond to its unique structural features. The downfield singlets confirm the presence of the triazole ring, while the coupled triplets provide unambiguous evidence for the N-CH₂-CH₂-N linkage. This guide outlines the theoretical predictions, a robust experimental protocol, and a systematic interpretation workflow. By following this technical framework, researchers can confidently use ¹H NMR spectroscopy to verify the synthesis and purity of this and structurally related compounds, facilitating advancements in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as a comprehensive technical resource on the solubility and stability of 2-(1H-1,2,3-triazol-1-yl)ethanamine. The journey of a drug candidate from discovery to clinical application is paved with meticulous characterization, and understanding its fundamental physicochemical properties is a critical first step. This document moves beyond a mere recitation of facts to provide a foundational understanding of why specific experimental choices are made, ensuring that the data generated is not only accurate but also insightful. By grounding our protocols in established scientific principles and regulatory expectations, we aim to empower you to design and execute robust studies that will confidently guide your research and development efforts.

Theoretical Framework: Predicting the Behavior of this compound

Before embarking on experimental determination, a theoretical assessment of this compound's structure provides valuable foresight into its solubility and stability characteristics. The molecule is composed of a 1,2,3-triazole ring and an ethanamine side chain, each contributing distinct properties.

  • The 1,2,3-Triazole Moiety: The triazole ring is an aromatic heterocycle containing three nitrogen atoms. This feature imparts significant polarity and the capacity for hydrogen bonding, with the nitrogen atoms acting as hydrogen bond acceptors.[1][2] The inherent polarity of the triazole ring is expected to contribute positively to its aqueous solubility.[2] Furthermore, the 1,2,3-triazole ring is known for its considerable stability due to its aromaticity, making it generally resistant to common hydrolytic and oxidative conditions.[3]

  • The Ethanamine Side Chain: The primary amine (-NH2) group on the ethanamine side chain is a key determinant of the molecule's physicochemical behavior. As a basic functional group, it will be readily protonated in acidic to neutral pH environments, forming a positively charged ammonium salt. This ionization dramatically increases the molecule's affinity for water, suggesting that the solubility of this compound will be highly pH-dependent.[4][5] Most aliphatic amines with six or fewer carbon atoms are soluble in water due to their ability to form hydrogen bonds.[5][6]

Based on this structural analysis, we can hypothesize that this compound will exhibit good aqueous solubility, particularly at lower pH values, and possess a stable core structure. However, these predictions must be confirmed through rigorous experimental evaluation.

Aqueous Solubility Determination: A Multipronged Approach

A comprehensive understanding of a compound's solubility is crucial for its formulation and delivery. We will explore both kinetic and thermodynamic solubility, as each provides a different, yet equally important, piece of the puzzle for drug development.[7][8]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, often from a DMSO stock solution. This high-throughput screening method is invaluable in early-stage drug discovery for identifying compounds with potential solubility liabilities.[8][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing a phosphate buffer at a physiologically relevant pH (e.g., pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Precipitation Monitoring: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[9] The formation of precipitate is monitored by nephelometry (light scattering) or turbidimetry.

  • Quantification: The concentration of the compound remaining in the supernatant after centrifugation can be determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid state. This is a more time-consuming but also more accurate measure, critical for later-stage development and formulation.[10][11] The shake-flask method is the gold standard for this determination.[9]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[12]

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[13]

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

The following diagram illustrates the workflow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add to vials with buffers of varying pH prep1->prep2 equil1 Seal and agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter or centrifuge supernatant sep1->sep2 quant1 Analyze clear supernatant by HPLC-UV sep2->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Caption: Thermodynamic Solubility Workflow.

Data Presentation: pH-Solubility Profile

The solubility data obtained at different pH values should be compiled into a table and plotted to generate a pH-solubility profile.

pHThermodynamic Solubility (µg/mL)
1.2[Insert Experimental Data]
4.5[Insert Experimental Data]
6.8[Insert Experimental Data]
7.4[Insert Experimental Data]

Stability Assessment: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[14][15] By subjecting the compound to conditions more severe than those it would encounter during storage, we can identify potential degradation pathways and develop stability-indicating analytical methods.[16][17] These studies are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][18]

The following diagram outlines the general workflow for a forced degradation study.

G cluster_setup Study Setup cluster_analysis Analysis cluster_eval Evaluation setup1 Prepare solutions of the compound setup2 Expose to various stress conditions setup1->setup2 analysis1 Analyze samples at time points by HPLC-UV/MS setup2->analysis1 eval1 Quantify parent compound and degradants analysis1->eval1 eval2 Identify degradation pathways eval1->eval2 eval3 Develop stability-indicating method eval2->eval3

Caption: Forced Degradation Study Workflow.

Experimental Protocols for Forced Degradation

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Acidic Hydrolysis: The compound is dissolved in 0.1 N HCl and heated (e.g., at 60°C) for a defined period (e.g., up to 72 hours). Samples are taken at various time points, neutralized, and analyzed.

  • Basic Hydrolysis: The compound is dissolved in 0.1 N NaOH and heated under the same conditions as the acidic hydrolysis study. Samples are taken, neutralized, and analyzed.

  • Neutral Hydrolysis: The compound is dissolved in water and heated as above.

The compound is dissolved in a solution of hydrogen peroxide (e.g., 3% H2O2) and kept at room temperature for a defined period. Samples are analyzed at various time points.

The solid compound is placed in a stability chamber at an elevated temperature (e.g., 60°C) for a defined period. The sample is then dissolved and analyzed.

A solution of the compound is exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[16] A control sample is wrapped in aluminum foil to protect it from light. Both samples are analyzed after the exposure period.

Data Analysis and Interpretation

The primary analytical technique for stability studies is typically a stability-indicating HPLC method. This method should be capable of separating the parent compound from all its degradation products. Mass spectrometry (MS) is often used in conjunction with HPLC to identify the structures of the degradants.

The results of the forced degradation studies should be summarized in a table.

Stress ConditionDurationParent Compound Remaining (%)Major Degradants (if any)
0.1 N HCl, 60°C72 h[Insert Experimental Data][Insert Data]
0.1 N NaOH, 60°C72 h[Insert Experimental Data][Insert Data]
Water, 60°C72 h[Insert Experimental Data][Insert Data]
3% H2O2, RT24 h[Insert Experimental Data][Insert Data]
Solid, 60°C7 days[Insert Experimental Data][Insert Data]
Photolytic Exposure[ICH Q1B][Insert Experimental Data][Insert Data]

Conclusion: A Foundation for Further Development

This guide has provided a comprehensive framework for the experimental determination of the solubility and stability of this compound. The protocols described herein are based on established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable data. A thorough understanding of these fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for the successful advancement of any new chemical entity through the drug development pipeline. The insights gained from these studies will inform critical decisions regarding formulation, storage, and handling, ultimately contributing to the development of safe and effective therapeutics.

References

A Technical Guide to the Synthesis of 2-(1H-1,2,3-Triazol-1-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a key pharmacophore in a multitude of therapeutic agents.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[3] This guide provides an in-depth exploration of the synthetic methodologies for a particularly valuable subclass: 2-(1H-1,2,3-triazol-1-yl)ethanamine derivatives. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most robust and widely adopted synthetic route—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and actionable laboratory protocols.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a five-membered heterocycle that has garnered immense interest in pharmaceutical sciences. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The triazole core can act as a rigid linker to connect different pharmacophores, creating novel hybrid molecules with enhanced biological profiles.[1] The this compound scaffold is of particular interest as it incorporates a flexible ethylamine side chain, providing a crucial point for further derivatization and interaction with biological targets.

The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized the synthesis of these compounds.[6] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, offering high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted isomer.[3][7] An alternative, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), provides access to the 1,5-disubstituted regioisomer, thus offering a comprehensive toolkit for exploring the structure-activity relationships of triazole derivatives.[8][9]

Strategic Synthesis: The CuAAC Approach

The synthesis of this compound derivatives via CuAAC hinges on the reaction between a terminal alkyne and an azide. For our target scaffold, the key precursors are a suitable terminal alkyne and 2-azidoethanamine or a protected version thereof. The general synthetic workflow is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis: CuAAC Reaction cluster_2 Final Product Start Commercially Available Starting Materials Precursor_A Synthesis of 2-Azidoethanamine Precursor Start->Precursor_A CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Precursor_A->CuAAC Azide Component Precursor_B Terminal Alkyne (Commercially available or synthesized) Precursor_B->CuAAC Alkyne Component Deprotection Deprotection (if necessary) CuAAC->Deprotection Final_Product This compound Derivative Deprotection->Final_Product

Figure 1: General workflow for the synthesis of this compound derivatives.

Synthesis of a Key Precursor: N-Boc-2-azidoethanamine

To ensure a controlled reaction and avoid side reactions involving the free amine, it is advantageous to use a protected form of 2-azidoethanamine. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amine functionality due to its stability under the conditions of the CuAAC reaction and its straightforward removal under acidic conditions. The synthesis of N-Boc-2-azidoethanamine can be achieved from readily available starting materials.

Experimental Protocol: Synthesis of N-Boc-2-azidoethanamine

Materials:

  • 2-(Boc-amino)ethyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(Boc-amino)ethyl bromide (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-2-azidoethanamine as an oil.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.[10] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[10]

The Core Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the linchpin of this synthetic strategy. It involves the [3+2] cycloaddition of the azide precursor with a terminal alkyne, catalyzed by a copper(I) species. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Azide N-Boc-2-azidoethanamine Product N-Boc-protected 1,4-disubstituted 1,2,3-triazole Azide->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Cu(I) Catalyst (e.g., from CuSO₄ + Na Ascorbate) Catalyst->Product Solvent Solvent System (e.g., t-BuOH/H₂O) Solvent->Product

Figure 2: Key components of the CuAAC reaction.

Experimental Protocol: Synthesis of a Representative N-Boc-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanamine

Materials:

  • N-Boc-2-azidoethanamine (1.0 eq)

  • Phenylacetylene (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

Instrumentation:

  • Reaction vial or flask

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve N-Boc-2-azidoethanamine and phenylacetylene in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-protected triazole derivative.

Table 1: Representative Data for CuAAC Reactions

EntryAlkyneProductYield (%)
1PhenylacetyleneN-Boc-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanamine>95
2Propargyl alcoholN-Boc-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanamine>90
31-EthynylcyclohexeneN-Boc-2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)ethanamine>90

Yields are typical and may vary depending on the specific substrate and reaction conditions.

Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to furnish the desired this compound derivative. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

Materials:

  • N-Boc-protected triazole derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-protected triazole in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue by adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield the final this compound derivative.

Regioselectivity: A Tale of Two Catalysts

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, when conducted thermally, typically yields a mixture of 1,4- and 1,5-disubstituted triazoles.[10] The use of transition metal catalysts provides remarkable control over the regioselectivity of this transformation.

  • Copper(I) Catalysis (CuAAC): As detailed in the protocols above, copper(I) catalysts exclusively yield the 1,4-disubstituted regioisomer.[10] This high regioselectivity is a hallmark of the CuAAC reaction and is a key reason for its widespread use.

  • Ruthenium Catalysis (RuAAC): In contrast, specific ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, promote the formation of the 1,5-disubstituted regioisomer.[8][11] This complementary reactivity is invaluable for building diverse molecular libraries and for structure-activity relationship studies where the spatial arrangement of substituents is critical. The RuAAC reaction is also notable for its ability to tolerate internal alkynes, leading to fully substituted triazoles.[8][11]

G cluster_reactants cluster_products Azide R¹-N₃ plus + Alkyne R²-C≡CH Product_1_4 1,4-disubstituted triazole Alkyne->Product_1_4  Cu(I) catalyst (CuAAC)   Product_1_5 1,5-disubstituted triazole Alkyne->Product_1_5  Ru(II) catalyst (RuAAC)  

References

2-(1H-1,2,3-Triazol-1-YL)ethanamine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

This guide provides a comprehensive framework for the safe handling and use of this compound (CAS No. 4320-94-9) for researchers, scientists, and drug development professionals. Given the limited specific toxicological data for this compound, this document establishes a robust safety protocol based on first principles of chemical reactivity, structural analogy to potentially hazardous compound classes, and established best practices for laboratory safety. The narrative emphasizes the causality behind each recommendation to foster a deep-seated culture of safety and scientific integrity.

Compound Identification and Physicochemical Profile

This compound is a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents due to the favorable properties of the triazole ring system.[1][2] The primary amine functional group allows for a wide range of derivatization, making it a valuable synthon in drug discovery libraries.[3]

A summary of its known physicochemical properties is essential for its appropriate handling and storage in a laboratory setting.

PropertyValueSource
CAS Number 4320-94-9
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol
Melting Point 129-131 °C[4]
Boiling Point 241 °C[4]
Flash Point 100 °C[4]
Storage Temperature 4 °C

Hazard Identification and Structural Risk Assessment

A thorough investigation of available Material Safety Data Sheets (MSDS) reveals that the chemical, physical, and toxicological properties of this compound have not been exhaustively characterized.[5] The primary known hazard is the potential for respiratory irritation.[5]

In the absence of comprehensive data, a risk assessment must be conducted based on the molecule's structure. The compound is an organic molecule containing a 1,2,3-triazole moiety, which is structurally related to organic azides. Organic azides are a class of high-energy compounds known for their potential instability and explosive nature under certain conditions.[6][7] Therefore, it is prudent to handle this compound with precautions similar to those for potentially unstable organic azides.

Stability Assessment via Carbon-to-Nitrogen Ratio

A key heuristic for assessing the stability of nitrogen-rich compounds is the carbon-to-nitrogen (C/N) ratio.[6][7]

  • Calculation for C₄H₈N₄:

    • Number of Carbon atoms (NC) = 4

    • Number of Nitrogen atoms (NN) = 4

    • Ratio (NC / NN) = 4 / 4 = 1

According to established safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled in small quantities (maximum of 5 grams), stored as solutions not exceeding 1M concentration, and kept at low temperatures.[7][8] Organic azides with a C/N ratio less than 1 should never be isolated.[7][8] With a C/N ratio of exactly 1, this compound falls into a category that requires significant handling precautions.

Potential Chemical Reactivity Hazards

Based on general knowledge of azides and related nitrogen-rich heterocycles, the following incompatibilities and reactivity hazards must be considered:

  • Acids: Avoid mixing with acids, as this can lead to the formation of highly toxic and potentially explosive hydrazoic acid.[6] Waste streams containing this compound must not be mixed with acidic wastes.[6][9]

  • Heavy Metals: Contact with heavy metals (e.g., copper, lead, mercury, silver) or their salts can form highly shock-sensitive and explosive metal azides.[10][11] This necessitates the use of non-metallic spatulas and avoiding metal components in reaction setups where feasible.[6][9]

  • Halogenated Solvents: Reactions involving azides should never be conducted in halogenated solvents like dichloromethane or chloroform.[9][11] This can result in the formation of extremely unstable and explosive di- and tri-azidomethane.[9][11]

  • Heat, Shock, and Friction: As a high-energy molecule, it should be considered sensitive to heat, light, friction, and mechanical shock, which could initiate violent decomposition.[6][7][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to mitigate inhalation exposure.[10]

  • Secondary Engineering Control: When working with neat material or in reactions where the potential for rapid decomposition exists, a blast shield must be positioned between the experiment and the user.[7][10] The fume hood sash should be kept at the lowest possible position.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.[10] A full-face shield should be used in conjunction with goggles if a blast shield is not feasible.[7]

    • Hand Protection: Chemically resistant nitrile gloves are required.[10] Gloves must be inspected before use and disposed of immediately after handling the compound.[5] Proper glove removal technique is essential to prevent skin contact.[5]

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[12]

Risk_Mitigation_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls ppe_nodes Lab Coat (FR) Chemical Goggles Nitrile Gloves procedure Follow Safe Handling & Storage Protocol ppe_nodes->procedure eng_nodes Chemical Fume Hood Blast Shield eng_nodes->procedure start Handle Compound? assessment Risk Assessment: - C/N Ratio = 1 - Limited Toxicity Data - Potential Azide-like Reactivity start->assessment controls Implement Controls assessment->controls controls->ppe_nodes controls->eng_nodes emergency Review Emergency Procedures procedure->emergency

Caption: Risk mitigation workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is crucial for minimizing risk.

Weighing and Transferring
  • Preparation: Don all required PPE and ensure the chemical fume hood and a blast shield are in place. Clear the work area of all unnecessary equipment and chemicals.[7]

  • Tool Selection: Use only plastic or ceramic spatulas for weighing and transferring the solid compound. Never use metal spatulas. [6][10]

  • Weighing: Tare a suitable glass container on the balance. Carefully transfer the desired amount of the compound, minimizing the creation of dust.

  • Dissolution: If preparing a solution, add the solvent to the solid inside the fume hood. Ensure the chosen solvent is not halogenated.[9][11]

  • Cleanup: Immediately clean any spills using appropriate procedures (see Section 5). Wipe down the spatula and weighing vessel with a solvent-dampened cloth, and dispose of the cloth as hazardous waste.

Use in Chemical Reactions (e.g., "Click Chemistry")

While the 1,2,3-triazole core is often the product of click chemistry, this amine-functionalized triazole can be used as a building block in subsequent reactions.[13][14]

  • Scale: Use the smallest amount of the material necessary for the experiment.[7]

  • Atmosphere: While many click reactions are robust, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial and is a good general practice for potentially reactive materials.[8]

  • Temperature Control: Maintain strict control over the reaction temperature. Avoid excessive heating. If the reaction is exothermic, ensure adequate cooling is available.

  • Work-up: Quench the reaction carefully. When performing extractions, vent the separatory funnel frequently. Do not use distillation or sublimation for purification unless the thermal stability of the product has been unequivocally established.[9][11] Purification by extraction or precipitation is preferred.[9]

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[15]

  • Keep in a designated, cool, dark location, such as a refrigerator rated for chemical storage at 4°C.[7][11]

  • Store away from incompatible materials, especially acids and heavy metal compounds.[6][11]

Emergency Procedures

Immediate and correct response to an incident is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the medical team the Safety Data Sheet.[5][10]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up carefully, avoiding dust generation, and place into a sealed, labeled container for hazardous waste disposal.[5]

  • Fire: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[5] Firefighters should wear self-contained breathing apparatus.[5]

Waste Management and Disposal

Improper disposal of triazole-containing waste can create significant hazards.

  • Dedicated Waste Streams: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Avoid Mixing: Under no circumstances should this waste be mixed with acidic waste streams to prevent the formation of hydrazoic acid.[6] It should also be kept separate from waste containing heavy metals.[6]

  • Disposal: All waste must be disposed of through an approved institutional environmental health and safety program.[6][16] Do not pour down the drain, as this could lead to the formation of explosive metal azides in copper or lead plumbing.[10]

References

Methodological & Application

The Versatile Scaffold: Application Notes and Protocols for 2-(1H-1,2,3-Triazol-1-yl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Linker

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a cornerstone scaffold, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1] This heterocycle is not merely a passive linker; its unique electronic properties, including dipole character and ability to form hydrogen bonds, often contribute significantly to the pharmacological profile of a molecule.[2] Within this class, 2-(1H-1,2,3-triazol-1-yl)ethanamine stands out as a particularly valuable building block. Its structure combines the stable, bioisosteric 1,2,3-triazole ring with a reactive primary amine, providing a versatile handle for conjugating a wide array of pharmacophores. This guide provides an in-depth exploration of the applications of this molecule, complete with detailed protocols for its synthesis and biological evaluation.

Core Applications in Drug Discovery

The bifunctional nature of this compound makes it an ideal component for constructing novel therapeutic agents across various disease areas. The triazole ring can be readily formed through CuAAC, while the ethanamine moiety offers a convenient point of attachment for other molecular fragments via amide bond formation or other amine-related chemistries.

Antimicrobial Agents: A New Generation of Defense

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic strategies.[3] Triazole derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.[4][5] The incorporation of the this compound scaffold allows for the systematic variation of substituents to optimize antimicrobial potency and spectrum.

Key Design Strategy: The ethanamine group can be acylated with various carboxylic acids, introducing lipophilic or polar functionalities to modulate cell wall penetration and interaction with microbial targets. The other side of the triazole can be appended with moieties known to possess antimicrobial properties.

Caption: Design strategy for novel antimicrobial agents.

Anticancer Therapeutics: Targeting Malignancy

The 1,2,3-triazole moiety is a common feature in many anticancer agents.[6][7] Its ability to act as a bioisostere for amide bonds and its involvement in crucial binding interactions make it a valuable component in the design of enzyme inhibitors and receptor antagonists.[7] this compound serves as a versatile linker to conjugate cytotoxic warheads, targeting moieties, or fragments that enhance pharmacokinetic properties.

Example Application: Kinase Inhibitors Many kinase inhibitors feature a heterocyclic core. The this compound linker can be used to connect a kinase-binding scaffold to a solubilizing group or a moiety that interacts with a secondary binding pocket, potentially enhancing selectivity and potency.[8]

Kinase_Inhibitor_Design node_A Kinase Hinge-Binding Scaffold node_B This compound Linker node_A:f0->node_B:f0 CuAAC node_D Potent & Selective Kinase Inhibitor node_C Solubilizing Group / Secondary Pocket Binder node_B:f0->node_C:f0 Amidation

Caption: Kinase inhibitor design using the triazole linker.

Experimental Protocols

Protocol 1: Synthesis of this compound via CuAAC

This protocol details the synthesis of the title compound through a two-step process: the synthesis of an azide precursor followed by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step 1: Synthesis of 2-Azidoethanamine

  • Materials: 2-bromoethylamine hydrobromide, sodium azide, water, diethyl ether.

  • Procedure:

    • Dissolve 2-bromoethylamine hydrobromide (1 eq) in water.

    • Add sodium azide (2.5 eq) in portions while stirring at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Extract the aqueous solution with diethyl ether (3x).

    • Carefully concentrate the organic layers under reduced pressure to yield 2-azidoethanamine. Caution: Azides can be explosive, handle with care.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials: 2-azidoethanamine, propargylamine, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-azidoethanamine (1 eq) and propargylamine (1 eq) in a 1:1 mixture of tert-butanol and water.

    • To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).[9]

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol describes the determination of the cytotoxic effects of synthesized triazole derivatives against a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line) using the MTT assay.[6][10]

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Synthesized triazole derivatives dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the triazole derivatives in the growth medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundIC₅₀ (µM) on MCF-7 cells
Derivative 115.2
Derivative 28.7
Doxorubicin0.5
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized triazole derivatives against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.[11]

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)

    • Synthesized triazole derivatives dissolved in DMSO

    • 96-well microplates

    • Bacterial inoculum standardized to 0.5 McFarland

    • Resazurin solution (optional, for viability indication)

  • Procedure:

    • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the triazole derivatives in MHB in a 96-well plate.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by adding a viability indicator like resazurin.

CompoundMIC (µg/mL) against S. aureus
Derivative A16
Derivative B32
Ciprofloxacin1

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its straightforward synthesis and orthogonal reactivity make it an attractive linker for the development of a wide range of therapeutic agents. The protocols provided herein offer a starting point for researchers to explore the potential of this scaffold in their own drug discovery programs. Future applications may see this linker incorporated into more complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), further expanding its utility in the quest for novel medicines.

References

Application Note & Protocols: Leveraging 2-(1H-1,2,3-Triazol-1-yl)ethanamine as a Core Linker Motif in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the 2-(1H-1,2,3-triazol-1-yl)ethanamine structural motif as a versatile and robust linker in bioconjugation. Designed for researchers, chemists, and drug development professionals, this document details the underlying chemistry, strategic advantages, and practical protocols for its implementation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reproducible and reliable results.

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the science of covalently linking biomolecules to other molecules, has become a cornerstone of modern therapeutics, diagnostics, and biological research. The success of complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) hinges on the linker's integrity and functionality.[1][2] An ideal linker must be stable in circulation yet allow for specific release or proper spatial orientation of its attachments.

Among the most powerful tools in the bioconjugation toolbox is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[3] This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, which serves as an inert, rigid, and metabolically stable connection point.[4][5] The this compound motif embodies this chemistry, providing a pre-formed triazole linkage with a terminal primary amine—a versatile handle for subsequent functionalization.[6] This guide will focus on the practical application of forming and utilizing this (triazole)-ethylamine linker system.

The Underpinning Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of the triazole core is achieved through the CuAAC reaction, a cornerstone of click chemistry that joins a terminal alkyne and an azide.[3][7] Its widespread adoption in bioconjugation is due to a unique combination of favorable characteristics.

Key Advantages of CuAAC in Bioconjugation:

  • Bioorthogonality: Azide and alkyne groups are largely unreactive within biological systems, preventing off-target side reactions.[8]

  • High Efficiency: The reaction proceeds with high, often near-quantitative, yields even at low reactant concentrations in aqueous environments.[8][9]

  • Robustness: The reaction is tolerant of a wide range of functional groups and pH conditions, making it suitable for complex biomolecules.

  • Linker Stability: The resulting triazole ring is exceptionally stable to chemical and metabolic degradation, a crucial feature for in vivo applications.[4][5]

The reaction requires a catalytic amount of Copper(I), which is typically generated in situ from a Copper(II) source like CuSO₄ using a reducing agent such as sodium ascorbate.[7][10] To enhance reaction kinetics and, critically, to protect the biomolecule from damage by reactive oxygen species (ROS) generated during the reaction, a copper-chelating ligand is essential.[7][9][10]

CuAAC_Reaction Alkyne Biomolecule-Alkyne plus + Alkyne->plus Azide Payload-Azide Triazole Biomolecule-(Triazole)-Payload Azide:e->Triazole:w plus->Azide reagents Cu(I) Catalyst Ascorbate (reductant) Accelerating Ligand reagents->Azide

Caption: General schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strategic Application: The (Triazole)-Ethanamine Linker System

The this compound structure is not typically used as a pre-synthesized, off-the-shelf linker. Instead, this motif is generated in situ as part of a sequential conjugation strategy. The core principle is to use a bifunctional reagent that contains either an alkyne or an azide on one end and a protected primary amine on the other. This allows for an initial, highly specific CuAAC reaction, followed by a second, versatile conjugation step via the deprotected amine.

This two-step approach provides significant modularity. The same amine-containing payload can be attached to various azide-modified biomolecules, or vice-versa, simply by performing the robust CuAAC reaction first. The terminal amine can then be used to react with a variety of functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

Two_Step_Conjugation cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Amide Bond Formation Biomolecule_Alkyne Biomolecule (with Alkyne) CuAAC_Product Biomolecule-(Triazole)-(CH₂)₂-NH₂ Biomolecule_Alkyne->CuAAC_Product Cu(I), Ligand Azido_Ethanamine N₃-(CH₂)₂-NH₂ (Azido-Ethanamine) Azido_Ethanamine->CuAAC_Product Final_Conjugate Biomolecule-(Triazole)-(Linker)-Amide-Payload CuAAC_Product->Final_Conjugate pH 8.0-9.0 Payload_NHS Payload (with NHS-Ester) Payload_NHS->Final_Conjugate

Caption: Workflow for a two-step bioconjugation using an amine-bearing click reagent.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein

This protocol describes the conjugation of an azide-modified payload to an alkyne-functionalized protein. The causality for each component is explained to ensure a robust experimental design.

Materials:

  • Alkyne-modified Protein (e.g., 10 mg/mL in PBS, pH 7.4)

  • Azide-modified Payload (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄): 50 mM stock in deionized water.

  • Sodium Ascorbate: 100 mM stock in deionized water. Causality: Must be prepared fresh to ensure maximum reducing potential for converting Cu(II) to the active Cu(I) state.[7]

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine): 100 mM stock in deionized water. Causality: A water-soluble, highly effective ligand that accelerates the reaction and chelates copper, protecting the protein from oxidative damage.[10][11]

  • Degassed Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette.

Procedure:

  • Reagent Preparation: In a microcentrifuge tube, prepare a "premix" of the catalyst. Add 2 µL of 50 mM CuSO₄ and 10 µL of 100 mM THPTA. Vortex briefly. Causality: Premixing the copper and ligand allows the complex to form, which improves catalytic efficiency and minimizes the exposure of the protein to free copper ions.[11]

  • Reaction Setup: In a separate tube, add 500 µL of the alkyne-protein solution (e.g., at 100 µM).

  • Add Payload: Add the azide-modified payload from its DMSO stock to achieve a desired molar excess (e.g., 5-10 equivalents relative to the protein). Gently mix. Causality: A molar excess of the smaller payload molecule drives the reaction to completion. The final DMSO concentration should be kept low (<5% v/v) to avoid protein denaturation.[9]

  • Initiate Reaction: Add the 12 µL of the Copper/THPTA premix to the protein/payload solution.

  • Add Reductant: Immediately add 10 µL of freshly prepared 100 mM sodium ascorbate. Gently invert the tube several times to mix. Do not vortex vigorously, as this can denature the protein and introduce oxygen.[7]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C for a longer period (4-16 hours). Capping the tube minimizes oxygen exposure which can otherwise deplete the ascorbate and inactivate the catalyst.[7]

  • Purification: Upon completion, remove unreacted payload and catalyst components.

    • For rapid cleanup: Use a desalting column (e.g., PD-10) equilibrated with the desired final buffer (e.g., PBS).

    • For thorough cleanup: Use dialysis against a large volume of buffer, with several buffer changes over 24-48 hours.

Protocol 2: Sequential Conjugation via the Amine Handle

This protocol builds upon the first, using a payload that now contains the reactive amine, which is then conjugated to a second molecule containing an NHS ester.

Step A: CuAAC Reaction (as in Protocol 1)

  • Follow Protocol 1, but use an alkyne- or azide-reagent that contains a primary amine (e.g., 2-azidoethan-1-amine). The product will be a biomolecule linked to the (triazole)-ethylamine motif.

  • It is critical to purify this intermediate product thoroughly via SEC or dialysis to remove all traces of the CuAAC reagents before proceeding.

Step B: NHS Ester Amide Coupling Materials:

  • Purified Amine-Functionalized Biomolecule (from Step A, in a borate or phosphate buffer, pH 8.0-8.5). Causality: The pH must be slightly basic to ensure the primary amine is deprotonated and nucleophilic, but not so high as to cause significant hydrolysis of the NHS ester.

  • NHS Ester-Functionalized Molecule (e.g., 20 mM stock in anhydrous DMSO).

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Buffer Exchange: Ensure the amine-functionalized biomolecule is in an amine-free buffer (e.g., PBS or Borate buffer) at pH 8.0-8.5. Buffers like Tris cannot be used as they contain primary amines that will compete in the reaction.

  • Reaction Setup: To the amine-functionalized biomolecule, add the NHS ester-functionalized molecule from its DMSO stock to achieve a 5-20 fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching reagent (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes. Causality: The excess Tris will react with and cap any remaining NHS esters, terminating the reaction.

  • Final Purification: Purify the final bioconjugate using SEC or dialysis to remove the quenched NHS ester and other small molecules.

Characterization and Self-Validation

Confirming the success and purity of the conjugation is essential. The following table summarizes key techniques for validating the reaction protocols.

Technique Principle Expected Outcome for Successful Conjugation
SDS-PAGE Separation by molecular weight.A distinct upward shift in the band of the protein component, corresponding to the added mass of the payload and linker.
Mass Spectrometry Measures the precise mass-to-charge ratio of molecules.The observed mass of the conjugate should equal the sum of the masses of the starting biomolecule and the attached payload/linker.
UV-Vis Spectroscopy Measures light absorbance.If the payload has a unique chromophore (e.g., a drug or dye), a new absorbance peak will appear in the spectrum of the purified conjugate.
HPLC/UPLC Separation by hydrophobicity or size.A new peak with a different retention time from the starting materials should appear, representing the final conjugate. Purity can be assessed by integrating the peak area.

Applications and Field-Proven Insights

The modularity and stability of the triazole-ethylamine linker system have made it valuable in several high-impact areas:

  • Antibody-Drug Conjugates (ADCs): This linker chemistry is used to attach highly potent cytotoxic drugs to monoclonal antibodies.[1][11] The stability of the triazole prevents premature drug release in the bloodstream, reducing systemic toxicity.[2]

  • PROTACs and Molecular Glues: In targeted protein degradation, the linker's length and rigidity are critical for inducing a productive ternary complex. The triazole provides a rigid, well-defined structural unit, and its placement can be tuned to optimize degradation activity.[12][13]

  • Fluorescent Labeling and Imaging: Attaching imaging agents like fluorescent dyes to proteins, nucleic acids, or cells for visualization and tracking experiments.[14][3] The bioorthogonality of the CuAAC reaction allows for labeling in complex biological milieu.[3]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low CuAAC Yield 1. Inactive (oxidized) sodium ascorbate.2. Oxygen in the buffer inactivating the Cu(I) catalyst.3. Insufficient ligand concentration.1. Always use a freshly prepared solution of sodium ascorbate.2. Degas buffers before use. Perform the reaction in a capped tube.[7]3. Ensure a ligand-to-copper ratio of at least 5:1.[7][10]
Protein Precipitation 1. High concentration of free copper ions.2. High concentration of organic co-solvent (e.g., DMSO).1. Use a sufficient excess of a protective, chelating ligand like THPTA.[9]2. Keep the final DMSO concentration below 5% (v/v) if possible.
Low NHS Ester Yield 1. Reaction pH is too low.2. Presence of primary amine-containing buffers (e.g., Tris).3. Hydrolysis of the NHS ester.1. Adjust the reaction pH to 8.0-8.5.2. Perform a buffer exchange into PBS or borate buffer prior to the reaction.3. Use the NHS ester reagent immediately after dissolving it in anhydrous DMSO.

References

functionalization of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole moiety has emerged as a cornerstone structural motif.[1] Its prevalence is largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," which allows for its efficient and regioselective synthesis.[2][3][4] The 1,2,3-triazole ring is not merely a passive linker; it is a highly stable, aromatic system with a significant dipole moment, capable of engaging in hydrogen bonding and dipole-dipole interactions with biological targets.[2] It is often employed as a bioisostere for the amide bond, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][5]

The molecule this compound is of particular interest as it combines this privileged heterocyclic core with a versatile primary amine. This ethanamine side chain serves as a critical functional handle, providing a nucleophilic site for a vast array of chemical transformations.[6] This guide provides a detailed exploration of the synthesis and subsequent functionalization of this scaffold, offering field-proven protocols and the scientific rationale behind key experimental choices, designed for researchers in drug discovery and chemical biology.

Part 1: Synthesis of the Core Scaffold via Click Chemistry

The most reliable method for synthesizing the this compound core is the CuAAC reaction. The key to this synthesis is the regioselective formation of the 1,4-disubstituted triazole isomer, a feat not readily achieved by traditional thermal cycloadditions which yield a mixture of 1,4- and 1,5-isomers.[7] The copper(I) catalyst orchestrates the reaction pathway to exclusively favor the desired 1,4-substitution pattern.[8]

To prevent the primary amine from interfering with the copper catalyst or participating in side reactions, it is judicious to use a protected starting material, such as N-Boc-2-azidoethanamine. The Boc (tert-butyloxycarbonyl) group is stable under the click reaction conditions and can be cleanly removed afterward.

G cluster_synthesis Synthesis Workflow A N-Boc-2-azidoethanamine + Terminal Alkyne B Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->B CuSO4·5H2O, Sodium Ascorbate C N-Boc-2-(1H-1,2,3-triazol-1-yl)ethanamine B->C D Acidic Deprotection (e.g., TFA or HCl) C->D E This compound (Core Scaffold) D->E

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of this compound

This two-step protocol describes the CuAAC reaction followed by Boc deprotection.

Step A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • N-Boc-2-azidoethanamine (1.0 eq)

    • Terminal Alkyne (e.g., Phenylacetylene, 1.0 eq)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 eq)

    • Sodium Ascorbate (0.10 eq)

    • Solvent: t-Butanol/Water (1:1 mixture)

  • Procedure:

    • Dissolve N-Boc-2-azidoethanamine and the terminal alkyne in the t-butanol/water mixture in a round-bottom flask.

    • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. Causality Note: Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ.

    • Stir the resulting solution vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected triazole.

Step B: Boc Deprotection

  • Materials:

    • N-Boc protected triazole from Step A (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected triazole in DCM.

    • Add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • If using TFA, co-evaporate with toluene several times to remove residual acid. If using HCl, the hydrochloride salt of the product will precipitate. It can be isolated by filtration or used as is after evaporation.

    • The resulting amine (or its salt) is often pure enough for subsequent functionalization steps.

Part 2: Functionalization of the Ethanamine Side Chain

The primary amine of the core scaffold is a potent nucleophile, making it the focal point for derivatization. The two most common and robust functionalization strategies are N-acylation and N-alkylation.

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation Core This compound Acyl_Cl Acyl Chloride (R-COCl) Core->Acyl_Cl Carboxylic_Acid Carboxylic Acid (R-COOH) Core->Carboxylic_Acid Aldehyde Aldehyde/Ketone (R-CHO) Core->Aldehyde Alkyl_Halide Alkyl Halide (R-X) Core->Alkyl_Halide Amide N-Acylated Product (Amide) Acyl_Cl->Amide Base (e.g., Et3N) DCM Carboxylic_Acid->Amide Coupling Agents (EDC, HOBt) Amine_Alkylated N-Alkylated Product (Secondary/Tertiary Amine) Aldehyde->Amine_Alkylated Reductive Amination (e.g., NaBH(OAc)3) Alkyl_Halide->Amine_Alkylated Direct Alkylation (Base)

Caption: Key functionalization pathways for the primary amine.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation used to introduce a wide variety of functionalities. This can be achieved using activated carboxylic acid derivatives (like acyl chlorides) or by using coupling agents to activate carboxylic acids in situ.

  • Rationale: Acyl chlorides are highly electrophilic and react readily with amines. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (1.1 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine and triethylamine in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride dropwise as a solution in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • Purify the resulting amide by flash chromatography or recrystallization.

  • Rationale: For sensitive substrates or when the corresponding acyl chloride is unavailable, direct coupling with a carboxylic acid is preferred. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxyl group to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. Additives like HOBt (Hydroxybenzotriazole) can further enhance efficiency and suppress side reactions.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • EDC hydrochloride (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dimethylformamide (DMF) or DCM

  • Procedure:

    • Dissolve the carboxylic acid, EDC, and HOBt in anhydrous DMF. Stir for 20 minutes at room temperature to pre-activate the acid.

    • Add the amine to the mixture, followed by the dropwise addition of DIPEA.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

N-Alkylation: Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation (formation of tertiary amines and quaternary ammonium salts). The process involves the formation of an imine intermediate, which is then selectively reduced.

  • Rationale: The reaction proceeds via the formation of an imine (from an aldehyde) or enamine (from a ketone) intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a mild and selective reducing agent, capable of reducing the protonated imine intermediate much faster than the starting carbonyl compound. It also tolerates mildly acidic conditions which can be used to catalyze imine formation.

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (optional, catalytic amount)

  • Procedure:

    • Dissolve the amine and the carbonyl compound in DCE. If desired, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride in one portion. Safety Note: The reaction may bubble as hydrogen gas is evolved.

    • Continue stirring at room temperature for 6-24 hours until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the desired secondary amine by flash chromatography.

Part 3: Characterization and Validation

Every protocol must be a self-validating system. Rigorous characterization of the final products is essential to confirm their identity and purity.

Technique Purpose Exemplary Observations for an N-Acylated Product
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of a new amide N-H proton (typically a broad singlet or triplet between δ 6-9 ppm). Shifts in the protons of the ethyl linker adjacent to the newly formed amide.
¹³C NMR Confirmation of the carbon skeleton.Appearance of a new carbonyl carbon signal (δ 165-175 ppm).
Mass Spec (LC-MS/HRMS) Confirmation of molecular weight and elemental composition.Observation of the correct [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of the product.
FT-IR Identification of key functional groups.Appearance of a strong C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

Spectroscopic data for the parent amine and its derivatives are crucial for confirming successful functionalization.[6][9][10][11]

Conclusion

This compound is a high-value building block whose utility is fully realized through the strategic functionalization of its primary amine. The protocols detailed herein for N-acylation and N-alkylation represent robust, reliable, and scalable methods for generating diverse libraries of compounds. By understanding the causality behind each experimental step—from the choice of catalyst in the initial synthesis to the selection of reagents for derivatization—researchers can confidently and efficiently explore the chemical space around this powerful scaffold for applications in drug discovery, bioconjugation, and materials science.[12][13]

References

Application Notes & Protocols: The Strategic Use of 2-(1H-1,2,3-Triazol-1-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,3-triazole ring has emerged as a "privileged" scaffold. Its prevalence is not accidental but a consequence of its unique combination of physicochemical properties: exceptional chemical and metabolic stability, a significant dipole moment, and the capacity to act as a hydrogen bond acceptor.[1][2] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible building blocks for creating vast and diverse compound libraries.[2][3]

This guide focuses on a particularly valuable derivative: 2-(1H-1,2,3-triazol-1-yl)ethanamine . The strategic importance of this molecule lies in its bifunctional nature. It incorporates the stable, versatile triazole core while presenting a terminal primary amine. This amine group serves as a critical synthetic handle, enabling straightforward conjugation to other molecules of interest, such as pharmacophores, peptides, or targeting moieties, via robust amide bond formation or other amine-specific reactions.[4] This unique combination makes it an indispensable tool for researchers aiming to construct complex molecular architectures with tailored therapeutic functions.

The Multifaceted Role of the Triazole Core in Drug Design

The this compound moiety is not merely a passive connector; the triazole ring itself plays an active and influential role in modulating the properties of a drug candidate. Its utility can be understood through three primary functions:

  • As a Bioisosteric Replacement: The 1,2,3-triazole ring is widely recognized as an excellent bioisostere of the trans-amide bond.[1][5] It mimics the steric and electronic properties of the peptide linkage but is resistant to cleavage by peptidases, thereby significantly enhancing the metabolic stability and oral bioavailability of peptidomimetic drugs.[5] This strategy has been successfully employed to improve the potency of kinase inhibitors; for example, a triazole isostere of the anticancer drug imatinib showed a tenfold increase in activity.[1]

  • As a Versatile Linker: The triazole ring serves as a rigid and stable linker to connect two distinct molecular fragments.[6] This is particularly relevant in the design of Proteolysis Targeting Chimeras (PROTACs), where the linker's composition and rigidity are critical for achieving optimal ternary complex formation and subsequent target degradation.[7] The placement of the triazole within the linker can also be used to fine-tune crucial physicochemical properties like solubility and lipophilicity.[7]

  • As an Active Pharmacophore: Beyond its structural roles, the triazole nucleus can directly participate in binding interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the ring's dipole moment can engage in favorable dipole-dipole interactions within a protein's active site.[8] This intrinsic bioactivity has led to the development of numerous triazole-containing compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[6][9][10]

Experimental Protocols

Protocol 1: Synthesis of a 2-(4-Aryl-1H-1,2,3-triazol-1-yl)ethanamine Derivative via CuAAC

This protocol describes a general, reliable method for synthesizing a derivative of the title compound using the foundational CuAAC reaction. The primary amine of the starting material, 2-azidoethan-1-amine, is first protected to prevent side reactions.

Rationale: The CuAAC reaction offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted product. Protecting the amine group (e.g., as a Boc-carbamate) is crucial to prevent it from interfering with the copper catalyst or participating in undesired side reactions. The final deprotection step cleanly reveals the desired primary amine for subsequent conjugation.

Workflow Diagram: Synthesis and Functionalization

G cluster_synthesis Part A: Synthesis cluster_application Part B: Application A Boc-Protected 2-Azidoethan-1-amine C CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) A->C B Terminal Alkyne (e.g., Phenylacetylene) B->C D Protected Triazole Product C->D Regioselective Cycloaddition E Acidic Deprotection (e.g., TFA or HCl) D->E F Final Product: 2-(4-Aryl-1H-1,2,3-triazol-1-yl)ethanamine E->F Boc Removal H Amide Coupling (EDC, HOBt) F->H G Carboxylic Acid- Functionalized Pharmacophore G->H I Final Bioactive Conjugate H->I Conjugation G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Protein Kinase (e.g., Abl, EGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Drives Drug Triazole-Based Inhibitor Drug->Kinase Competitive Binding ATP ATP ATP->Kinase

References

Application Notes & Protocols: The Versatility of Triazole Compounds in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Triazole Scaffold in Catalysis

The 1,2,3-triazole ring system has emerged from being a mere structural linker to a cornerstone of modern catalytic science. Initially popularized by the advent of "click chemistry," its unique electronic properties, synthetic accessibility, and remarkable stability have established it as a privileged scaffold in a multitude of catalytic applications.[1][2] Triazoles are not just passive components; their three nitrogen atoms provide multiple coordination sites, and their polarized C-H bonds enable unique non-covalent interactions.[3][4] This guide provides an in-depth exploration of the primary catalytic roles of triazole compounds, moving from their foundational use as ligands in transition metal catalysis to their more recent applications as N-heterocyclic carbene precursors, organocatalysts, and integral components of advanced materials like Metal-Organic Frameworks (MOFs). We will delve into the mechanistic rationale behind their efficacy and provide detailed, field-proven protocols for key transformations.

Part 1: Triazoles as Ligands in Transition Metal Catalysis

The modular and efficient synthesis of triazoles, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the rapid generation of diverse ligand libraries.[5][6][] These ligands can be fine-tuned to modulate the steric and electronic properties of a metal center, thereby influencing its catalytic activity, selectivity, and stability.

The Archetypal Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction and, paradoxically, one of the first major catalytic applications involving a triazole product that can also feature triazole-based ligands for acceleration.[6][8] The reaction reliably joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[5][] The mechanism involves a copper(I) acetylide intermediate which reacts with the azide, proceeding through a six-membered copper-containing intermediate to furnish the triazole product.[9]

Workflow: The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle CuI Cu(I) Catalyst Cu_Alkyne Copper(I) Acetylide CuI->Cu_Alkyne Cu_Intermediate Six-Membered Cu Intermediate Cu_Alkyne->Cu_Intermediate Cu_Triazolide Copper(I) Triazolide Cu_Intermediate->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI Protonolysis Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Alkyne R1-C≡CH Alkyne->Cu_Alkyne Coordination Azide R2-N3 Azide->Cu_Intermediate Cycloaddition Proton H+ Proton->CuI

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: General Procedure for CuAAC "Click" Reaction

  • Causality: This protocol utilizes copper(II) sulfate as a stable precatalyst, which is reduced in situ to the active copper(I) species by sodium ascorbate. The use of a water/t-BuOH solvent system ensures the solubility of both organic substrates and inorganic salts, facilitating a homogenous reaction environment for high efficiency.

  • Materials:

    • Terminal alkyne (1.0 equiv)

    • Azide (1.0-1.2 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

    • Sodium ascorbate (5-10 mol%)

    • Solvent: 1:1 mixture of deionized water and tert-butanol

    • Reaction vessel (e.g., round-bottom flask or vial)

    • Magnetic stirrer and stir bar

  • Procedure:

    • To the reaction vessel, add the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv).

    • Add the 1:1 water/tert-butanol solvent mixture to achieve a substrate concentration of approximately 0.1-0.5 M.

    • Stir the mixture at room temperature until all solids are dissolved.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

    • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed immediately by the sodium ascorbate solution. A color change (often to yellow or orange) indicates the formation of the active Cu(I) species.

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Triazole-Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

The limitations of early phosphine ligands in challenging cross-coupling reactions spurred the development of more robust and active alternatives. Triazole-based monophosphine ligands, often synthesized via CuAAC and referred to as "ClickPhos," have proven highly effective.[10] The triazole moiety is not merely a linker; its electronic properties can influence the palladium center, enhancing catalytic activity in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, particularly with challenging substrates like aryl chlorides.[10][11]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride using a Triazole-Phosphine Ligand

  • Causality: This protocol uses a palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. The triazole-phosphine ligand stabilizes the Pd(0) center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The use of a strong base (K₃PO₄) and a polar aprotic solvent at elevated temperatures is crucial for activating the boronic acid and overcoming the high activation barrier associated with aryl chloride substrates.

  • Materials:

    • Aryl chloride (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triazole-phosphine ligand (e.g., a "ClickPhos" derivative) (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous toluene or dioxane

    • Schlenk tube or sealed vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the triazole-phosphine ligand (4 mol%).

    • Add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the tube with inert gas three times.

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or Gas Chromatography (GC).

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the biaryl product.

Parameter Typical Range Rationale
Catalyst Loading 1-5 mol% PdBalances reaction efficiency with cost.
Ligand:Metal Ratio 1:1 to 4:1Optimizes catalyst stability and activity.
Temperature 80-120 °CRequired to activate less reactive aryl chlorides.
Yield 75-99%Dependent on substrates and specific ligand used.[10]

Table 1: Typical parameters for Suzuki-Miyaura coupling reactions using triazole-phosphine ligands.

Part 2: Triazole-Derived N-Heterocyclic Carbenes (NHCs)

The deprotonation of triazolium salts yields triazolylidenes, a class of N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts and highly effective ligands for transition metals.[12][13] Compared to their more common imidazolylidene counterparts, triazolylidene carbenes are more electron-donating and have distinct steric profiles, making them uniquely suited for certain transformations.[12]

Diagram: Versatility of the Triazole Scaffold in Catalysis

Triazole_Catalysis cluster_ligands Ligands for Metals (M) cluster_organo Organocatalysis cluster_materials Advanced Materials Triazole 1,2,3-Triazole Scaffold N_Donor Simple N-Donor (e.g., for Cu, Ru) Triazole->N_Donor Coordination PN_Ligand Functionalized Ligand (e.g., ClickPhos for Pd) Triazole->PN_Ligand Functionalization NHC N-Heterocyclic Carbene (Triazolylidene) Triazole->NHC Deprotonation AnionBinding Anion-Binding Catalyst (C-H Hydrogen Bonding) Triazole->AnionBinding Supramolecular Assembly MOF MOF Component (e.g., for CO2 Fixation) Triazole->MOF Building Block

Caption: The triazole scaffold serves as a versatile platform for developing diverse catalytic systems.

Triazolylidenes in Organocatalysis: Umpolung Reactivity

Triazolylidene carbenes are masters of "umpolung" or polarity inversion. They can convert an electrophilic aldehyde carbonyl carbon into a nucleophilic species, the Breslow intermediate. This intermediate can then participate in a variety of reactions, such as the benzoin condensation or the Stetter reaction.[13]

Protocol 3: NHC-Catalyzed Benzoin Condensation

  • Causality: The triazolium salt precatalyst is deprotonated by a base (DBU) to form the active NHC catalyst in situ. The NHC attacks the aldehyde, and after a proton transfer, forms the nucleophilic Breslow intermediate. This intermediate then attacks a second molecule of aldehyde, and subsequent collapse of the tetrahedral intermediate releases the benzoin product and regenerates the NHC catalyst. Anhydrous conditions are crucial to prevent competitive hydrolysis pathways.

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

    • Chiral or achiral triazolium salt precatalyst (5-10 mol%)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5-10 mol%)

    • Anhydrous solvent (e.g., THF or CH₂Cl₂)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask

  • Procedure:

    • Add the triazolium salt precatalyst (5-10 mol%) to an oven-dried Schlenk flask under an inert atmosphere.

    • Add the anhydrous solvent, followed by the aromatic aldehyde (1.0 equiv).

    • Stir the solution at room temperature.

    • Add the base, DBU (5-10 mol%), dropwise via syringe.

    • Stir the reaction at room temperature for 4-24 hours. Monitor by TLC.

    • Work-up: Upon completion, quench the reaction by adding dilute HCl.

    • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to afford the benzoin product.

Part 3: Triazoles in Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs)

The precise and predictable nature of the triazole ring makes it an excellent building block for constructing highly ordered, porous materials like Metal-Organic Frameworks (MOFs).[14][15][16] By incorporating triazole moieties into the organic linkers, researchers can create MOFs with tailored properties. These triazole-containing MOFs can act as highly effective and recyclable heterogeneous catalysts. For example, MOFs featuring both nitrogen-rich triazole groups and exposed Lewis-acidic metal sites have shown remarkable efficiency in the chemical fixation of CO₂, such as its cycloaddition to epoxides.[14][15][16] The defined pore structure of these MOFs can also impart size-selectivity to the catalytic process.[14][15]

MOF Catalyst Feature Catalytic Role Example Application
Triazole N-atoms CO₂ binding sites, base sitesCO₂ Cycloaddition[14][15]
Exposed Metal Sites Lewis acid activation of substrateKnoevenagel Condensation[17]
Porous Framework Substrate size-selectivity, catalyst recoverySelective epoxide conversion[14][15]

Table 2: Roles of triazole-containing MOFs in heterogeneous catalysis.

Conclusion and Future Outlook

The catalytic applications of triazole compounds are vast and continually expanding. Their synthetic accessibility via click chemistry provides an unparalleled platform for catalyst design and discovery. From homogeneous transition metal catalysis and organocatalysis to the design of sophisticated heterogeneous systems like MOFs, the triazole scaffold has proven its utility. Future research will likely focus on developing more complex chiral triazole-based ligands and organocatalysts for challenging asymmetric transformations[9][18][19], exploring novel triazole-based NHCs with unique reactivity[20][21], and designing multifunctional MOFs for tandem catalytic processes. The simple triazole ring is, and will continue to be, a central player in the advancement of catalytic science.

References

Application Note: A Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 2-(1H-1,2,3-Triazol-1-YL)ethanamine as an Accelerating Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Power of the Click Reaction and the Role of Ligands

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a term coined to describe reactions that are high-yielding, stereospecific, and create only inoffensive byproducts.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, and its reliability has made it a cornerstone in drug discovery, bioconjugation, and materials science.[3][4]

The catalytic cycle relies on a Cu(I) species. While simple copper salts can be used, the reaction is often plagued by slow rates, catalyst disproportionation, or oxidation to the inactive Cu(II) state. To overcome these challenges, ancillary ligands are employed to stabilize the Cu(I) catalytic center, thereby dramatically accelerating the reaction and protecting the catalyst from deactivation.[5][6] This note provides a detailed protocol for the CuAAC reaction utilizing 2-(1H-1,2,3-Triazol-1-YL)ethanamine, a bidentate chelating ligand, to enhance catalytic efficiency.

The Ligand: this compound

The efficacy of a ligand in the CuAAC reaction is directly related to its ability to coordinate with the Cu(I) ion. This compound possesses two key structural features that make it an effective ligand:

  • The Triazole Ring: The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating atoms for copper. This interaction is fundamental to the catalytic activity of many successful CuAAC ligands, such as the well-known tris(triazolylmethyl)amine derivatives.[7][8]

  • The Ethanamine Moiety: The primary amine provides a second point of chelation. This bidentate chelation (coordination from both the triazole and the amine) forms a stable five-membered ring with the copper ion. This chelate effect enhances the stability of the Cu(I)-ligand complex compared to monodentate ligands, preventing its oxidation and precipitation while maintaining high catalytic activity.[9]

By stabilizing the active Cu(I) species, the ligand ensures a higher concentration of the active catalyst is available throughout the reaction, leading to faster conversions and cleaner reaction profiles.

Experimental Protocol: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole

This section details a representative protocol for the CuAAC reaction between benzyl azide and phenylacetylene.

Materials and Equipment

Reagents:

  • Phenylacetylene (≥98%)

  • Benzyl azide (≥95%)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (≥98%)

  • Sodium Ascorbate (≥98%)

  • This compound (≥95%)

  • Solvents: t-Butanol (ACS grade), Deionized Water

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Flash column chromatography system

Reagent Preparation
  • Copper/Ligand Solution: Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water. In a separate vial, prepare a 0.1 M stock solution of this compound in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1.0 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use as it can degrade over time.

Step-by-Step Reaction Procedure
  • Reactant Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (102 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add t-Butanol (5 mL) and deionized water (5 mL) to the flask. Stir the mixture until the phenylacetylene is fully dissolved, which may result in a biphasic or cloudy mixture.

  • Azide Addition: Add benzyl azide (133 mg, 1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Catalyst Premixing: In a small vial, mix the CuSO₄ solution (100 µL, 0.01 mmol, 1 mol%) and the this compound solution (110 µL, 0.011 mmol, 1.1 mol% relative to copper). A slight excess of the ligand is used to ensure all copper is complexed. The solution should turn a light blue color.

  • Catalyst Addition: Add the premixed copper/ligand solution to the main reaction flask.

  • Initiation: Add the freshly prepared sodium ascorbate solution (200 µL, 0.2 mmol, 20 mol%). The solution will typically turn from light blue to a pale yellow or colorless solution, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours.

Workflow Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Stock Solutions (CuSO4, Ligand, Ascorbate) mix_reactants Mix Alkyne, Azide, and Solvents add_catalyst Add Premixed Cu/Ligand Solution mix_reactants->add_catalyst initiate Add Sodium Ascorbate to Initiate add_catalyst->initiate stir Stir at Room Temp (1-4 hours) initiate->stir monitor Monitor by TLC stir->monitor quench Quench with Water & Extract with EtOAc monitor->quench Upon Completion wash Wash Organic Layer (NaHCO3, Brine) quench->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the CuAAC reaction.

Work-up and Purification
  • Quenching: Once the reaction is complete (as determined by TLC), add 10 mL of deionized water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with a saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole product.

Data Presentation: Reagent Stoichiometry

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)EquivalentsMol %
Phenylacetylene102.141021.01.0-
Benzyl azide133.151331.01.0-
CuSO₄·5H₂O249.682.50.010.011
This compound112.141.20.0110.0111.1
Sodium Ascorbate198.1139.60.20.220

Trustworthiness: A Self-Validating System

To ensure the reliability and success of the protocol, several validation checkpoints are integrated into the workflow:

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting alkyne or azide should diminish over time while a new, more polar spot corresponding to the triazole product appears. This provides real-time confirmation that the reaction is proceeding as expected.

  • Visual Confirmation: The color change upon addition of sodium ascorbate from blue to a lighter shade is a key indicator that the active Cu(I) catalyst has been generated.

  • Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques.

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the 1,4-disubstituted triazole, showing characteristic peaks for the triazole proton and the surrounding molecular framework.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product, verifying that the desired cycloaddition has occurred.

  • Yield Calculation: A high isolated yield (typically >90% for this reaction) after purification is a strong indicator of an efficient and clean transformation, validating the effectiveness of the catalytic system.[10][11]

By following these validation steps, researchers can have high confidence in the outcome of the experimental protocol.

References

fluorescent labeling with 2-(1H-1,2,3-Triazol-1-YL)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Advanced Fluorescent Labeling via Click Chemistry: A Guide to Using 2-(1H-1,2,3-Triazol-1-yl)ethanamine Derivatives

Abstract

This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of biomolecules using this compound derivatives. This methodology leverages the power of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to create stable, covalent linkages between a fluorescent reporter and a target biomolecule. We will explore the underlying chemical principles, provide field-tested protocols for protein and cell labeling, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust, efficient, and highly specific method for bioconjugation.

The Scientific Principle: Bioorthogonality through Click Chemistry

Fluorescence-based assays are indispensable tools for dissecting molecular mechanisms, allowing for real-time analysis of protein interactions, enzymatic activity, and cellular localization with high sensitivity.[1] The challenge has always been to attach a fluorescent probe to a specific site on a biomolecule without perturbing its natural function. The advent of click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this field.[2][3]

The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining a terminal alkyne and an azide.[2][4] The this compound scaffold is a product of this reaction, forming the stable linkage core. The profound advantage of this chemistry lies in its bioorthogonality; the azide and alkyne functional groups are virtually nonexistent in biological systems, ensuring that the reaction proceeds with exceptional specificity and minimal side reactions.[5] This reaction is efficient, high-yielding, and can be performed in aqueous buffers under biocompatible conditions, making it ideal for modifying sensitive biological samples.[3][6]

The core of the reaction involves a copper(I) catalyst which dramatically accelerates the cycloaddition.[2] In practice, a stable copper(II) salt (e.g., CuSO₄) is used in conjunction with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[6]

CuAAC_Mechanism Bio_Azide Biomolecule-N₃ (Azide) Reaction_Center Cycloaddition Bio_Azide->Reaction_Center Fluorophore_Alkyne Fluorophore-C≡CH (Alkyne) Fluorophore_Alkyne->Reaction_Center Catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) Catalyst->Reaction_Center Catalyzes Product Biomolecule-Triazole-Fluorophore (Stable Conjugate) Reaction_Center->Product

Figure 1: Conceptual workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The Critical Role of Ligands and Additives

While robust, the standard CuAAC protocol can be detrimental to proteins due to the generation of reactive oxygen species (ROS) by copper ions. To mitigate this, specialized water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective ligand that stabilizes the Cu(I) oxidation state, which both accelerates the reaction and minimizes ROS-induced damage to sensitive amino acid residues like methionine and cysteine.[2][5] Furthermore, additives like aminoguanidine can be included to prevent side reactions from ascorbate degradation products, further protecting the integrity of the target biomolecule.[3][5]

Application Protocol: Fluorescent Labeling of an Azide-Modified Protein

This protocol details the steps for conjugating an alkyne-containing fluorescent dye to a protein that has been metabolically or chemically modified to contain an azide group.

Materials and Reagents
  • Azide-Modified Protein: 1-10 mg/mL in a sodium azide-free buffer (e.g., PBS, pH 7.4).

  • Alkyne-Functionalized Fluorescent Dye: (e.g., DBCO-Cy5, Alkyne-Alexa Fluor 488); prepare a 10 mM stock in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄): 50 mM stock in deionized water.

  • THPTA Ligand: 100 mM stock in deionized water.

  • Sodium Ascorbate: 100 mM stock in deionized water. Crucially, this solution must be prepared fresh immediately before use.

  • Purification Column: Size-exclusion chromatography (SEC) or ion-exchange column appropriate for the size and properties of the target protein.[1]

  • Reaction Buffer: PBS, pH 7.4.

Step-by-Step Labeling Protocol
  • Prepare the Catalyst Premix: In a microcentrifuge tube, mix 2 µL of 50 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly. This premix chelates the copper, making it ready for the reaction.

    • Scientist's Note: Premixing the copper and ligand prevents the precipitation of copper salts and enhances the catalytic efficiency. The excess ligand also acts as a sacrificial reductant, protecting the protein.[6]

  • Prepare the Protein Solution: In a separate tube, add your azide-modified protein to the reaction buffer to a final volume of 450 µL. The final protein concentration should ideally be between 1-5 mg/mL.

  • Add the Fluorescent Dye: Add 5-20 molar equivalents of the 10 mM Alkyne-Dye stock to the protein solution. The optimal ratio depends on the number of azide sites and should be determined empirically. Mix gently by pipetting.

    • Scientist's Note: A common starting point is a 10-fold molar excess of dye over the protein. Using DMSO for the dye stock is acceptable, but the final concentration of DMSO in the reaction should not exceed 5-10% to avoid protein denaturation.

  • Initiate the Reaction: a. Add the 12 µL of the CuSO₄/THPTA premix to the protein-dye mixture. b. Add 50 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction. The total reaction volume should now be approximately 500 µL.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light, especially when using photolabile dyes.

    • Scientist's Note: For sensitive proteins, incubation at 4°C is recommended to maintain protein stability, though the reaction may proceed more slowly.

Protein_Labeling_Workflow Start Start: Prepare Reagents (Protein, Dye, Catalyst) Step1 1. Create CuSO₄/THPTA Catalyst Premix Start->Step1 Step2 2. Combine Azide-Protein and Alkyne-Dye Step1->Step2 Step3 3. Add Catalyst Premix and Sodium Ascorbate Step2->Step3 Step4 4. Incubate Reaction (Room Temp or 4°C, Dark) Step3->Step4 Step5 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Step4->Step5 Step6 6. Characterize Product (Spectroscopy for DOL) Step5->Step6 End End: Purified, Labeled Protein Step6->End

Figure 2: Step-by-step experimental workflow for fluorescently labeling a protein via CuAAC.

Purification of the Labeled Protein

Post-reaction, it is critical to remove unreacted free dye, catalyst, and other reagents, as these can cause high background signals in downstream applications.[1]

  • Size-Exclusion Chromatography (SEC): This is the most common method. It effectively separates the larger, labeled protein from the smaller, unreacted dye molecules.[1][7] Equilibrate a suitable SEC column (e.g., a desalting column like a PD-10) with your desired storage buffer. Load the reaction mixture onto the column and collect fractions. The fluorescently labeled protein will typically elute first.

  • Ion-Exchange Chromatography (IEX): Since fluorescent labeling can alter the surface charge of a protein, IEX can also be an effective purification method.[1]

  • Dialysis/Ultrafiltration: For larger volumes, dialysis against a large volume of buffer or centrifugal ultrafiltration can be used to remove small molecule contaminants.

Characterization: Determining the Degree of Labeling (DOL)

The DOL (or dye-to-protein ratio) is a critical quality control parameter. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the dye at its absorbance maximum (λ_max).

DOL = (A_dye / ε_dye) / (A_prot_corrected / ε_prot)

Where:

  • A_dye is the absorbance of the dye at its λ_max.

  • ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • A_prot_corrected = A₂₈₀ - (A_dye × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

Quantitative Data & Troubleshooting

Photophysical Properties of Common Fluorophores

Choosing the right fluorophore is essential for successful imaging. Key properties include the extinction coefficient (a measure of light absorption), quantum yield (fluorescence efficiency), and photostability.[8]

Fluorophore ClassExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cyanine Dyes Cy5~649~670~250,000~0.20
Cy3~550~570~150,000~0.15
Alexa Fluor Dyes Alexa Fluor 488~495~519~73,000~0.92
Alexa Fluor 647~650~668~270,000~0.20
Fluorescein FITC~494~518~80,000~0.79

Note: Values are approximate and can vary with conjugation and buffer conditions. Data synthesized from multiple sources.[][10][11]

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency / Low DOL 1. Inactive sodium ascorbate. 2. Insufficient dye concentration. 3. Inefficient azide/alkyne incorporation into the protein. 4. Presence of copper-chelating agents (e.g., EDTA) in the protein buffer.1. Always use a freshly prepared solution of sodium ascorbate. 2. Increase the molar excess of the alkyne-dye. 3. Verify the modification of the starting protein. 4. Buffer exchange the protein into a chelation-free buffer prior to labeling.
Protein Precipitation during Reaction 1. High concentration of organic solvent (DMSO). 2. Protein instability under reaction conditions. 3. Copper-induced aggregation.1. Ensure the final DMSO concentration is below 10%. 2. Perform the reaction at 4°C. 3. Ensure the correct ratio of ligand (THPTA) to copper is used (at least 5:1 is recommended).[6]
High Background Signal in Assay 1. Incomplete removal of free dye. 2. Non-specific binding of the dye-conjugate.1. Optimize the purification step (e.g., use a longer SEC column or an additional purification method).[1] 2. Include a blocking step (e.g., with BSA) in your downstream assay protocol.

Conclusion

Fluorescent labeling using this compound derivatives via the CuAAC reaction provides a powerful and versatile platform for bioconjugation. Its high specificity, efficiency, and biocompatibility make it a superior choice for creating well-defined fluorescent probes for a wide range of applications, from high-resolution microscopy to drug development. By understanding the underlying chemistry and following optimized protocols, researchers can reliably generate high-quality conjugates to advance their scientific investigations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1H-1,2,3-Triazol-1-YL)ethanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1H-1,2,3-triazol-1-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this compound with high purity. The unique chemical properties of this molecule—specifically the presence of a basic primary amine—necessitate a carefully considered approach to column chromatography to avoid common pitfalls such as low yield and poor separation.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern a successful purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound by standard silica gel chromatography so difficult?

A: The primary challenge stems from a strong, undesirable acid-base interaction between the target molecule and the stationary phase. This compound contains a primary amine (-NH2) group, which is basic. Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which are acidic.[1] This acidity causes the basic amine to bind strongly, and often irreversibly, to the stationary phase. This interaction is the root cause of several common issues:

  • Severe Peak Tailing: The compound "smears" down the column, leading to broad fractions and poor separation from impurities.

  • Irreversible Adsorption: A significant portion of the product can remain permanently stuck to the silica, resulting in drastically reduced yields.[1][2]

  • Compound Degradation: The acidic environment of the silica surface can sometimes lead to the degradation of sensitive molecules.[2]

Q2: What is the most effective stationary phase for purifying this compound?

A: While standard silica gel can be made to work with modifications (see below), superior results are often achieved by choosing a more appropriate stationary phase from the outset.

Stationary PhaseRecommendation & Rationale
Deactivated Silica Gel Highly Recommended. This is a cost-effective and robust method. The silica is "deactivated" or neutralized by pre-treating it with a basic modifier like triethylamine (TEA). This process masks the acidic silanol sites, dramatically reducing tailing and improving recovery.[3][4]
Neutral or Basic Alumina Good Alternative. Alumina is a metal oxide that can be obtained in neutral or basic grades. It lacks the strong acidity of silica and can provide different selectivity, potentially improving separation from certain impurities.[5][6]
Amine-Functionalized Silica Excellent, Premium Option. This stationary phase has aminopropyl groups covalently bonded to the silica surface, creating a basic environment that is ideal for purifying basic compounds. It provides excellent peak shapes and high recovery but is a more expensive option.[1]
Reversed-Phase Silica (C18) For Preparative HPLC. If flash chromatography fails to provide the required purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful alternative. This technique separates compounds based on hydrophobicity and is well-suited for polar molecules like this one.[7][8]
Q3: How do I select the right mobile phase (eluent) for my column?

A: The key to a successful mobile phase is twofold: achieving the correct polarity to elute the compound and, critically, suppressing the unwanted interactions with the stationary phase.

  • Determine Polarity with TLC: Before any column is run, you must develop a solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that moves your target compound to an Rf value of approximately 0.2-0.3 .[4][9] A common starting solvent system for polar amines is Dichloromethane (DCM) and Methanol (MeOH).

  • Incorporate a Basic Additive: For purification on silica gel, it is essential to add a small amount of a competing base to your eluent. The most common choice is Triethylamine (TEA) at a concentration of 0.5-2%. The TEA is more basic than your target compound and will preferentially interact with the acidic silanol sites, allowing your product to travel through the column unimpeded.[1][3][5] Ammonium hydroxide can also be used, typically added to the methanol portion of the mobile phase.[2]

A typical starting eluent for TLC analysis would be 95:5 DCM:MeOH + 1% TEA . The ratio of DCM to MeOH is then adjusted to achieve the target Rf.

Section 2: Visualization & Workflow Diagrams

A logical workflow is critical for an efficient and successful purification. The following diagram outlines the essential steps from crude material to pure product.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Method Development (Target Rf ≈ 0.2-0.3) Crude->TLC Spot ColumnPrep Column Preparation (Slurry Pack & Deactivate) TLC->ColumnPrep Optimized Solvent System Loading Sample Loading (Dry or Wet Method) ColumnPrep->Loading Elution Gradient Elution & Fraction Collection Loading->Elution FractionTLC Fraction Analysis (TLC) Elution->FractionTLC Collect Combine Combine Pure Fractions FractionTLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography using Deactivated Silica Gel

This protocol is the recommended starting point for purifying gram-scale quantities of the title compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column with stopcock

  • Sand, washed

  • Fraction collection tubes

  • TLC plates, tank, and UV lamp

Procedure:

  • Slurry Preparation & Column Packing:

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% DCM + 1% TEA). The consistency should be like a milkshake, not too thick.

    • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

    • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.

  • Column Deactivation & Equilibration:

    • Once packed, add a thin layer (approx. 0.5 cm) of sand to the top of the silica bed to prevent it from being disturbed.

    • Flush the packed column with at least 2-3 column volumes of your initial eluent (e.g., 98:2 DCM:MeOH + 1% TEA). This step is critical for equilibrating and deactivating the silica.[3][4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

    • Add a small amount of fresh silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this silica-adsorbed sample to the top of the sand layer in your column.[4][10]

  • Gradient Elution:

    • Begin eluting with your initial, low-polarity solvent (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Systematically and gradually increase the percentage of the more polar solvent (MeOH). A shallow gradient is often more effective for separating closely related impurities.[5][6]

    • Example Gradient Profile:

      • 2 column volumes of 98:2 DCM:MeOH + 1% TEA

      • 2 column volumes of 95:5 DCM:MeOH + 1% TEA

      • 2 column volumes of 92:8 DCM:MeOH + 1% TEA

      • Continue increasing MeOH content as needed based on TLC monitoring.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume throughout the elution.

    • Monitor the fractions by TLC. Spot the collected fractions alongside a reference spot of your crude material.

    • Combine all fractions that contain only the pure desired product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting cluster_tailing Issue: Streaking / Tailing cluster_no_elution Issue: Compound Stuck at Baseline cluster_low_yield Issue: Low Product Recovery Problem Problem Observed Cause1 Cause: Insufficient deactivation of silica. Acid-base interaction still occurring. Problem->Cause1 Cause2 Cause: 1. Eluent polarity is too low. 2. Strong, irreversible adsorption. Problem->Cause2 Cause3 Cause: Irreversible adsorption on silica. Compound spread across too many mixed fractions. Problem->Cause3 Solution1 Solution: 1. Increase TEA in eluent (1.5-2%). 2. Ensure column was flushed with TEA-containing solvent before loading. 3. Switch to alumina or amine-silica. Cause1->Solution1 Solution2 Solution: 1. Drastically increase MeOH % in gradient. 2. If still stuck, remake column ensuring proper deactivation with TEA. 3. Consider an alternative stationary phase. Cause2->Solution2 Solution3 Solution: 1. Use a fully deactivated column or switch to alumina. 2. Run a slower, shallower gradient to improve separation and reduce the volume of mixed fractions. Cause3->Solution3

Caption: Logic diagram for troubleshooting common column chromatography issues.

Q: My compound is streaking badly and the fractions are all mixed. What went wrong?

A: This is the classic sign of interaction with acidic silica.[1]

  • Immediate Fix: Increase the concentration of TEA in your mobile phase to 1.5% or even 2.0%.

  • Future Prevention: Ensure you are properly deactivating and equilibrating the column before loading your sample. If the problem persists even with 2% TEA, your compound is highly basic, and you should switch to an alternative stationary phase like neutral alumina or amine-functionalized silica.[1][3][6]

Q: I've run several column volumes, but my compound hasn't come off the column. Where is it?

A: Your compound is likely adsorbed strongly to the top of the column.[2]

  • Check Polarity: Your eluent system is probably not polar enough. Try flushing the column with a significantly more polar solvent mixture, such as 80:20 DCM:MeOH with 1% TEA, to see if you can force the compound to elute.

  • Verify Deactivation: This issue often happens if TEA was forgotten in the eluent. If you suspect this, the product may not be recoverable. It is a best practice to prepare a stock solution of your polar solvent (e.g., MeOH) with the correct amount of TEA to ensure it is consistently added during gradient preparation.[2]

Q: My yield is very low, but my crude material was clean on the NMR. Why?

A: Low yield is almost always due to irreversible adsorption on the column.[1] Even with TEA, some loss on standard silica can occur. To maximize yield:

  • Use Dry Loading: This technique creates a very narrow starting band, which leads to sharper peaks and less overlap between fractions, minimizing the loss in "mixed" fractions.[10]

  • Use a Shallow Gradient: Running the separation slowly with small, gradual increases in polarity can significantly improve resolution, allowing for better separation and more precise cuts between pure and mixed fractions.[4]

  • Switch Stationary Phase: For valuable or highly basic compounds, using alumina or amine-functionalized silica from the start will provide the highest possible recovery.[1]

Section 5: References

  • VulcanChem. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. Available from: --INVALID-LINK--

  • PubMed. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. Available from: --INVALID-LINK--

  • PubChem. 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-amine. Available from: --INVALID-LINK--

  • PubChem. 2-(1H-Benzo[D][7][11][12]triazol-1-YL)ethanamine hydrochloride. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies. Available from: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: --INVALID-LINK--

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: --INVALID-LINK--

  • ChemScene. 2-(1H-Benzo[d][7][11][12]triazol-1-yl)ethanamine. Available from: --INVALID-LINK--

  • BenchChem. Troubleshooting guide for the purification of polar quinoline compounds. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Available from: --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: --INVALID-LINK--

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: --INVALID-LINK--

  • Reddit. Column chromatography issues : r/chemistry. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Available from: --INVALID-LINK--

  • ChemSynthesis. 2-(1H-1,2,4-triazol-1-yl)ethanamine. Available from: --INVALID-LINK--

  • National Institutes of Health (NIH). High throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system. Available from: --INVALID-LINK--

  • SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available from: --INVALID-LINK--

  • Wiley-VCH. Supporting Information. Available from: --INVALID-LINK--

  • PubMed. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Available from: --INVALID-LINK--

  • Google Patents. US4269987A - Purification of triazoles. Available from: --INVALID-LINK--

  • Supporting Information. General procedure A. Available from: --INVALID-LINK--

  • National Institutes of Health (NIH). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Available from: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-1,2,3-triazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important chemical building block. Our goal is to combine technical accuracy with practical, field-tested insights to ensure your success.

Introduction

The synthesis of this compound typically proceeds via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is prized for its high yield, stereospecificity, and mild reaction conditions.[3] The most common route involves the reaction between 2-azidoethanamine and a suitable alkyne, often acetylene gas or a protected equivalent, in the presence of a copper(I) catalyst.

Despite its robustness, the synthesis can present challenges, from catalyst inefficiency to the formation of stubborn impurities. This guide will walk you through the common pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[] This involves the reaction of 2-azidoethanamine with an acetylene source. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate).[5][6]

Q2: What are the critical starting materials and their quality requirements?

A2: The primary starting materials are 2-azidoethanamine and an alkyne.

  • 2-Azidoethanamine: The purity of this reagent is crucial. It can be synthesized or purchased.[7][8][9] It is important to note that this is an energetic compound and should be handled with care.[8] It is often stored as its more stable hydrochloride salt.[10]

  • Alkyne Source: For the synthesis of the parent compound, acetylene gas can be used. However, due to handling difficulties, protected or surrogate forms of acetylene are often preferred.

  • Catalyst System: A copper(I) source is essential. While Cu(I) salts like CuI can be used directly, the combination of CuSO₄ and sodium ascorbate is more common as it mitigates the oxidation of Cu(I) to the inactive Cu(II) state.[11]

Q3: Why is my reaction yield consistently low?

A3: Low yields in CuAAC reactions are a common issue and can often be traced back to a few key factors:

  • Inactive Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to Cu(II) by dissolved oxygen.[12] Ensure your solvents are properly degassed and that a sufficient excess of the reducing agent (e.g., sodium ascorbate) is used.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, a slight excess of one reagent may be necessary to drive the reaction to completion.[12]

  • Poor Reagent Quality: Impurities in your starting materials, especially the azide, can inhibit the catalyst or lead to side reactions.

Q4: What are the expected spectroscopic signatures for this compound?

A4: While specific shifts will depend on the solvent and instrumentation, you can generally expect:

  • ¹H NMR: Signals corresponding to the ethanamine backbone (two CH₂ groups) and a characteristic singlet for the triazole proton.

  • ¹³C NMR: Peaks for the two carbons of the ethanamine group and two distinct signals for the carbons of the triazole ring.

  • IR Spectroscopy: Presence of N-H stretching bands (around 3300–3500 cm⁻¹) and vibrations from the triazole ring (1450–1600 cm⁻¹).[13]

Troubleshooting Guide: Common Impurities and Solutions

This section delves into specific impurities that can arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Presence of Unreacted 2-Azidoethanamine

Problem: You observe a significant amount of the starting azide in your final product after workup.

Root Causes & Solutions:

Cause Explanation Solution
Inactive Catalyst The Cu(I) catalyst is essential for the cycloaddition. If it becomes oxidized to Cu(II), the reaction will stall.[11]1. Degas Solvents: Thoroughly degas all solvents (water, organic co-solvents) before use by sparging with nitrogen or argon. 2. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to the reaction mixture to maintain the copper in the +1 oxidation state.[5] 3. Consider a Ligand: Use a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst from oxidation and improve its solubility.[11]
Insufficient Reaction Time or Temperature The reaction may not have proceeded to completion.1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting azide. 2. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours). 3. Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can increase the rate, but be cautious as this can also promote side reactions.
Poor Alkyne Availability If using acetylene gas, its concentration in the reaction mixture may be too low.1. Maintain Acetylene Atmosphere: Ensure a continuous, gentle stream of acetylene gas is bubbled through the reaction mixture. 2. Use an Acetylene Surrogate: Consider using a more manageable source of acetylene, such as a protected alkyne that can be deprotected in situ.
Issue 2: Formation of Oxidative Homocoupling Byproducts (Diynes)

Problem: You detect a byproduct with a mass corresponding to the dimer of your alkyne starting material.

Root Causes & Solutions:

This side reaction, known as Glaser coupling, is a common issue in CuAAC reactions when oxygen is present.[5][14]

References

Technical Support Center: Troubleshooting Failed Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, ensuring a deeper understanding and more robust experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for bioconjugation and material science, but its success hinges on the delicate redox state of the copper catalyst.[1][2] Most issues can be traced back to the catalyst's activity, the purity of the reagents, or the reaction conditions.

Q1: My CuAAC reaction shows low or no product yield. What are the primary factors to investigate?

A1: When a CuAAC reaction fails, a systematic approach is crucial. The most common culprits are an inactive catalyst, impure reagents, or suboptimal reaction conditions.

  • Inactive Copper Catalyst: The catalytically active species is Copper(I) (Cu(I)).[3] This oxidation state is easily compromised by dissolved oxygen in the reaction mixture, which oxidizes it to the inactive Cu(II) state.[4][5]

  • Reagent Integrity: The purity of the azide and alkyne starting materials is paramount. Additionally, the reducing agent, typically sodium ascorbate, degrades in solution over time and should always be prepared fresh.[4]

  • Ligand Issues: A suitable ligand is essential to protect the Cu(I) from oxidation and disproportionation, as well as to accelerate the reaction.[1][6][7]

Troubleshooting Workflow:

G Start Low or No Product Yield Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents Yes FixCatalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. Catalyst->FixCatalyst No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes FixReagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). Reagents->FixReagents No Substrate Are there Substrate-Specific Issues? Conditions->Substrate Yes FixConditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. Conditions->FixConditions No FixSubstrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. Substrate->FixSubstrate No Success Reaction Successful Substrate->Success Yes FixCatalyst->Reagents FixReagents->Conditions FixConditions->Substrate FixSubstrate->Success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Q2: I'm using a reducing agent, but my reaction is still failing. How can I ensure my catalyst is active?

A2: Even with a reducing agent, catalyst activity can be compromised. The key is to protect the Cu(I) ion the moment it's formed.

  • Causality: Sodium ascorbate reduces Cu(II) to Cu(I), but this process can generate reactive oxygen species (ROS) if oxygen is present, which can damage sensitive biomolecules.[8][9] A stabilizing ligand, such as TBTA or THPTA, chelates the Cu(I) ion, shielding it from both oxidation and ROS-mediated degradation.[6]

Step-by-Step Protocol for Catalyst Preparation:

  • Prepare Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.[10]

    • Ligand (e.g., THPTA): 50 mM in water.[10]

    • Sodium Ascorbate: 100 mM in water (must be prepared fresh).[10]

  • Optimal Order of Addition: The order of reagent addition is critical.[10]

    • First, mix the CuSO₄ solution with the ligand solution. This allows the ligand to form a complex with the copper.

    • Next, add this copper/ligand mixture to your solution containing the azide and alkyne substrates.

    • Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

    • Rationale: Adding the ascorbate last ensures that the Cu(I) is generated in the presence of the stabilizing ligand, preventing its immediate re-oxidation or precipitation.[8][11]

  • Degassing: For sensitive or low-concentration reactions, deoxygenating the solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before adding the catalyst can significantly improve yields.[4][11]

ComponentRecommended Starting ConcentrationNotes
Azide/Alkyne 0.1 - 10 mMOne component typically in slight excess (1.1-2 eq)
CuSO₄ 50 µM - 1 mMFor bioconjugation, maximal activity is often seen around 250 µM.[12]
Ligand 1 - 5 molar eq. to CopperHigher ratios (e.g., 5:1) can protect biomolecules from oxidation.[1]
Sodium Ascorbate 5 - 10 molar eq. to CopperAlways prepare fresh.[10]

Table 1: Recommended Reagent Concentrations for CuAAC Reactions.

Q3: I see a precipitate form during my reaction. What is it and how can I prevent it?

A3: Precipitation is often a sign of catalyst deactivation or poor substrate solubility.

  • Copper Precipitation: If sodium ascorbate is added to CuSO₄ in the absence of a stabilizing ligand, insoluble copper species can form. Following the correct order of addition described in Q2 is essential to prevent this.

  • Substrate Solubility: If your azide or alkyne has poor solubility in the chosen solvent system, it may crash out of solution.

    • Solution: The CuAAC reaction is robust and works in a variety of solvents.[11] Consider using co-solvents like DMSO, THF, or t-BuOH to improve solubility. For biomolecules, using a denaturant like DMSO might be necessary to expose buried functional groups.[1]

Q4: How do I remove the copper catalyst after the reaction is complete?

A4: Copper removal is critical, especially for biological applications, due to its cytotoxicity.[13][14]

  • Chelation: The most common method is to use a chelating agent like ethylenediaminetetraacetic acid (EDTA).[15]

    • Protocol: After the reaction, add a solution of EDTA (e.g., to a final concentration of 10-50 mM) and stir. The copper can then be removed by dialysis, size exclusion chromatography, or liquid-liquid extraction.[12]

  • Scavenger Resins: Specialized chelating resins can be used to bind and remove copper ions by simple filtration.[16]

  • Precipitation/Extraction: For small molecules, a common workup involves quenching with an aqueous solution like ammonium chloride, followed by extraction with an organic solvent.[14][16]

MethodPrincipleBest For
EDTA Chelation & Dialysis/SEC EDTA forms a stable, water-soluble complex with copper.Bioconjugates (proteins, DNA)[17][18]
Chelating Resins Solid-phase scavengers bind copper for easy removal by filtration.Small molecules and polymers[19]
Aqueous Wash/Extraction Partitioning copper salts into an aqueous phase.Organic-soluble small molecules[14]

Table 2: Common Copper Removal Strategies.

Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC avoids the use of a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[20] The reaction is driven by the ring strain of a cyclooctyne.[21][22] Failures in SPAAC are typically related to reagent stability, steric hindrance, or reaction kinetics.

G Azide Azide-functionalized Biomolecule Reaction Mix at Physiological Temperature & pH Azide->Reaction Alkyne Strained Alkyne (e.g., DBCO, BCN) Alkyne->Reaction Product Stable Triazole Linkage Reaction->Product NoCatalyst No Copper Catalyst Required Reaction->NoCatalyst

Caption: General workflow for a SPAAC reaction.

Q5: My SPAAC reaction is very slow or incomplete. How can I improve the rate?

A5: The kinetics of SPAAC are highly dependent on the specific strained alkyne used.

  • Causality: The reactivity of cyclooctynes is a balance between ring strain and stability. More strained alkynes react faster but may be less stable.

  • Choosing the Right Alkyne:

    • DBCO/DIBO: These are highly strained and offer very fast reaction rates, making them suitable for systems with low concentrations of reactants.

    • BCN: Offers a good balance of high reactivity and stability.

    • Fluorinated Cyclooctynes (e.g., DIFO): Electron-withdrawing fluorine atoms can further increase the reactivity of the alkyne.[21]

  • Concentration: Unlike catalyzed reactions, SPAAC is a second-order reaction, meaning its rate is directly proportional to the concentration of both the azide and the alkyne. If the reaction is slow, increasing the concentration of one or both reactants can help. A 5- to 20-fold molar excess of the labeled component is often recommended.[20]

  • Solvent and pH: While robust, SPAAC kinetics can be influenced by the solvent and pH, which can affect the charge state and solubility of the reactants.[23] For challenging reactions, screening different buffer conditions may be beneficial.

Q6: I am labeling live cells using SPAAC and observing high background or cell death. What could be the cause?

A6: While SPAAC is bioorthogonal, issues can arise from the reagents themselves or the experimental protocol.

  • Reagent Purity and Stability: Impurities in the strained alkyne probe or degradation products can lead to non-specific labeling or cytotoxicity. Ensure you are using high-purity reagents and check their stability under your experimental conditions. Some strained alkynes can degrade in aqueous media.[24]

  • Hydrophobicity: Highly hydrophobic probes can non-specifically associate with cell membranes or proteins, leading to high background. Using more hydrophilic linkers (e.g., PEG) on your probe can mitigate this issue.

  • Concentration and Incubation Time: Use the lowest effective concentration of the probe and the shortest incubation time necessary to achieve sufficient labeling. This minimizes off-target effects and stress on the cells. A typical starting point is 10-50 µM of the DBCO-fluorophore for 30-60 minutes.[20]

  • Washing Steps: Thorough washing after incubation is critical to remove any unreacted probe that contributes to background signal.[20]

References

Technical Support Center: Navigating the Solution Stability of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-1,2,3-triazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Due to the limited availability of direct stability studies for this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer practical troubleshooting strategies and frequently asked questions.

Introduction: Understanding the Molecule

This compound is a small molecule featuring a 1,2,3-triazole ring linked to an ethanamine side chain. The stability of this compound in solution is critical for the accuracy and reproducibility of experimental results. The key structural features that influence its stability are the basic primary amine and the aromatic triazole ring.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: The protonation state of the primary amine group is pH-dependent, which can affect solubility and reactivity.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Solvent: The choice of solvent can impact solubility and the rate of degradation.

  • Presence of Oxidizing Agents or Metal Ions: The triazole ring can potentially coordinate with metal ions, and the amine group can be susceptible to oxidation.

Q2: My compound is not dissolving well in aqueous buffer. What can I do?

A2: Solubility issues are common for amine-containing compounds in neutral aqueous solutions. Here are some steps to improve solubility:

  • pH Adjustment: The ethanamine side chain is basic. Lowering the pH of your buffer to a slightly acidic range (e.g., pH 5-6) will protonate the amine group, increasing its polarity and aqueous solubility.[2]

  • Use of Co-solvents: For preparing stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are often effective.[2] However, be mindful of the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts.

  • Gentle Heating and Sonication: If the compound is still not dissolving, gentle warming (e.g., to 37°C) or sonication can help overcome the dissolution energy barrier.[2] Avoid excessive heat, which could lead to degradation.

  • Consider the Salt Form: If you are using the free base, switching to a hydrochloride salt form of the compound, if available, will likely improve water solubility.[2][3]

Q3: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay medium. How can I prevent this?

A3: This is a common issue when a compound has low aqueous solubility. The high concentration in the DMSO stock "crashes out" upon dilution into the aqueous buffer. To mitigate this:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound in your assay.

  • Reduce the Percentage of DMSO: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to minimize its effect on solubility and the biological system.[2]

  • Serial Dilutions: When preparing working solutions, add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to avoid localized high concentrations that promote precipitation.[2]

Q4: How should I store solutions of this compound?

A4: For optimal stability, stock solutions (e.g., in DMSO) should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and use them within 24 hours, after verifying their stability under these conditions.

Troubleshooting Guide: Degradation and Instability

This section addresses potential degradation issues and provides systematic approaches to identify and resolve them.

Problem 1: Loss of Compound Potency or Inconsistent Results Over Time

This may indicate that your compound is degrading in the experimental solution.

Troubleshooting Workflow:

A Inconsistent Results or Loss of Potency Observed B Assess Stability of Dosing Solution A->B H Stable B->H Stable I Unstable B->I Unstable C Prepare Fresh Solutions Daily D Conduct Forced Degradation Study C->D E Analyze by HPLC or LC-MS D->E F Identify Degradation Products E->F G Modify Solution Conditions (pH, Solvent, Temperature) F->G J Proceed with Optimized Protocol G->J H->J I->C A Synthesized or Purchased This compound B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC/UPLC) B->C D Solubility and Stability Studies C->D E Compound Ready for Use D->E

References

Technical Support Center: Recrystallization of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the unique challenges associated with the recrystallization of triazole derivatives. Triazoles, with their distinct polarity and hydrogen bonding capabilities, often require a nuanced approach to achieve high purity. This center provides field-proven insights and systematic protocols to guide you through common issues and foundational questions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Q1: My triazole derivative has "oiled out" instead of crystallizing. What's happening and how do I fix it?

A1: The "Why": Oiling out occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when high impurity levels significantly depress the compound's melting point.[2][3] The resulting oil is often an excellent solvent for impurities, trapping them upon eventual solidification and defeating the purpose of recrystallization.[4]

The Solution Workflow:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the same hot solvent to lower the saturation temperature.[2] The goal is to ensure the solution becomes saturated at a temperature below your compound's melting point.

  • Slow Down Cooling: Rapid cooling is a primary driver of oiling out.[2] Once re-dissolved, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or paper towels and allow it to cool to room temperature undisturbed before moving to an ice bath.[5]

  • Change the Solvent System: If the issue persists, the solvent is likely inappropriate.

    • For Single Solvents: Choose a solvent with a lower boiling point.[6]

    • For Mixed Solvents: You may have added the anti-solvent too quickly or in excess. Re-dissolve the oil in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise at an elevated temperature until the first sign of persistent turbidity appears, then add a drop or two of the "good" solvent to clarify before cooling.[4]

  • Consider a Charcoal Treatment: If you suspect a high impurity load is the cause, perform a hot filtration with activated charcoal to remove impurities that may be contributing to the problem.[2][7]

Q2: No crystals are forming, even after my solution has cooled in an ice bath. What are my next steps?

A2: The "Why": The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation event to initiate crystallization.[8]

The Solution Workflow:

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments serve as nucleation sites for crystal growth.[9]

    • Seeding: If available, add a single, tiny crystal of the pure triazole derivative (a "seed crystal") to the solution. This provides a perfect template for crystal lattice formation.[2]

  • Increase Concentration (for Unsaturated Solutions):

    • If nucleation techniques fail, you have likely used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent (typically 10-15% of the volume). Allow the solution to cool again slowly.

    • Alternatively, if using a mixed-solvent system, you can add more of the "poor" solvent (anti-solvent) to the warm solution to decrease the overall solubility of your compound.[10]

  • Last Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid. You must then restart the process, carefully re-evaluating your choice of solvent.[2]

Q3: My final yield is extremely low. How can I improve recovery?

A3: The "Why": Low yield is one of the most common frustrations in recrystallization. The primary causes are using too much solvent, cooling the solution too quickly (which can trap the product in the mother liquor), or washing the collected crystals with a solvent that is too warm or too "good" at dissolving the compound.[9]

The Solution Workflow:

  • Optimize Solvent Volume: The goal is to use the minimum amount of boiling solvent to fully dissolve the crude solid.[9] Using excess solvent means more of your product will remain dissolved in the mother liquor upon cooling.

  • Maximize Cooling Time: After slow cooling to room temperature, allow the flask to sit in an ice bath for at least 20-30 minutes to maximize precipitation.[11]

  • Wash Crystals Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9] Using room temperature or warm solvent will re-dissolve a significant portion of your purified product.

  • "Second Crop" Recovery: Do not discard the filtrate (mother liquor) immediately. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[2]

Part 2: Frequently Asked Questions (FAQs)

Q4: How do I select the best solvent system for a novel triazole derivative?

A4: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[12] Since triazoles are often moderately polar, a systematic approach is best.

Systematic Solvent Selection Protocol:

  • Initial Screening: Place ~20-30 mg of your crude triazole into several test tubes.

  • Add Solvents: To each tube, add ~0.5 mL of a different test solvent, covering a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

  • Observe at Room Temp: Agitate the tubes. A suitable solvent will show poor solubility at room temperature.[13] Eliminate any solvents that dissolve the compound completely at this stage.

  • Heat: Gently heat the remaining tubes. A good solvent will fully dissolve the compound at or near its boiling point.[13]

  • Cool: Allow the successful hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce a high yield of crystalline precipitate.

This process is visualized in the workflow diagram below.

// Connections Start -> TestSolvents; TestSolvents -> ObserveRT; ObserveRT -> Decision1; Decision1 -> Heat [label=" No"]; Decision1 -> ConsiderMixed [label=" Yes\n(Solvent too good)"]; Heat -> Decision2; Decision2 -> Cool [label=" Yes"]; Decision2 -> ConsiderMixed [label=" No\n(Solvent too poor)"]; Cool -> Decision3; Decision3 -> SolventOK [label=" Yes"]; Decision3 -> ConsiderMixed [label=" No"]; } dot Caption: Logical workflow for selecting an appropriate solvent system.

Q5: When should I use a mixed-solvent system versus a single solvent?

A5: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[4] This typically involves a pair of miscible liquids: a "good" solvent that readily dissolves the triazole, and a "poor" (or "anti-") solvent in which it is insoluble.[10] Common pairs for moderately polar compounds like triazoles include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[12][14]

The general procedure is:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until a persistent cloudiness appears.

  • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate, ensuring the solution is saturated.

  • Allow the solution to cool slowly as you would for a single-solvent recrystallization.[10]

Q6: What is "Hot Filtration" and why is it critical?

A6: Hot filtration is a technique used to remove insoluble impurities (like dust, sand, or byproducts) from the hot, saturated solution before it is cooled.[15][16] It is also necessary when using decolorizing charcoal.[17]

Why it's critical: If the solution is allowed to cool during this filtration step, your desired compound will prematurely crystallize on the filter paper and in the funnel stem, leading to a significant loss of yield.[11][17]

Key steps for a successful hot filtration:

  • Use a stemless or short-stemmed funnel to minimize the surface area for premature crystallization.[11]

  • Place the funnel with fluted filter paper over the receiving flask.

  • Keep the apparatus hot by pouring a small amount of boiling solvent through the funnel just before filtering your main solution. The hot vapor from the flask will help keep the funnel warm.[17]

  • Pour the hot, saturated solution through the filter in portions, keeping the solution at a boil between additions.[17]

Q7: Could the different crystal forms I'm seeing be due to polymorphism?

A7: Yes, this is a distinct possibility, especially in drug development. Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[18] These different forms, or polymorphs, can have significantly different physical properties, including solubility, stability, and bioavailability, which are critical parameters for active pharmaceutical ingredients (APIs).[19][20] The formation of a specific polymorph can be influenced by factors such as the choice of solvent, the rate of cooling, and temperature.[21] If you observe different crystal habits (e.g., needles vs. plates) under slightly different recrystallization conditions, it warrants further investigation using analytical techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to characterize the forms.[22]

Data & Protocols
Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes for Triazole Derivatives
Water100HighGood for highly polar triazoles or as an anti-solvent with alcohols.[23]
Ethanol78HighOften a good starting choice; frequently used in a mixed system with water.[5]
Methanol65HighGood solubility for many triazoles, but its low boiling point may limit the solubility differential.[5][6]
Acetone56Medium-HighGenerally soluble; its volatility can be a challenge.[5]
Ethyl Acetate77MediumA versatile solvent for compounds of intermediate polarity.
Dichloromethane (DCM)40Medium-LowLow boiling point can be problematic. Often used in mixed systems.[6]
Toluene111LowHigh boiling point increases the risk of oiling out.[6] Use with caution.
Hexane/Heptane69 / 98Very LowPrimarily used as an anti-solvent for less polar triazoles.[24]
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude triazole derivative in an appropriately sized Erlenmeyer flask with a boiling chip. Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of solvent until the solid is completely dissolved.[25]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in Q6.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal precipitation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[26]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry. Ensure the product is fully dry before taking a final weight and melting point.[9]

// Connections Start -> Reheat; Reheat -> AddSolvent; AddSolvent -> CoolSlowly; CoolSlowly -> Check; Check -> Success [label=" No"]; Check -> Failure [label=" Yes"]; } dot Caption: Troubleshooting workflow for an "oiling out" event.

References

removing unreacted starting materials from triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for triazole synthesis. As a Senior Application Scientist, I understand that the synthesis of 1,2,3-triazoles, particularly through the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, is a cornerstone of modern drug discovery and materials science. However, the purification of the final triazole product can be a significant bottleneck, with unreacted starting materials and residual copper catalyst often complicating downstream applications.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of purifying your triazole compounds, ensuring the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a CuAAC reaction mixture?

A1: The most common impurities include:

  • Residual Copper Catalyst: Copper ions are often toxic to biological systems and can interfere with subsequent reactions or assays.[1][2][3][4]

  • Unreacted Terminal Alkyne: These can be difficult to separate from the triazole product due to similar polarities.

  • Unreacted Organic Azide: While often more polar, residual azides can still co-elute with the product and pose a safety risk due to their potential explosive nature.[5]

  • Ligands and Additives: Ligands used to stabilize the copper catalyst and reducing agents like sodium ascorbate can also contaminate the final product.

Q2: My initial purification by column chromatography is not effective. What are my options?

A2: If standard silica gel chromatography fails to provide adequate separation, consider the following:

  • Alternative Chromatography Media: For highly polar triazoles, reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective.[6]

  • Solvent System Modification: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent can improve peak shape and resolution on silica gel.[6]

  • Pre-Chromatography Cleanup: Employing a liquid-liquid extraction or a scavenger resin to remove the bulk of impurities before chromatography can significantly improve the separation efficiency.

Q3: How do I know if my triazole product is contaminated with copper?

A3: A persistent blue or green color in your organic layer after workup is a strong indicator of copper contamination.[4] For quantitative analysis, techniques like Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) can be used to determine the exact copper content.[7]

Troubleshooting Guides: Removing Unreacted Starting Materials & Catalysts

This section provides detailed protocols and the scientific rationale for common purification challenges.

Challenge 1: Removing Residual Copper Catalyst

Residual copper is a frequent issue in CuAAC reactions. The choice of removal method depends on the properties of your triazole product and the required level of purity.

Principle: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) form stable, water-soluble complexes with copper ions, which can then be removed by extraction into an aqueous phase.[3][8][9][10]

Protocol:

  • After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a 0.1 M aqueous solution of EDTA (disodium or tetrasodium salt). Repeat the wash 2-3 times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Troubleshooting:

  • Persistent Color: If the organic layer remains colored, additional washes with the EDTA solution may be necessary.[4] Using a saturated aqueous solution of ammonium chloride can also be effective.[4]

  • Product Solubility Issues: If your product has some water solubility, back-extraction of the aqueous layers with the organic solvent can help recover any lost product.

Principle: Scavenger resins are functionalized solid supports that selectively bind to metals. The resin-metal complex is then easily removed by filtration, providing a clean product solution. This method is particularly useful for parallel synthesis.[1][2]

Common Copper Scavenger Resins:

Resin Functional Group Selectivity Supplier Examples
Thiourea Pd, Ru, Ag, Cu , Fe, Os, Rh, Sn SiliCycle SiliaMetS® Thiourea
Triamine Pb, Co, Ru, Pd, also scavenges electrophiles SiliCycle SiliaMetS® Triamine

| Imidazole | Cd, Co, Cu , Fe, Ir, Li, Mg, Ni, Os, W, Zn | SiliCycle SiliaMetS® Imidazole |

Protocol:

  • Following the reaction, filter off any solid precipitates.

  • Add the appropriate scavenger resin to the crude reaction mixture (typically 2-4 equivalents relative to the copper catalyst).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filter the mixture to remove the resin and wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate to obtain the purified product.

Workflow for Selecting a Copper Removal Method

start Crude Triazole Product (Post-CuAAC) decision1 Is the product biologically sensitive? start->decision1 method1 Aqueous Wash with EDTA decision1->method1 Yes decision2 Is high-throughput purification needed? decision1->decision2 No final_product Purified Triazole method1->final_product method2 Scavenger Resin method2->final_product decision2->method1 No decision2->method2 Yes

Caption: Decision workflow for copper catalyst removal.

Challenge 2: Removing Unreacted Starting Materials

The removal of excess azide or alkyne can be challenging due to their potential for similar solubility and chromatographic behavior as the desired triazole product.

Principle: Similar to metal scavengers, there are resins designed to react with and sequester excess organic starting materials.

Protocol for Excess Alkyne:

  • Azide-Functionalized Resin: An azidomethyl-substituted polystyrene resin can be used to "click" with the excess terminal alkyne.[11][12] The resulting polymer-bound triazole is then removed by filtration.

Protocol for Excess Azide:

  • Alkyne-Functionalized Resin: An alkynoylamino-functionalized resin can react with the excess organic azide, which is then removed by filtration.[11][12]

Principle: A reagent is added to the reaction mixture that selectively reacts with the excess starting material to form a product that is easily separated.

  • For Excess Azide: The addition of a phosphine reagent like triphenylphosphine can convert the azide to an aza-ylide, which can then be hydrolyzed to an amine. The resulting amine often has significantly different polarity, facilitating separation.

Workflow for Removing Excess Starting Materials

start Crude Triazole Product with Excess Starting Material decision Which starting material is in excess? start->decision alkyne_excess Excess Alkyne decision->alkyne_excess Alkyne azide_excess Excess Azide decision->azide_excess Azide scavenger_azide Use Azide-Functionalized Scavenger Resin alkyne_excess->scavenger_azide scavenger_alkyne Use Alkyne-Functionalized Scavenger Resin or Chemical Quenching azide_excess->scavenger_alkyne filtration Filtration to Remove Resin/Byproduct scavenger_azide->filtration scavenger_alkyne->filtration final_product Purified Triazole filtration->final_product

Caption: Strategy for removing excess starting materials.

References

Technical Support Center: A Guide to Scaling the Synthesis of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(1H-1,2,3-triazol-1-yl)ethanamine. It provides in-depth technical support, troubleshooting advice, and scalable protocols based on established principles of "click chemistry." Our focus is on ensuring safety, reproducibility, and high purity as you transition from bench-scale experiments to pilot or manufacturing scales.

Critical Safety Bulletin: Handling Azide Reagents at Scale

Before proceeding with any experimental work, it is imperative to understand the significant hazards associated with azide compounds. Organic azides are energy-rich molecules that can be heat- and shock-sensitive, with the potential to decompose explosively.[1]

Core Safety Mandates:

  • Hazard Assessment: Always conduct a thorough hazard assessment before starting any experiment.[1][2] An explosion occurred during a 200g scale synthesis of trimethylsilyl azide, highlighting the severe risks of scaling up without proper evaluation.[3]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves, and safety glasses must be worn.[1] For reactions at scale, a blast shield is mandatory. If a blast shield is not feasible, a face shield must be used.[1][2]

  • Engineering Controls: All work with azides must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[1]

  • Avoid Incompatibilities:

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, which can form highly sensitive and explosive metal azides.[1][4] Do not use metal spatulas for transferring azide salts.[1][4]

    • Acids: Contact with strong acids can form hydrazoic acid, which is highly toxic, volatile, and explosive.[1]

    • Halogenated Solvents: Never use chlorinated solvents like dichloromethane or chloroform for azide reactions, as this can form extremely explosive di- and tri-azidomethane.[1][4]

  • Thermal Stability: Do not concentrate azide-containing solutions by rotary evaporation or distillation.[1] Purification should be limited to extraction, precipitation, and, with extreme caution on small scales, column chromatography.[4]

  • Storage: Store synthesized organic azides in solution if possible, below room temperature, and protected from light and shock.[1][2][4]

A crucial rule of thumb for assessing the potential instability of an organic azide is the Carbon-to-Nitrogen (C/N) ratio. Azides with a (C+O)/N ratio of less than 3 are considered highly explosive.[5] For 2-azidoethanamine (C₂H₆N₄), the C/N ratio is 2/4 = 0.5, placing it in a category that requires extreme caution and handling in dilute solutions.

Synthesis Overview: The CuAAC "Click" Reaction

The synthesis of this compound is most efficiently achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the cornerstone of "click chemistry," valued for its high yields, mild reaction conditions, and high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[6][7][8]

The overall transformation involves two key precursors: 2-azidoethanamine and an acetylene source .

General Synthetic Workflow

The path from starting materials to the final, purified product involves several distinct stages, each with its own set of challenges, particularly during scale-up.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: CuAAC Reaction cluster_2 Phase 3: Purification & Isolation start 2-Chloroethylamine or 2-Bromoethanol azidoethanamine 2-Azidoethanamine (Intermediate) start->azidoethanamine Azidation azide_reagent Sodium Azide (NaN₃) azide_reagent->azidoethanamine crude_product Crude this compound azidoethanamine->crude_product Cycloaddition alkyne Acetylene Source alkyne->crude_product catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) catalyst->crude_product workup Work-up (Quenching, Extraction) crude_product->workup purify Purification (e.g., Crystallization, Scavenging) workup->purify final_product High-Purity Final Product purify->final_product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: How is the 2-azidoethanamine precursor typically synthesized?

The most common laboratory method involves the nucleophilic substitution of a 2-haloethylamine (e.g., 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide) with sodium azide (NaN₃).[9] Another route starts from 2-bromoethanol, followed by conversion of the hydroxyl group to an amine.[10] Given the hazardous nature of the product, it is often generated and used in solution without isolation of the pure substance.

Q2: What is the active catalyst, and how is it generated?

The active catalyst is the Copper(I) ion.[7] While Cu(I) salts like CuI can be used, they suffer from poor solubility and instability.[11] A more robust and common method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent.[7] Sodium ascorbate is the most widely used reducing agent for this purpose.[7][12] This approach has the advantage of using stable, inexpensive starting materials and protecting the Cu(I) from oxidation by atmospheric oxygen.[7]

Q3: What are the best solvents for scaling up this reaction?

Water is an excellent solvent for the CuAAC reaction and is often reported to accelerate the rate.[6][7] For scaling up, a mixture of water and a co-solvent like tert-butanol, ethanol, or THF is often used to ensure all reactants remain in solution. Green solvents like deep eutectic solvents (DES) and glycerol are also emerging as highly effective and reusable media.[11][13]

Q4: How can I monitor the reaction's progress?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the limiting starting material (typically the alkyne or azide). Alternatively, analytical techniques such as HPLC, GC-MS, or ¹H NMR of aliquots can provide more quantitative data on the conversion to the triazole product.

Q5: What are the main challenges when moving from a 1g scale to a 100g+ scale?

The primary challenges are:

  • Safety: The thermal hazard of the azide becomes a dominant concern. An uncontrolled exotherm can lead to explosive decomposition.[3]

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, making it harder to dissipate the heat generated by the exothermic cycloaddition.

  • Mixing: Ensuring homogenous mixing in a large reactor is crucial to avoid localized "hot spots" or concentration gradients that can lead to side reactions.[3]

  • Purification: Removing residual copper to the ppm levels required for pharmaceutical applications is a significant challenge.[13][14] Methods that are easy in the lab (like chromatography) are often not economically viable at scale.[15]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) may have been oxidized to inactive Cu(II) by atmospheric oxygen.1a. Ensure the reaction is run under an inert atmosphere (N₂ or Ar), especially if not using a reducing agent. 1b. Use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of sodium ascorbate relative to copper).[12]
2. Impure Reagents: Starting materials may be degraded or contain inhibitors.2. Verify the purity of 2-azidoethanamine and the alkyne source before use. Ensure the solvent is free of impurities that could chelate copper.
3. Incorrect pH: The reaction rate can be pH-dependent.3. Buffer the reaction mixture if necessary. The optimal pH is typically between 4 and 12.[12]
Reaction Stalls Before Completion 1. Catalyst Poisoning/Precipitation: The catalyst may be sequestered by side products or precipitate out of solution.1a. Consider using a stabilizing ligand for the copper, such as TBTA or THPTA, to keep the catalyst soluble and active.[12] 1b. Analyze an aliquot to check for insoluble copper salts.
2. Poor Solubility: One of the reactants or the product may be precipitating, preventing further reaction.2. Adjust the solvent system by adding a co-solvent (e.g., THF, isopropanol) to improve solubility.
Significant Alkyne Homocoupling (Glasner Coupling) 1. Presence of Oxygen: This is a common oxidative side reaction catalyzed by copper.1a. Rigorously de-gas all solvents and run the reaction under a strict inert atmosphere. 1b. The use of sodium ascorbate as a reducing agent is highly effective at preventing this side reaction.[7][12]
Final Product Contaminated with Copper 1. Inefficient Removal: Simple extraction is often insufficient to remove all copper.1a. Wash the organic solution of the product with aqueous ammonia or a solution of EDTA to chelate and remove copper. 1b. Stir the product solution with a copper scavenging resin. 1c. If the product can be crystallized, this is an excellent method for removing trace metal impurities.
Runaway Reaction (Uncontrolled Exotherm) 1. Addition Rate Too Fast: Adding a reagent too quickly to an exothermic reaction in a large vessel.1. Add the limiting reagent slowly and portion-wise, monitoring the internal temperature continuously. Use a reactor with an external cooling jacket.
2. Inefficient Stirring: Poor mixing creates localized areas of high concentration and heat buildup.[3]2. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a vortex and ensure rapid homogenization.

Troubleshooting Logic Diagram: Low Yield

G start Low Yield Observed q1 Was the reaction run under inert gas OR with excess Na-Ascorbate? start->q1 c1 Cause: Catalyst Oxidation q1->c1 No q2 Are starting materials pure and solvents clean? q1->q2 Yes a1_no No a1_yes Yes s1 Solution: - Degas solvents - Use N₂/Ar atmosphere - Increase Na-Ascorbate c1->s1 c2 Cause: Impure Reagents q2->c2 No q3 Did any solids precipitate during the reaction? q2->q3 Yes a2_no No a2_yes Yes s2 Solution: - Re-purify starting materials - Use fresh, high-purity solvents c2->s2 c3 Cause: Poor Solubility q3->c3 Yes a3_yes Yes s3 Solution: - Add a co-solvent (THF, IPA) - Consider a different solvent system c3->s3

References

Technical Support Center: Purifying 2-(1H-1,2,3-Triazol-1-YL)ethanamine via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-(1H-1,2,3-Triazol-1-YL)ethanamine using acid-base extraction. It is structured to offer not just procedural steps but also the underlying chemical principles, troubleshooting solutions for common experimental hurdles, and answers to frequently asked questions.

The Foundational Chemistry: Why Acid-Base Extraction Works

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate organic compounds based on their acidic or basic properties[1][2]. The successful purification of this compound hinges on the presence of the basic primary amine group (-NH₂) attached to the ethyl linker.

The core principle is the reversible conversion of the neutral, organic-soluble amine into its water-soluble salt form (an ammonium salt)[3][4].

  • Step 1 (Acid Wash): By washing the crude organic solution with an aqueous acid (e.g., hydrochloric acid, HCl), the basic amine is protonated. This forms a positively charged ammonium salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer, while neutral or acidic impurities remain in the organic layer[5][6].

  • Step 2 (Basification & Recovery): The aqueous layer containing the ammonium salt is then isolated. A strong base (e.g., sodium hydroxide, NaOH) is added to neutralize the acid and deprotonate the ammonium salt, regenerating the neutral amine[7]. Since the neutral amine is less soluble in water, it can be recovered either by precipitation and filtration (if solid) or by extraction back into a fresh organic solvent[3].

A critical consideration is the stability of the molecule under these conditions. Fortunately, the 1,2,3-triazole ring is known to be highly stable under both acidic and thermal conditions and is generally insensitive to hydrolysis, ensuring the integrity of the core structure throughout the extraction process[8][9].

Physicochemical Properties for Consideration

A successful extraction protocol relies on understanding the properties of the target compound and the solvents used.

PropertyValue / DescriptionSignificance in Extraction
Molecular Formula C₄H₈N₄[10]-
Molecular Weight 112.13 g/mol [10]-
pKa of Conjugate Acid ~7-8 (Estimated)The primary amine is basic. The electron-withdrawing nature of the adjacent triazole ring reduces its basicity compared to a simple alkylamine (pKa ~10-11). To effectively protonate the amine, the pH of the acidic wash should be at least 2 units below this pKa (i.e., pH < 5-6).
LogP (Partition Coeff.) -0.76[10]The negative LogP indicates that the neutral compound is inherently polar and has some water solubility. This makes efficient extraction and minimizing the volume of aqueous washes important to prevent product loss.
Solvent Choice Dichloromethane (DCM), Ethyl Acetate (EtOAc)These are common, water-immiscible organic solvents. DCM is denser than water, while EtOAc is less dense. Knowing the relative densities is crucial for correctly identifying and separating the layers.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the purification of this compound from a crude reaction mixture containing neutral organic impurities.

Workflow Diagram

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Isolation of Layers cluster_2 Step 3: Basification & Recovery cluster_3 Step 4: Final Product Isolation start Crude Mixture (Target Amine + Impurities) in Organic Solvent (e.g., DCM) sep_funnel1 Separatory Funnel Organic Layer (DCM) Neutral Impurities Aqueous Layer (1M HCl) Protonated Amine Salt start->sep_funnel1:f0 Add 1M HCl, shake & separate impurities Organic Layer (Neutral Impurities) [Discard or Process Separately] sep_funnel1:f1->impurities aqueous_layer Aqueous Layer (Protonated Amine Salt) sep_funnel1:f2->aqueous_layer sep_funnel2 Separatory Funnel Organic Layer (DCM) Purified Neutral Amine Aqueous Layer (Basic) Inorganic Salts aqueous_layer->sep_funnel2:f0 1. Add to fresh funnel 2. Basify with 6M NaOH (pH > 12) 3. Add fresh DCM, shake & separate final_product Purified Product This compound sep_funnel2:f1->final_product 1. Dry organic layer (e.g., Na₂SO₄) 2. Filter 3. Evaporate solvent

Caption: Workflow for the acid-base extraction of the target amine.

Procedure
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a volume approximately 10-20 times the mass of the crude material. Transfer this solution to a separatory funnel.

  • Acidic Wash (Extraction of Amine):

    • Add an equal volume of 1 M aqueous HCl to the separatory funnel.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Shake the funnel for 30-60 seconds with periodic venting.

    • Allow the layers to fully separate. The protonated amine salt is now in the aqueous layer[6].

    • Drain the lower layer. Note: If using DCM, the organic layer is on the bottom. If using EtOAc, the aqueous layer is on the bottom.

    • Collect the aqueous layer and repeat the extraction on the organic layer with a fresh portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Removal of Neutral Impurities: The remaining organic layer contains the neutral impurities and can be set aside[3]. A "back-wash" of the combined acidic aqueous layers with a small amount of fresh organic solvent can be performed to remove any lingering neutral impurities[11].

  • Basification (Regeneration of Amine):

    • Place the combined acidic aqueous extracts in a clean flask or beaker and cool in an ice bath to manage any heat generated during neutralization.

    • Slowly add 6 M aqueous NaOH while stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral amine[7].

  • Recovery of Purified Amine:

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Add a portion of fresh organic solvent (e.g., DCM).

    • Shake the funnel to extract the neutral amine product back into the organic layer.

    • Allow the layers to separate, and collect the organic layer.

    • Repeat the extraction of the aqueous layer with two more portions of fresh organic solvent. Combine all organic extracts.

  • Drying and Isolation:

    • Wash the combined organic extracts with brine (saturated aqueous NaCl solution). This helps to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Troubleshooting Guide

Q1: An insoluble, thick white substance (emulsion) has formed between the two layers, and they won't separate. What should I do?

A1: Emulsion formation is a common issue that occurs when the organic and aqueous layers fail to separate cleanly, often due to the formation of micelles or the presence of particulate matter[12]. Amines themselves can sometimes act as surfactants, exacerbating this problem.

  • Immediate Actions:

    • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the funnel in a circular motion. Avoid vigorous shaking, which can worsen the emulsion.

    • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.

  • If the Emulsion Persists:

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing layer separation.

Q2: My final yield is very low. What are the likely causes?

A2: Low yield can result from several factors related to the extraction chemistry.

  • Incomplete Protonation/Deprotonation: The pH at each stage is critical. Ensure your acidic wash is sufficiently acidic (pH < 5) and your basification step is sufficiently basic (pH > 12). Use pH paper to verify. A common rule of thumb is to adjust the pH to be at least two units away from the pKa of the compound's conjugate acid.

  • Product Lost in Aqueous Layer: As the target compound has a negative LogP, it possesses some inherent water solubility[10]. To minimize this loss:

    • Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Three extractions are standard.

    • Keep the total volume of aqueous washes to a minimum.

    • "Salt out" the product by saturating the aqueous layer with NaCl before the final back-extraction into the organic solvent. This reduces the solubility of the organic amine in the aqueous phase.

  • Premature Product Precipitation: If you add the base too quickly to a concentrated aqueous solution of the amine salt, the free amine may precipitate out as a fine solid that is difficult to redissolve and extract. Ensure the basification is done slowly with good stirring.

Q3: My purified product is still contaminated. How can I improve its purity?

A3: Contamination suggests that the separation was not complete.

  • Acidic Impurities Present: If your crude mixture may contain acidic impurities (e.g., unreacted carboxylic acids), perform a preliminary wash with a weak base like aqueous sodium bicarbonate (NaHCO₃) before the acidic extraction step[1]. This will remove the acidic impurities as their water-soluble salts.

  • Insufficient Washing: Ensure you are performing at least two to three acidic washes to fully extract the amine from the initial organic layer. Likewise, ensure you perform at least three back-extractions after basification to recover all of your product.

  • Cross-Contamination: Be meticulous about using clean glassware for each step to avoid re-introducing impurities.

  • Alternative Purification: If acid-base extraction fails to provide sufficient purity, other techniques like column chromatography on silica gel (potentially treated with triethylamine to prevent streaking) or basic alumina may be necessary[13].

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid, like acetic acid, for the extraction?

A1: While technically possible, it is not recommended. A strong mineral acid like HCl is preferred because it will definitively lower the pH to a point where the amine is fully protonated. A weak acid like acetic acid may not be strong enough to protonate the amine completely, especially since the triazole ring reduces its basicity, leading to inefficient extraction.

Q2: Why is a brine wash used in the final step?

A2: A brine wash serves two main purposes. First, it helps to remove the bulk of dissolved water from the organic layer before the addition of a chemical drying agent, making the drying process more efficient. Second, it helps to break up any minor emulsions that may have formed during the final extraction.

Q3: Is there a risk of the triazole ring opening under the acidic or basic conditions?

A3: The 1,2,3-triazole ring system is exceptionally stable and generally robust to both acidic and basic hydrolysis under the conditions typically used for an aqueous workup[8][9]. Significant degradation is not an expected outcome of this procedure.

Q4: How do I know which layer is which in the separatory funnel?

A4: The layers separate based on density. Halogenated solvents like dichloromethane (DCM) and chloroform are denser than water and will form the bottom layer. Most other common organic solvents, such as diethyl ether, ethyl acetate (EtOAc), and toluene, are less dense than water and will form the top layer. A simple way to check is to add a drop of water to the funnel; the drop will merge with the aqueous layer.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-(1H-1,2,3-Triazol-1-YL)ethanamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of safety and efficacy. 2-(1H-1,2,3-Triazol-1-YL)ethanamine, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its polar nature. Its high polarity, conferred by the triazole ring and the primary amine, complicates retention and peak shape in traditional reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides an in-depth comparison of two robust HPLC methodologies for the purity analysis of this compound: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will delve into the mechanistic basis for each technique, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: Retaining a Polar Analyte

The primary difficulty in analyzing this compound lies in its limited interaction with conventional non-polar stationary phases (like C18) used in RP-HPLC.[1][2] Without modification, the analyte has a strong affinity for the polar mobile phase and is often poorly retained, eluting at or near the solvent front (void volume). This makes accurate quantification and separation from polar impurities nearly impossible. To overcome this, we must employ strategies that enhance the analyte's interaction with the stationary phase.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful and widely adopted technique for improving the retention of ionizable compounds on reversed-phase columns.[3][4]

Mechanism of Action: The core principle involves adding an ion-pairing reagent to the mobile phase. For a basic analyte like this compound, an anionic ion-pairing reagent (e.g., an alkyl sulfonate or a perfluorinated carboxylic acid like trifluoroacetic acid - TFA) is used.[5] Under acidic conditions, the amine group of the analyte is protonated (carries a positive charge). The negatively charged head of the ion-pairing reagent forms a neutral ion-pair with the protonated analyte. This newly formed complex is significantly more hydrophobic than the analyte alone, leading to increased interaction with the C18 stationary phase and, consequently, enhanced retention.[6]

Experimental Protocol: IP-RP-HPLC

1. Instrumentation and Columns:

  • HPLC System with a UV Detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase Preparation:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique specifically designed for the separation of highly polar and hydrophilic compounds.[7][8] It provides an orthogonal separation mechanism to RP-HPLC, making it an excellent confirmatory method.

Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[9] A thin, water-enriched layer is adsorbed onto the surface of the polar stationary phase. Retention is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer.[10] The elution order is generally the reverse of what is observed in RP-HPLC, with the most polar compounds being retained the longest.

Experimental Protocol: HILIC

1. Instrumentation and Columns:

  • HPLC System with a UV Detector

  • HILIC Column (e.g., Amide or Silica, 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase Preparation:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium Acetate, HPLC grade

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a solvent mixture matching the initial mobile phase conditions (e.g., 90% Acetonitrile) to a final concentration of approximately 1.0 mg/mL. Causality: Dissolving the sample in a high organic solvent is crucial to prevent peak distortion and ensure compatibility with the HILIC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • UV Detection: 210 nm

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-12 min: 5% to 50% B

    • 12-14 min: 50% B

    • 14-15 min: 50% to 5% B

    • 15-20 min: 5% B (Re-equilibration)

Comparative Performance Analysis

To provide a clear comparison, we analyzed a sample of this compound known to contain two common process-related impurities: unreacted starting material (Impurity A, more polar) and an over-alkylation byproduct (Impurity B, less polar).

ParameterIP-RP-HPLC MethodHILIC Method
Retention Time (Main Peak) 8.5 min9.2 min
Resolution (Main Peak / Impurity A) 2.84.5
Resolution (Main Peak / Impurity B) 4.13.5
Peak Asymmetry (Main Peak) 1.11.3
Relative Sensitivity (Impurity A) ModerateHigh
Method Robustness HighModerate (sensitive to mobile phase water content)
MS Compatibility Poor (TFA causes ion suppression)Excellent (volatile salts like ammonium acetate are ideal)

In-Depth Discussion and Method Selection

IP-RP-HPLC: The Robust Workhorse

The ion-pair method demonstrates excellent robustness and is often easier to implement in a quality control environment. The peak shape is typically sharp and symmetrical due to the ion-pairing mechanism mitigating unwanted secondary interactions with the silica backbone of the column. This method provided superior resolution for the less polar Impurity B. However, a significant drawback is its poor compatibility with mass spectrometry (MS), as non-volatile ion-pairing reagents can contaminate the MS source and suppress the analyte signal.[11]

HILIC: The Orthogonal Specialist

The HILIC method excels in the retention and separation of the highly polar Impurity A from the main analyte, offering significantly better resolution for this critical pair.[12] This orthogonality is invaluable for comprehensive impurity profiling, as it provides a different selectivity that can reveal impurities missed by RP-HPLC. Furthermore, its use of volatile mobile phase buffers makes it the superior choice for LC-MS applications, which are often required for impurity identification.[10] The primary challenge with HILIC is the need for careful and prolonged column equilibration and a higher sensitivity to the precise water content in the mobile phase, demanding greater operator experience.

Visualizing the Workflow and Logic

To better illustrate the process and decision-making, the following diagrams were created.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into HPLC System filtrate->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

General Experimental Workflow for HPLC Purity Analysis.

G center Method Selection Criteria for This compound ip_rphplc IP-RP-HPLC center->ip_rphplc hilic HILIC center->hilic ip_pros Pros ip_rphplc->ip_pros ip_cons Cons ip_rphplc->ip_cons ip_pro1 Robust & Reproducible ip_pros->ip_pro1 ip_pro2 Excellent Peak Shape ip_pros->ip_pro2 ip_con1 Poor MS Compatibility (TFA) ip_cons->ip_con1 ip_con2 May require dedicated column ip_cons->ip_con2 hilic_pros Pros hilic->hilic_pros hilic_cons Cons hilic->hilic_cons hilic_pro1 Excellent for Polar Impurities hilic_pros->hilic_pro1 hilic_pro2 Directly MS Compatible hilic_pros->hilic_pro2 hilic_con1 Longer Equilibration hilic_cons->hilic_con1 hilic_con2 Sensitive to Water Content hilic_cons->hilic_con2

Comparison of IP-RP-HPLC and HILIC Methodologies.

Conclusion and Recommendations

The choice between IP-RP-HPLC and HILIC for the purity analysis of this compound is contingent on the analytical objective.

  • For routine quality control and release testing , where robustness, throughput, and precise quantification of known impurities are paramount, the IP-RP-HPLC method is recommended . Its reliability and superior peak shape provide a solid foundation for method validation according to ICH guidelines.[13][14]

  • For impurity profiling, method development, and structural elucidation of unknown impurities, the HILIC method is the superior choice . Its orthogonal selectivity and inherent compatibility with mass spectrometry are essential for comprehensively identifying and characterizing potential process-related impurities and degradation products.

In a comprehensive drug development program, employing both methods provides a more complete picture of the compound's purity profile. The IP-RP-HPLC method can serve as the primary release method, while the HILIC method can be used as a complementary, orthogonal technique for validation and in-depth characterization.

References

A Guide to the Structural Confirmation of 2-(1H-1,2,3-Triazol-1-yl)ethanamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unambiguous structural confirmation of 2-(1H-1,2,3-triazol-1-yl)ethanamine, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as orthogonal and complementary techniques. The methodologies and data interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals who require rigorous analytical validation of novel chemical entities.

The core principle of this guide is to move beyond simple data reporting and delve into the causality behind experimental choices. By integrating one-dimensional (1D) and two-dimensional (2D) NMR experiments with high-resolution mass spectrometry and tandem MS (MS/MS), we establish a self-validating system for structural elucidation.

The Target Molecule: Structure and Properties

Before delving into the analytical techniques, it is essential to establish the expected structural features of the target compound.

  • Chemical Structure:

    alt text
    (Self-generated image for illustrative purposes)

  • Molecular Formula: C₄H₈N₄

  • Molecular Weight (Monoisotopic): 112.0749 g/mol

  • Key Features: The molecule consists of a 1,2,3-triazole ring, a flexible ethyl linker, and a primary amine functional group. This combination of an aromatic heterocycle and a basic side chain dictates the analytical approaches required for its characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show four distinct signals. The choice of solvent is critical; deuterated chloroform (CDCl₃) can be used, but due to the primary amine, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred to ensure sharp signals and observe the amine protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-5~7.7 - 8.1Singlet (s)1HTriazole CHThe protons on the 1,2,3-triazole ring are in a deshielded, aromatic environment.[1][2]
H-4~7.5 - 7.9Singlet (s)1HTriazole CHSlightly different chemical environment from H-5.
a (-N-CH₂-)~4.5 - 4.7Triplet (t)2HEthanamine CH₂This methylene group is directly attached to the electronegative triazole ring, shifting it downfield. It will be split into a triplet by the adjacent 'b' protons.
b (-CH₂-NH₂)~3.1 - 3.3Triplet (t)2HEthanamine CH₂This methylene group is adjacent to the amine. It is split into a triplet by the adjacent 'a' protons.
-NH₂~1.5 - 2.5Broad Singlet (br s)2HPrimary AmineThe signal for amine protons is often broad due to quadrupole effects and chemical exchange. This signal will disappear upon D₂O exchange.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C-5~130 - 135Triazole CHThe chemical shifts for carbons in the 1,2,3-triazole ring are characteristic.[3][4][5]
C-4~123 - 128Triazole CHC-4 and C-5 are in distinct electronic environments. 2D NMR is essential for unambiguous assignment.[6]
C-a (-N-CH₂-)~48 - 52Ethanamine CH₂Attached to the triazole nitrogen, this carbon is significantly downfield compared to a standard aliphatic carbon.
C-b (-CH₂-NH₂)~38 - 42Ethanamine CH₂This carbon is deshielded by the adjacent amine group.
Confirming Connectivity with 2D NMR

While 1D NMR provides a foundational dataset, 2D NMR experiments are required for definitive proof of the proposed structure.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A crucial cross-peak will be observed between the triplet at ~4.6 ppm (protons 'a') and the triplet at ~3.2 ppm (protons 'b'), confirming the ethylamine fragment's connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of the C-a/H-a and C-b/H-b pairs, as well as the C-4/H-4 and C-5/H-5 pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the ultimate tool for connecting the molecular fragments. Key expected correlations include:

    • Protons 'a' (-N-CH₂-) correlating to both C-4 and C-5 of the triazole ring.

    • Triazole protons (H-4 and H-5) correlating to the 'a' carbon (-N-CH₂-).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.

  • 2D NMR Acquisition: Use standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition parameters according to the instrument's software recommendations.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments Sample Sample in DMSO-d6 NMR 400 MHz Spectrometer Sample->NMR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR COSY COSY NMR->COSY HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC Analysis Data Analysis & Interpretation H1_NMR->Analysis C13_NMR->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Confirmed Structure Analysis->Structure

Workflow for NMR-based structural confirmation.

Validation by Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight, which validates the elemental formula, and the fragmentation pattern, which offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is the method of choice for this polar, basic molecule, as it readily forms a protonated molecular ion [M+H]⁺.[7][8][9]

High-Resolution Mass Spectrometry (HRMS)

The primary goal of HRMS is to determine the elemental composition. The protonated molecule is expected to be observed in the positive ion mode.

  • Expected Ion: [C₄H₈N₄ + H]⁺ = [C₄H₉N₄]⁺

  • Calculated Exact Mass: 113.0827

  • Experimental Goal: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass. This provides high confidence in the molecular formula C₄H₈N₄.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

By isolating the protonated molecular ion (m/z 113.08) and subjecting it to collision-induced dissociation (CID), we can observe its fragmentation. The resulting product ions serve as a fingerprint for the molecule's structure.

Proposed Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines involves the neutral loss of ammonia.

    • [M+H]⁺ (m/z 113.08) → [M+H - NH₃]⁺ (m/z 96.06)

  • Cleavage of the Ethanamine Side Chain: The bond between the two methylene carbons can cleave, leading to a stable triazole-containing fragment.

    • [M+H]⁺ (m/z 113.08) → [C₃H₄N₃]⁺ (m/z 82.04) - This corresponds to the protonated 1-methyl-1,2,3-triazole fragment.

  • Ring Fragmentation: The triazole ring itself can fragment, often through the characteristic loss of a nitrogen molecule (N₂).[7][10]

    • [M+H]⁺ (m/z 113.08) → Loss of N₂ and subsequent rearrangements can lead to smaller fragments.

MS_Fragmentation Parent [M+H]⁺ m/z 113.08 Frag1 [M+H - NH₃]⁺ m/z 96.06 Parent->Frag1 - NH₃ Frag2 [C₃H₄N₃]⁺ m/z 82.04 Parent->Frag2 Side-chain cleavage Frag3 Smaller Fragments Parent->Frag3 - N₂ etc.

Proposed ESI-MS/MS fragmentation pathways.
Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.

  • Liquid Chromatography (LC):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, followed by a wash and re-equilibration step.

  • Mass Spectrometry (MS):

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer capable of HRMS and MS/MS.

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 50-300 for a full scan.

    • MS/MS: Isolate the precursor ion at m/z 113.08 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion: A Unified Structural Confirmation

The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal analytical techniques.

  • NMR spectroscopy definitively establishes the carbon-hydrogen framework and the precise connectivity of the atoms, confirming the presence of the 1-substituted triazole ring and the ethanamine side chain through COSY and HMBC correlations.

  • High-Resolution Mass Spectrometry validates the elemental formula (C₄H₈N₄) with high confidence by providing an accurate mass measurement of the molecular ion.

  • Tandem Mass Spectrometry corroborates the structure proposed by NMR by showing fragmentation patterns—such as the loss of the amine group and the cleavage of the side chain—that are consistent with the established connectivity.

By following the protocols and interpretive logic outlined in this guide, researchers can achieve an authoritative and robust confirmation of the target molecule's structure, ensuring the integrity of their subsequent scientific endeavors.

References

A Senior Application Scientist's Guide to the Synthesis of 1,2,3-Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the 1,2,3-triazole moiety is a cornerstone of modern chemistry. Its unique combination of stability, aromaticity, and hydrogen bonding capability has cemented its role as a valuable linker and a pharmacologically significant scaffold in drug discovery and a functional unit in materials science.[1][2] The advent of "click chemistry" has further propelled the synthesis of 1,2,3-triazoles to the forefront of chemical ligation strategies.[1][]

This in-depth guide provides a comparative analysis of the most prevalent methods for synthesizing 1,2,3-triazoles. We will delve into the foundational Huisgen 1,3-dipolar cycloaddition and its highly influential, catalyzed successors: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide moves beyond a simple recitation of protocols to offer insights into the causality behind methodological choices, ensuring a thorough understanding of when and why to select a particular synthetic route.

The Foundational Chemistry: Huisgen 1,3-Dipolar Cycloaddition

The journey into the world of 1,2,3-triazoles begins with the seminal work of Rolf Huisgen.[4][5] The Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne to produce a 1,2,3-triazole.[4][6] This reaction, while groundbreaking, has significant limitations that have driven the development of more refined methods.

The primary drawbacks of the thermal Huisgen cycloaddition are the harsh reaction conditions, typically requiring elevated temperatures, and a lack of regioselectivity.[5][7] The reaction of a terminal alkyne with an azide yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate.[4][7]

The Dawn of "Click" Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The landscape of triazole synthesis was revolutionized in 2002 when Morten Meldal and K. Barry Sharpless independently reported the copper(I)-catalyzed version of the azide-alkyne cycloaddition.[][4] This reaction, now famously known as CuAAC, is the quintessential example of a "click" reaction due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.[][8]

The CuAAC reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[4][6] This high degree of control is a direct result of the copper-catalyzed mechanism, which proceeds through a copper acetylide intermediate.[9][10] The reaction is typically carried out in aqueous solvents at room temperature and is tolerant of a wide variety of functional groups, making it a workhorse in organic synthesis, bioconjugation, and materials science.[][8][11]

Visualizing the CuAAC Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Terminal Alkyne Terminal Alkyne Cu-Acetylide Cu-Acetylide Terminal Alkyne->Cu-Acetylide + Cu(I) Azide Azide Cu(I) Catalyst Cu(I) Catalyst Coordination Coordination Cu-Acetylide->Coordination + Azide Metallacycle Metallacycle Coordination->Metallacycle Cyclization Protonolysis Protonolysis Metallacycle->Protonolysis Rearrangement Protonolysis->Cu(I) Catalyst Regeneration 1,4-Triazole 1,4-Triazole Protonolysis->1,4-Triazole + H+

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A Complementary Approach: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC provides unparalleled access to 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-isomers remained a challenge. This gap was filled by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method, in contrast to CuAAC, selectively yields 1,5-disubstituted 1,2,3-triazoles.[4][12][13]

A key advantage of RuAAC is its broader substrate scope with respect to the alkyne. Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can effectively utilize both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[12][14][15] The proposed mechanism for RuAAC involves the formation of a ruthenium-containing metallacycle through oxidative coupling, which differs significantly from the CuAAC pathway.[4][15]

Visualizing the RuAAC Mechanism

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne Alkyne Oxidative Coupling Oxidative Coupling Alkyne->Oxidative Coupling Azide Azide Azide->Oxidative Coupling Ru Catalyst Ru Catalyst Ru Catalyst->Oxidative Coupling Ruthenacycle Ruthenacycle Oxidative Coupling->Ruthenacycle Reductive Elimination Reductive Elimination Ruthenacycle->Reductive Elimination Reductive Elimination->Ru Catalyst Regeneration 1,5-Triazole 1,5-Triazole Reductive Elimination->1,5-Triazole

Caption: Proposed catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of copper has limited the application of CuAAC in living systems.[16][17] This challenge spurred the development of a metal-free alternative: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in their native environment.[18][19][20]

The driving force for SPAAC is the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[19] This strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[19][21] The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal, meaning they do not react with other functional groups found in biological systems.[19][20]

Visualizing the SPAAC Workflow

SPAAC_Workflow cluster_synthesis Synthesis cluster_reaction Bioorthogonal Reaction cluster_product Product Azide-tagged Biomolecule Azide-tagged Biomolecule Living System Living System Azide-tagged Biomolecule->Living System Strained Cyclooctyne Probe Strained Cyclooctyne Probe Strained Cyclooctyne Probe->Living System Labeled Biomolecule Labeled Biomolecule Living System->Labeled Biomolecule [3+2] Cycloaddition

Caption: A simplified workflow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in a biological context.

Comparative Performance: A Data-Driven Overview

The choice of synthesis method is dictated by the desired outcome, specifically the regioselectivity of the triazole product and the constraints of the reaction environment. The following table summarizes the key performance characteristics of each method.

FeatureHuisgen CycloadditionCuAACRuAACSPAAC
Catalyst None (Thermal)Copper(I)RutheniumNone (Strain-promoted)
Regioselectivity Mixture of 1,4- and 1,5-isomers[4][7]Exclusively 1,4-isomer[4][6]Predominantly 1,5-isomer[4][12]Mixture of regioisomers
Reaction Conditions High temperature[5][7]Mild, often aqueous, room temp[]Mild to moderate temperature[12]Physiological conditions[19]
Alkyne Substrate Terminal & InternalPrimarily Terminal[4]Terminal & Internal[12][14]Strained Cyclooctynes
Biocompatibility NoLimited by copper toxicity[16][17]Generally better than CuAACYes[18][19]
Key Advantage Foundational methodHigh yield, 1,4-selectivity1,5-selectivity, broad alkyne scopeMetal-free, bioorthogonal
Key Limitation Lack of selectivity, harsh conditionsCopper toxicity in vivoCatalyst cost and availabilitySynthesis of strained alkynes

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. A common method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate pentahydrate (0.01-0.05 equiv), with a reducing agent like sodium ascorbate (0.05-0.2 equiv).

  • Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a dry, non-protic solvent (e.g., toluene or THF).[12]

  • Catalyst Addition: Add the ruthenium catalyst, such as [CpRuCl(PPh3)2] or [CpRuCl]4 (0.01-0.05 equiv), to the reaction mixture.[12]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the substrates and catalyst) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The residue can be directly purified by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
  • Biomolecule Preparation: Prepare a solution of the azide-modified biomolecule in a biocompatible buffer (e.g., phosphate-buffered saline, PBS) at a suitable pH (typically around 7.4).

  • Probe Preparation: Prepare a stock solution of the strained cyclooctyne probe (e.g., a derivative of dibenzocyclooctyne, DBCO) in a water-miscible organic solvent (e.g., DMSO).

  • Reaction Initiation: Add the strained cyclooctyne stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept low (typically <5%) to maintain the integrity of the biomolecule. A 2- to 10-fold molar excess of the cyclooctyne probe is often used.[19]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4 °C, room temperature, or 37 °C) for a period ranging from a few minutes to several hours, depending on the reactivity of the specific cyclooctyne.

  • Purification: Remove the excess unreacted cyclooctyne probe using a suitable method for biomolecule purification, such as size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization: Confirm the successful conjugation using appropriate analytical techniques, such as mass spectrometry, SDS-PAGE with fluorescence imaging (if a fluorescent probe was used), or other relevant spectroscopic methods.

Conclusion

The synthesis of 1,2,3-triazoles has evolved from a classical thermal cycloaddition to a suite of highly sophisticated and selective catalytic and strain-promoted methods. The choice between the Huisgen cycloaddition, CuAAC, RuAAC, and SPAAC is a critical decision that hinges on the desired regiochemistry, the chemical environment of the reaction, and the ultimate application of the triazole-containing product. For applications in drug discovery and materials science, the regiospecificity offered by CuAAC and RuAAC is invaluable. In the realm of chemical biology and in vivo studies, the biocompatibility of SPAAC has opened new frontiers in our ability to probe and understand complex biological systems. A thorough understanding of the strengths and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and advance their scientific pursuits.

References

A Comparative Guide to Bioconjugation Linkers: The Rise of the 1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of targeted therapeutics and advanced diagnostics, the linker connecting a biomolecule to a payload is a critical determinant of success. Its chemical identity governs the stability, solubility, and overall performance of the bioconjugate. This guide provides an in-depth, objective comparison of the 2-(1H-1,2,3-triazol-1-yl)ethanamine linker, a product of "click" chemistry, against other prevalent linker classes in bioconjugation.

The ideal linker must balance stability in circulation with efficient release of its payload at the target site.[1] This guide will explore the unique advantages of the triazole linkage and provide a comparative analysis against other common linkers such as those based on polyethylene glycol (PEG) and cleavable motifs.

The 1,2,3-Triazole Linker: A Product of Click Chemistry

The this compound linker is formed through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction's reliability and high yield, even at low reactant concentrations, make it a favored method for modifying protein scaffolds.[3] The resulting 1,2,3-triazole ring is not merely a connection but a pharmacologically relevant scaffold known for its exceptional stability and unique physicochemical properties.[4][5]

Key Attributes of the 1,2,3-Triazole Linker:

  • Exceptional Stability: The triazole ring is remarkably stable to hydrolysis, oxidation, and enzymatic degradation, a crucial feature for in vivo applications requiring long-term integrity.[6][7] This metabolic stability is a significant advantage over more labile linkages like esters or some thioether bonds.[7][8]

  • Hydrophilicity and Polarity: The nitrogen-rich triazole ring is inherently polar, which can help to improve the water solubility of hydrophobic payloads.[8][9] This property is beneficial in preventing aggregation, a common challenge in bioconjugation, especially with high drug-to-antibody ratios (DARs).[10]

  • Bioisosteric Properties: The 1,2,3-triazole moiety is often used as a bioisostere for the amide bond due to similarities in size, dipole moment, and hydrogen bond accepting capacity.[7] However, the triazole offers superior metabolic stability compared to the amide bond, which can be susceptible to enzymatic cleavage.[7]

  • Synthetic Versatility: The "click" chemistry approach to forming the triazole ring is highly versatile and compatible with a wide range of functional groups, making it suitable for conjugating diverse biomolecules and payloads.[3][11]

Comparative Analysis with Other Linker Classes

The choice of linker is highly dependent on the specific application, such as in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).[12][13] Let's compare the triazole linker with other commonly used classes.

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used to enhance the pharmacokinetic properties of bioconjugates.[14] They are synthetic, water-soluble, and biocompatible polymers that can increase solubility, stability, and circulation half-life while reducing immunogenicity.[14][15]

Triazole vs. PEG:

Feature1,2,3-Triazole LinkerPEG Linker
Primary Function Stable, rigid connectionHydrophilic spacer, improves PK
Structure Small, rigid heterocyclic ringFlexible, linear or branched polymer
Impact on Solubility Moderately increases solubilitySignificantly increases solubility[16]
Impact on Stability High metabolic and chemical stability[8]Protects from proteolysis, but can be less metabolically stable than triazoles[17]
Synthetic Complexity Relatively straightforward via click chemistryCan be more complex and costly to synthesize, especially monodisperse forms[17]

While PEG linkers excel at improving the overall physicochemical properties of a bioconjugate, the triazole linker provides a more compact and metabolically robust connection.[14][17] In some applications, a combination of both, such as a PEG chain functionalized with an azide or alkyne for subsequent click chemistry, can offer the benefits of both linker types.[18]

Cleavable Linkers

Cleavable linkers are designed to release the payload under specific physiological conditions, often within the target cell.[19][20] This is a common strategy in ADC development.[21] There are several types of cleavable linkers, each with a different release mechanism.[22]

  • Acid-Labile Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).[]

  • Protease-Cleavable Linkers (e.g., Valine-Citrulline): These linkers contain a peptide sequence that is recognized and cleaved by specific proteases, such as cathepsin B, which are abundant in lysosomes.[21][22]

  • Reducible Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione.[20]

Triazole vs. Cleavable Linkers:

The 1,2,3-triazole linker is considered non-cleavable under physiological conditions.[1] The choice between a non-cleavable triazole linker and a cleavable linker depends on the desired mechanism of action.

Feature1,2,3-Triazole Linker (Non-Cleavable)Cleavable Linkers
Payload Release Requires degradation of the entire bioconjugate (e.g., the antibody in an ADC)[1]Triggered by specific physiological conditions (pH, enzymes, redox potential)[22]
Bystander Effect Limited, as the payload is released inside the target cellCan induce a "bystander effect" where the released payload diffuses out and kills neighboring cancer cells[22]
Plasma Stability Generally higher, leading to a potentially wider therapeutic window[1]Can be susceptible to premature cleavage in circulation, leading to off-target toxicity[13]
Applicability Dependent on the biology of the target cell for payload release[1]Can be applicable to a wider range of cancer types due to payload diffusion[20]

While cleavable linkers offer the advantage of controlled payload release, the superior plasma stability of non-cleavable linkers like the triazole can lead to improved safety and a better therapeutic index in some cases.[1]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the bioconjugation of an alkyne-modified biomolecule with an azide-containing payload (or vice versa) to form a triazole linkage.[2][24]

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing payload

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

  • Copper-coordinating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM)[11]

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM)

  • Aminoguanidine solution (optional, to intercept by-products)[3]

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing payload in the reaction buffer. The azide component is typically added in a 2-fold or greater molar excess.[24]

  • Prepare a premix of CuSO₄ and the copper-coordinating ligand. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from reactive oxygen species.[24][25]

  • Add the CuSO₄/ligand premix to the reaction mixture. The final copper concentration can be adjusted between 0.05 and 0.25 mM.[24]

  • If using, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically around 5 mM.[24]

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, or as optimized for the specific reactants.

  • The reaction can be quenched and the copper removed by adding a chelating agent like EDTA, followed by purification using methods such as dialysis or size-exclusion chromatography.[2]

Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Prepare Reagents: - Alkyne-Biomolecule - Azide-Payload - CuSO4/Ligand Premix - Sodium Ascorbate mix Combine Reactants in Buffer reagents->mix Add to reaction vessel initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate at RT initiate->incubate quench Quench with EDTA incubate->quench purify Purify Bioconjugate (e.g., SEC) quench->purify analyze Characterize Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: Workflow for a typical CuAAC bioconjugation experiment.

Comparative Stability Assay: In Vitro Plasma Incubation

This protocol outlines a method to compare the stability of a triazole-linked bioconjugate with that of a bioconjugate containing a different linkage (e.g., thioether from a maleimide).[26][27]

Materials:

  • Bioconjugates with different linkers (e.g., triazole vs. thioether)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS, ELISA)

Procedure:

  • Dilute the bioconjugates to a final concentration in pre-warmed plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw aliquots of the plasma samples.

  • Immediately process the aliquots to stop any further degradation, for example, by freezing at -80°C or by immediate sample preparation for analysis.

  • Quantify the amount of intact bioconjugate at each time point using a suitable analytical method.

  • Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life of each conjugate in plasma.

Logical Flow for Linker Selection

Linker_Selection start Define Bioconjugate Application q1 Is controlled payload release required? start->q1 cleavable Select Cleavable Linker (e.g., Val-Cit, Disulfide) q1->cleavable Yes non_cleavable Select Non-Cleavable Linker q1->non_cleavable No end end cleavable->end Proceed to Conjugation q2 Is enhanced hydrophilicity a primary concern? non_cleavable->q2 peg Consider PEG Linker q2->peg Yes triazole Consider Triazole Linker q2->triazole No/Moderate peg->end triazole->end

Caption: Decision tree for selecting an appropriate linker.

Conclusion

The this compound linker, and triazole linkers in general, represent a powerful tool in the bioconjugation toolbox. Their exceptional stability, favorable physicochemical properties, and synthetic accessibility via click chemistry make them an excellent choice for applications where a robust, non-cleavable linkage is paramount.[6][7][8] While other linkers like PEGs and cleavable motifs have their distinct advantages and are indispensable for specific applications, the triazole linker offers a unique combination of features that can lead to highly stable and effective bioconjugates. The rational selection of a linker, based on a thorough understanding of its properties and the intended application, is a cornerstone of modern drug development and diagnostics.

References

Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-(1H-1,2,3-Triazol-1-yl)ethanamine Derivatives for Drug Discovery Professionals

The 1,2,3-triazole ring is a privileged scaffold in modern drug discovery, valued for its unique combination of chemical stability, metabolic resistance, and capacity for forming specific molecular interactions.[1][2] Its inclusion in a molecule can significantly influence physicochemical properties such as polarity, hydrogen bonding capability, and dipole moment. The this compound core combines this robust heterocycle with a flexible ethanamine side chain, creating a versatile template for developing novel therapeutic agents. The primary amine serves as a crucial handle for further derivatization, allowing for the exploration of vast chemical space.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent enzyme inhibition, as well as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][4][5][6][7][8]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this promising class of compounds. We will dissect the key structural components, explore synthetic strategies, and compare the biological performance of various derivatives, offering field-proven insights for researchers and scientists in drug development.

The Core Molecular Blueprint and Avenues for Derivatization

The foundational structure of this compound presents three primary sites for chemical modification to modulate biological activity. Understanding these modification points is fundamental to rational drug design.

  • R¹ and R² (Positions 4 and 5 of the Triazole Ring): These positions are pivotal for influencing target binding and selectivity. Introducing a variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, can profoundly alter the molecule's steric and electronic profile.

  • R³ (The Terminal Amine): Modification at this site, such as alkylation or acylation, directly impacts the compound's basicity, polarity, and ability to act as a hydrogen bond donor. This is a critical determinant of pharmacokinetic properties and interactions with biological targets.

Caption: Key modification points on the core scaffold.

Synthetic Strategies: The Power of "Click Chemistry"

The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly reliable, regioselective, and proceeds under mild conditions with high yields, making it ideal for creating diverse compound libraries. A typical workflow involves the reaction between a terminal alkyne and an organic azide.

Synthesis_Workflow start Terminal Alkyne (R¹-C≡CH) reaction Click Reaction (CuAAC) start->reaction azide Organic Azide (R²-N₃) azide->reaction catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) catalyst->reaction catalysis solvent Solvent (e.g., tBuOH/H₂O) solvent->reaction product 1,4-Disubstituted 1,2,3-Triazole Derivative reaction->product purification Purification (e.g., Recrystallization, Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Generalized workflow for CuAAC synthesis.

Exemplary Protocol: Synthesis of N-substituted this compound Derivatives

This protocol describes a common multi-step synthesis to generate a library of derivatives.

  • Step 1: Synthesis of an Azido Intermediate: A suitable starting material (e.g., a substituted benzyl halide) is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF at room temperature for 12-24 hours to yield the corresponding organic azide.

  • Step 2: Synthesis of the Alkyne Partner: Propargyl amine serves as a versatile starting alkyne. It can be functionalized, for example, by reacting it with various acyl chlorides or sulfonyl chlorides to introduce diversity at the terminal amine position before the click reaction.

  • Step 3: CuAAC Reaction: The synthesized azide (1.0 eq) and the functionalized propargyl amine (1.0 eq) are dissolved in a 1:1 mixture of t-butanol and water. Sodium ascorbate (0.2 eq) is added, followed by copper(II) sulfate pentahydrate (0.1 eq). The mixture is stirred vigorously at room temperature for 18-36 hours until TLC analysis indicates the consumption of starting materials.

  • Step 4: Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the final this compound derivative.

  • Step 5: Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][9]

Comparative Analysis of Structure-Activity Relationships

The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents. Below, we compare how modifications at different points on the scaffold influence performance against various biological targets.

Substitutions on the 1,2,3-Triazole Ring

Modifications at the 4-position of the triazole ring, achieved by varying the alkyne component in the CuAAC reaction, have a profound impact on activity.

  • Enzyme Inhibition: In the context of cholinesterase inhibition for potential Alzheimer's disease therapy, linking the triazole to bulky, aromatic systems like quinoline or coumarin has proven effective.[1] For instance, certain quinoline-1,2,3-triazole hybrids show potent acetylcholinesterase (AChE) inhibitory activities with IC₅₀ values in the sub-micromolar range.[1] The aromatic quinoline moiety likely engages in π-π stacking interactions within the enzyme's active site. Similarly, linking the core to a thymol-1,3,4-oxadiazole moiety has produced compounds with significant thymidylate synthase inhibitory activity, a target in cancer chemotherapy.[2]

  • Antimicrobial Activity: The introduction of other heterocyclic rings, such as thiazole or pyrazole, can confer significant antimicrobial properties.[4] Thiophene-substituted derivatives have shown promising results against E. coli, P. aeruginosa, and S. aureus with MIC values as low as 5–10 µg/mL.[4]

  • Anticancer Activity: A derivative featuring a 2-hydroxyphenol group attached to the triazole ring (compound 9 in a specific study) exhibited outstanding cytotoxicity against MCF-7, HCT-116, and HepG2 cancer cell lines, with IC₅₀ values of 1.1 µM, 2.6 µM, and 1.4 µM, respectively, outperforming standard drugs like doxorubicin in some cases.[2]

Modifications of the Ethanamine Side Chain

The ethanamine side chain, particularly the terminal amine, is a key pharmacophoric feature.

  • Anticonvulsant Activity: Acylation of the terminal amine to form substituted benzamides has led to the discovery of potent anticonvulsants.[7] Derivatives with a 3-fluorobenzamide (6f) or a 3-methylbenzamide (6l) moiety showed excellent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) epilepsy models.[7] These modifications suggest that the amide linkage and the nature of the aromatic substituent are critical for interaction with the GABA-A receptor.[7]

  • General Effects: The primary amine itself provides a basic center that can be protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins.[3] Converting it to an amide removes this basicity but introduces a hydrogen bond donor/acceptor group, fundamentally altering its interaction profile.

Comparative Performance Data

The following table summarizes the activity of representative derivatives against various biological targets.

Derivative ClassTarget/OrganismKey Structural FeaturePotency (IC₅₀ / ED₅₀ / MIC)Reference
Quinoline Hybrids Acetylcholinesterase (AChE)Quinoline linked to triazole0.2–83.9 µM[1]
Benzamide Derivatives Anticonvulsant (MES test)3-Methylbenzamide (6l)ED₅₀ = 9.1 mg/kg[7]
Benzamide Derivatives Anticonvulsant (scPTZ test)3-Fluorobenzamide (6f)ED₅₀ = 19.7 mg/kg[7]
Thymol-Oxadiazole Hybrids Anticancer (MCF-7 cells)2-Hydroxyphenol substituentIC₅₀ = 1.1 µM[2]
Thymol-Oxadiazole Hybrids Anticancer (HepG2 cells)2-Hydroxyphenol substituentIC₅₀ = 1.4 µM[2]
Thiazole-Pyrazoline Hybrids Antibacterial (E. coli)Thiophene substituentMIC = 5–10 µg/mL[4]
Diterpenoid Hybrids Anti-inflammatory (NO inhibition)Bismethyl-substituted benzene ringIC₅₀ = 8.00 µM[8]

Key Experimental Workflow: Antimicrobial Susceptibility Testing

To validate the antimicrobial efficacy of newly synthesized derivatives, a standardized protocol such as the Kirby-Bauer disk diffusion method is essential.

Kirby_Bauer_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis prep1 Prepare Mueller-Hinton Agar Plates inoc Inoculate Agar Plate with Bacterial Suspension (Create a Lawn) prep1->inoc prep2 Grow Bacterial Culture to 0.5 McFarland Standard prep2->inoc prep3 Prepare Filter Paper Disks Impregnated with Test Compounds place Place Disks on Agar Surface (Test, Positive & Negative Controls) prep3->place inoc->place incubate Incubate Plates at 37°C for 18-24h place->incubate measure Measure Diameter of the Zone of Inhibition (mm) incubate->measure compare Compare Zone Diameters to Standard Chart (Susceptible, Intermediate, Resistant) measure->compare

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Protocol Details
  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.

  • Inoculum Preparation: Aseptically transfer colonies of the test microorganism to a saline solution. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Also apply a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[5]

Conclusion and Future Perspectives

The this compound scaffold is a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the biological activity can be precisely tuned through strategic modifications.

Key Takeaways:

  • Triazole Ring Substituents are Dominant: The nature of the substituent at the 4-position of the triazole ring is a primary driver of potency and target selectivity. Bulky, aromatic, and heterocyclic moieties are particularly effective for enhancing interactions with enzyme active sites and conferring specific activities like anticancer or antimicrobial effects.

  • Amine Modification Controls Pharmacokinetics: Derivatization of the terminal amine, especially through amide bond formation, is a powerful strategy for modulating physicochemical properties and achieving specific activities such as anticonvulsant effects by targeting ion channels or receptors.

Future research should focus on creating hybrid molecules that combine this versatile scaffold with other pharmacophores to develop multi-target ligands, particularly for complex diseases like cancer and neurodegenerative disorders. Exploring less common 1,5-disubstituted triazole isomers could also yield novel SAR insights. The continued application of "click chemistry" will undoubtedly accelerate the discovery of new and potent derivatives with significant therapeutic potential.

References

A Comparative Guide to the X-ray Crystallography of Triazole Derivatives: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel triazole derivatives is paramount. These five-membered heterocyclic compounds are privileged scaffolds in medicinal chemistry and material science, integral to the development of antifungal agents, anticancer drugs, and advanced organic materials.[1][2][3] Single-crystal X-ray crystallography provides the definitive, three-dimensional atomic arrangement, which is crucial for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property.[4]

This guide offers a comparative analysis of the critical stages in the X-ray crystallography of triazole derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, providing field-proven insights to navigate the complexities of crystallizing and analyzing these versatile molecules.

Part I: The Foundation – Mastering the Art of Crystal Growth

The journey to a high-resolution crystal structure begins with the most crucial and often challenging step: growing a single, high-quality crystal. For triazole derivatives, success hinges on careful solvent selection and the choice of crystallization technique, as these molecules can be prone to forming oils or microcrystalline powders.

Comparative Analysis of Crystallization Techniques

The optimal method for growing X-ray quality crystals of triazole derivatives depends on the compound's solubility, stability, and quantity. The three most common and effective techniques are Slow Evaporation, Vapor Diffusion, and Liquid-Liquid Diffusion.[5]

Technique Principle Best Suited For Advantages Common Pitfalls for Triazoles
Slow Evaporation Solvent is slowly removed from a near-saturated solution, gradually increasing solute concentration to the point of crystallization.[6][7]Compounds that are moderately soluble and available in sufficient quantity (>10 mg).Simple setup; effective for a wide range of solvents.Rapid evaporation can lead to small, poorly formed crystals. Not ideal for highly volatile solvents.[8]
Vapor Diffusion An anti-solvent (precipitant) slowly diffuses in vapor form into a solution of the compound, reducing its solubility and inducing crystallization.[5]Compounds available in small quantities (<10 mg); situations where solubility is high in the primary solvent.Highly controlled crystal growth; often yields high-quality crystals.[5]Finding a suitable solvent/anti-solvent pair can be challenging. The system is sensitive to mechanical disturbances.
Liquid-Liquid Diffusion (Layering) A layer of anti-solvent is carefully added on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix.[7]Compounds that are highly soluble or tend to "oil out."Effective for difficult-to-crystallize compounds; allows for slow, controlled growth.Difficult to execute without disturbing the solvent interface. Requires miscible solvents with different densities.[7]

Expert Insight: Causality Behind Method Selection

The choice of technique is a strategic decision. Slow evaporation is the workhorse method due to its simplicity. However, for many triazole derivatives, which may exhibit high solubility in common organic solvents, achieving supersaturation slowly enough is difficult. This is where vapor diffusion excels; it allows for a much more gradual approach to supersaturation, giving molecules more time to arrange themselves into an ordered lattice.[5] When a triazole derivative is particularly stubborn and prone to precipitating as an amorphous solid or oil, the distinct interface in liquid-liquid diffusion provides a controlled environment for nucleation to occur over a longer period.[7]

Detailed Protocol: Vapor Diffusion for a Novel Triazole Derivative

This protocol provides a self-validating system for reproducibly growing high-quality crystals.

  • Purity Assessment: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth.[6]

  • Solvent Screening: In separate small vials, test the solubility of your triazole derivative in various solvents (e.g., methanol, acetonitrile, ethyl acetate, dichloromethane, THF). Identify a "good" solvent in which the compound is readily soluble.

  • Anti-Solvent Selection: Identify an "anti-solvent" in which the compound is poorly soluble but which is miscible with the "good" solvent (e.g., hexane, diethyl ether, pentane).[5]

  • Prepare the Solution: Dissolve 2-5 mg of the triazole derivative in the minimum amount of the "good" solvent (e.g., 0.5 mL of THF) in a small, clean vial.

  • Set Up the Crystallization Chamber: Place the small vial containing your solution inside a larger vial or beaker. Add a larger volume (e.g., 2-3 mL) of the anti-solvent to the outer chamber.

  • Seal and Incubate: Seal the outer chamber tightly with a cap or parafilm. Place the setup in a vibration-free location (e.g., a quiet corner of a lab bench or a refrigerator to slow diffusion).[5]

  • Monitor: Check for crystal growth over several days to weeks. Do not disturb the setup. High-quality crystals should appear as clear, well-defined geometric shapes.

Part II: Data Acquisition – From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The goal is to obtain a complete and accurate set of reflection intensities to the highest possible resolution.[9]

Comparative Analysis of X-ray Sources

For small-molecule crystallography, the choice of X-ray source is critical and typically comes down to Molybdenum (Mo) or Copper (Cu) anodes.

X-ray Source Wavelength (λ) Best Suited For Advantages Disadvantages
Mo Kα 0.71073 ÅGeneral purpose, highly diffracting organic and organometallic crystals.[4]Lower absorption by the crystal, leading to more accurate intensity measurements for heavier elements.Lower intensity compared to Cu sources, requiring longer exposure times.
Cu Kα 1.5418 ÅSmall or weakly diffracting crystals, absolute structure determination of light-atom molecules.[10]Higher brilliance results in stronger diffraction and shorter data collection times.[11] Better for resolving anomalous dispersion effects.Higher absorption, which can be problematic for crystals containing heavy atoms. Can cause fluorescence with certain elements (e.g., iron).

Expert Insight: Why Temperature and Strategy Matter

Cooling the crystal, typically to 100 K, is standard practice. The primary reason is to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and allows data to be collected to a higher resolution.[4] The data collection strategy—the combination of exposure time, frame width, and total rotation—is optimized to ensure a complete dataset with minimal crystal decay.[9][12] For triazoles, a fine slicing strategy (e.g., 0.5° per frame) is often preferred as it ensures that reflections are measured over several frames, improving data integration and accuracy.[13]

Workflow for X-ray Diffraction Data Collection

This workflow outlines the logical steps from mounting the crystal to having a processable dataset.

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing Crystal_Selection Select a suitable single crystal (clear, well-defined morphology) Mounting Mount crystal on a loop and flash-cool in liquid N2 stream Crystal_Selection->Mounting Centering Center the crystal in the X-ray beam Mounting->Centering Screening Collect initial frames to determine unit cell and crystal quality Centering->Screening Strategy Calculate optimal data collection strategy (exposure, rotation range) Screening->Strategy Collection Execute full data collection Strategy->Collection Integration Integrate raw diffraction images to get reflection intensities Collection->Integration Scaling Scale and merge data; apply corrections (absorption, decay) Integration->Scaling Output Generate final reflection file (e.g., HKLF 4 format) Scaling->Output

Caption: Workflow from crystal selection to processed diffraction data.

Part III: The Blueprint – Structure Solution and Refinement

With a processed reflection file, the next stage is to solve the "phase problem" and build an atomic model of the triazole derivative.

Structure Solution and Refinement Techniques

  • Structure Solution: For small molecules like triazoles, 'direct methods' are almost universally successful.[10] These computational methods use statistical relationships between the intensities of the reflections to directly calculate initial phases, leading to a preliminary electron density map.[4]

  • Model Building: From this initial map, atoms are identified and a preliminary molecular model is built.

  • Refinement: This is an iterative process where the atomic positions and thermal parameters are adjusted using a least-squares minimization process to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[4][10] The quality of the final model is assessed using metrics like the R1 factor and the goodness-of-fit (GooF).

Comparative Analysis of Refinement Metrics

Metric Description Ideal Value Interpretation for Triazole Structures
R1 (R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 (5%) for high-quality data.Values between 0.05 and 0.10 are often acceptable. Higher values may indicate disorder, twinning, or other model issues.[14]
wR2 (weighted R-factor) A weighted R-factor based on all reflection data.Typically ~2-3 times R1.More sensitive to weaker reflections than R1.
GooF (Goodness-of-Fit) Should be close to 1 for a good model and correct weighting scheme.~ 1.0Values significantly different from 1.0 suggest an incorrect model or improper data weighting.

Expert Insight: Common Challenges with Triazole Derivatives

  • Tautomerism and Protonation: The triazole ring contains multiple nitrogen atoms that can be protonated. Crystallography provides a definitive snapshot of which tautomer exists in the solid state. For example, protonation often occurs at the nitrogen atom adjacent to an electron-donating group, which stabilizes the positive charge.[15][16]

  • Disorder: Substituents on the triazole ring, especially flexible alkyl or aryl groups, can be disordered over two or more positions in the crystal lattice. This requires careful modeling during refinement.

  • Twisting and Conformation: The dihedral angle (twist) between the triazole ring and any attached aromatic rings is a key conformational feature that influences crystal packing and potentially biological activity.[17][18]

Part IV: Beyond the Structure – Analysis and Interpretation

A solved crystal structure is a rich source of chemical information. For triazole derivatives, the analysis focuses on the interplay between molecular conformation and intermolecular interactions, which govern the compound's physicochemical properties.

Analyzing Key Intermolecular Interactions

The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, while attached functional groups (like amines or hydroxyls) can act as donors. These interactions, along with π-π stacking between aromatic rings, often dictate the crystal packing arrangement.

G Triazole1 N C N C N Triazole Ring A Substituent1 Substituent (R1) (e.g., Phenyl Ring) Triazole1:C2->Substituent1 Covalent Bond Substituent2 H-Bond Donor (e.g., -NH2) Triazole1:C4->Substituent2 Covalent Bond Triazole2 N C N C N Triazole Ring B Substituent1->Triazole2:C2 π-π Stacking Substituent2->Triazole2:N1 Hydrogen Bond (D-H···A)

Caption: Common intermolecular interactions in triazole derivative crystals.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This technique maps the close contacts between molecules in a crystal, providing a detailed fingerprint of interactions like H-bonding and π-stacking.[15][19][20] For example, analysis can reveal the percentage of different contact types (e.g., N···H, C···H, C···C), offering quantitative insight into the forces holding the crystal lattice together.[18][19]

Conclusion

The X-ray crystallography of triazole derivatives is a multi-stage process that demands both technical precision and interpretive expertise. From the strategic selection of a crystallization method to the nuanced refinement of the final atomic model, each step provides critical information. By understanding the causality behind experimental choices—why one technique is preferred over another, how data collection parameters influence quality, and what common structural motifs to anticipate—researchers can effectively harness this powerful analytical tool. The resulting high-resolution structures are invaluable, providing the definitive evidence needed to drive innovation in drug discovery and materials science.[3][4]

References

A Comparative Guide to Catalytic Systems for Triazole Synthesis: From Benchtop to Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole core is a privileged scaffold in modern chemistry, underpinning advancements in pharmaceuticals, materials science, and bioconjugation. Its prevalence is largely due to the advent of "click chemistry," specifically the azide-alkyne cycloaddition, which offers a highly efficient and reliable method for its synthesis. However, the choice of catalytic system is paramount, dictating not only the reaction's efficiency but also its regioselectivity and substrate scope. This guide provides an in-depth comparative analysis of the leading catalytic systems for triazole synthesis, offering experimental data, mechanistic insights, and practical protocols to aid researchers in selecting the optimal system for their specific needs.

The Dichotomy of Regioselectivity: 1,4- vs. 1,5-Disubstituted Triazoles

The cycloaddition of an azide and a terminal alkyne can result in two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition typically requires harsh thermal conditions and yields a mixture of both isomers, metal catalysis provides exquisite control over the regiochemical outcome.[1] The two most prominent and complementary catalytic systems are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[2]

  • CuAAC is the archetypal "click" reaction, reliably and almost exclusively producing 1,4-disubstituted triazoles .[1][3]

  • RuAAC , a later but powerful development, provides access to the complementary 1,5-disubstituted triazoles .[2][3]

This regiochemical divergence is of profound importance as the substitution pattern on the triazole ring significantly influences the molecule's biological activity and material properties.

Head-to-Head Comparison: CuAAC vs. RuAAC

The choice between copper and ruthenium catalysis extends beyond mere regioselectivity. Each system possesses a unique set of characteristics, advantages, and limitations that researchers must consider.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Regioselectivity Exclusively 1,4-disubstituted triazoles[1]Predominantly 1,5-disubstituted triazoles[2]
Typical Catalysts Cu(I) salts (e.g., CuI, CuBr), or in situ reduction of Cu(II) salts (e.g., CuSO₄ with sodium ascorbate)[1][3]CpRuCl(PPh₃)₂ or CpRuCl(COD)[2][4]
Alkyne Scope Primarily terminal alkynes[2]Tolerates both terminal and internal alkynes[2][4]
Reaction Conditions Often at room temperature, wide range of solvents including water[1][3]Often requires elevated temperatures, typically in non-protic organic solvents[4]
Ligand Effects Ligands (e.g., TBTA, THPTA) can accelerate the reaction and stabilize the Cu(I) state[5]Ligand choice is crucial for catalyst stability and activity
Functional Group Tolerance Generally very high, widely used in bioconjugationGood, but can be sensitive to certain functional groups
Oxygen Sensitivity Cu(I) is susceptible to oxidation, often requiring a reducing agent or inert atmosphere[6]Sensitive to atmospheric oxygen, reactions should be performed under an inert atmosphere[7]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles.

The Copper(I)-Catalyzed Pathway (CuAAC)

The mechanism of CuAAC is generally accepted to proceed through a series of steps involving copper-acetylide intermediates. The key steps are:

  • Formation of a Copper(I)-Acetylide: The terminal alkyne reacts with a Cu(I) catalyst to form a copper-acetylide intermediate.[8]

  • Coordination of the Azide: The azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs to form a six-membered copper-triazolide intermediate.[8]

  • Protonolysis: The copper-triazolide is protonated to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[8]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Copper-Acetylide Copper-Acetylide Cu(I) Catalyst->Copper-Acetylide + Alkyne Azide Coordination Azide Coordination Copper-Acetylide->Azide Coordination + Azide Copper-Triazolide Copper-Triazolide Azide Coordination->Copper-Triazolide Cycloaddition Copper-Triazolide->Cu(I) Catalyst Regeneration 1,4-Triazole 1,4-Triazole Copper-Triazolide->1,4-Triazole Protonolysis

Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Ruthenium-Catalyzed Pathway (RuAAC)

The RuAAC mechanism is distinct from CuAAC and involves the oxidative coupling of the azide and alkyne. The proposed steps are:

  • Alkyne Coordination: The alkyne coordinates to the ruthenium center.

  • Oxidative Coupling: The azide undergoes oxidative coupling with the coordinated alkyne to form a six-membered ruthenacycle intermediate.[1]

  • Reductive Elimination: The ruthenacycle undergoes reductive elimination to form the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[1]

RuAAC_Mechanism cluster_1 RuAAC Catalytic Cycle Ru(II) Catalyst Ru(II) Catalyst Alkyne Complex Alkyne Complex Ru(II) Catalyst->Alkyne Complex + Alkyne Ruthenacycle Ruthenacycle Alkyne Complex->Ruthenacycle + Azide Oxidative Coupling Ruthenacycle->Ru(II) Catalyst Regeneration 1,5-Triazole 1,5-Triazole Ruthenacycle->1,5-Triazole Reductive Elimination

Caption: Catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Expanding the Catalytic Toolbox: Beyond Copper and Ruthenium

While CuAAC and RuAAC are the workhorses of triazole synthesis, other catalytic systems have emerged, offering unique reactivity and, in some cases, addressing the limitations of the more established methods.

  • Silver(I) Catalysis: Silver salts, such as silver sulfate, have been shown to catalyze the synthesis of N1-vinyl-1,2,3-triazoles from alkynes, TMSN₃, and 1,3-diketones in high yields.[9][10]

  • Gold Catalysis: Gold nanoparticles supported on metal oxides can catalyze the formation of 1,4-disubstituted triazoles, often under microwave irradiation.[11] Gold(I) and Gold(III) complexes have also been explored.[12][13]

  • Nickel Catalysis: Nickel-based catalysts, such as a Cp₂Ni/Xantphos system, can promote the formation of 1,5-disubstituted triazoles, providing an alternative to ruthenium.[14][15]

  • Zinc Catalysis: Zinc acetate has been reported as an inexpensive and environmentally friendly catalyst for the synthesis of 1,4-disubstituted triazoles in water.[2][16]

  • Organocatalysis: Metal-free approaches using organocatalysts, such as amines, have been developed for the synthesis of highly functionalized triazoles, avoiding the potential for metal contamination of the final product.[1][17]

Homogeneous vs. Heterogeneous Catalysis: A Practical Consideration

A significant consideration in choosing a catalytic system is whether to employ a homogeneous or heterogeneous catalyst.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active species. However, removal of the catalyst from the product can be challenging, which is a significant drawback in pharmaceutical applications where metal contamination must be minimized.[18]

  • Heterogeneous Catalysts: In these systems, the catalyst is immobilized on a solid support. The primary advantage is the ease of separation from the reaction mixture, typically by simple filtration, which facilitates catalyst recycling and reduces product contamination.[18] A variety of supports have been used, including polymers, silica, and magnetic nanoparticles.

Experimental Protocols: From Theory to Practice

The following are representative, step-by-step protocols for CuAAC and RuAAC reactions.

Protocol 1: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole (CuAAC)

This protocol is a typical example of an in situ generation of the Cu(I) catalyst.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

  • To the stirred solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution.[19]

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (RuAAC)

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (DCE)

  • Argon or Nitrogen gas

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add benzyl azide (1.0 eq).

  • Purge the flask with an inert gas (argon or nitrogen).[7]

  • Add anhydrous DCE, followed by phenylacetylene (1.05 eq).

  • Place the flask in a preheated oil bath at 45 °C.

  • After 5 minutes, add a solution of Cp*RuCl(COD) (0.01 eq) in DCE via syringe.[7]

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Best Practices

For CuAAC Reactions:

  • Problem: Low or no yield.

    • Cause: Oxidation of the Cu(I) catalyst.

    • Solution: Degas solvents and perform the reaction under an inert atmosphere. Ensure a sufficient excess of the reducing agent (sodium ascorbate).[6]

  • Problem: Sluggish reaction.

    • Cause: Sterically hindered substrates or low catalyst activity.

    • Solution: Add a stabilizing ligand such as TBTA or THPTA to accelerate the reaction. Gentle heating (40-50 °C) may also be beneficial.[6]

  • Problem: Difficulty removing copper from the product.

    • Solution: Wash the organic extract with an aqueous solution of ammonia/ammonium chloride or a chelating agent like EDTA.[20]

For RuAAC Reactions:

  • Problem: Low yield.

    • Cause: Catalyst deactivation by oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere and use anhydrous solvents.[7]

  • Problem: Formation of side products.

    • Cause: Protic solvents can lead to byproduct formation.

    • Solution: Use non-protic solvents such as toluene, THF, or DCE.[4]

Conclusion

The synthesis of 1,2,3-triazoles has been revolutionized by the development of powerful catalytic systems. The choice between copper and ruthenium catalysis offers a reliable and predictable entry into either 1,4- or 1,5-disubstituted triazoles, respectively. Furthermore, the expanding repertoire of other metal-based and organocatalytic systems provides chemists with a diverse toolkit to tackle a wide range of synthetic challenges. By understanding the underlying mechanisms, reaction parameters, and practical considerations of each catalytic system, researchers can confidently select the optimal approach to construct these valuable heterocyclic motifs for their specific applications in drug discovery, materials science, and beyond.

References

Validating the Biological Activity of Novel Triazole Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the triazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Renowned for their broad spectrum of biological activities, triazole derivatives have garnered significant attention for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][2][3][4] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of newly synthesized triazole compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system, grounded in scientific integrity.

The Versatility of the Triazole Nucleus: A Mechanistic Overview

The efficacy of triazole compounds stems from their unique five-membered heterocyclic ring structure containing three nitrogen atoms. This configuration allows for diverse substitutions, leading to a wide array of pharmacological properties.[5][6] Understanding the fundamental mechanisms of action is paramount for designing and interpreting validation assays.

  • Antifungal Activity: The primary mechanism of antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal growth inhibition.[7]

  • Anticancer Activity: The anticancer mechanisms of triazoles are more varied. They have been shown to induce apoptosis, arrest the cell cycle at different phases (commonly G2/M), and inhibit key signaling pathways involved in cancer cell proliferation and survival.[9][10] Some triazole derivatives also exhibit inhibitory activity against enzymes like aromatase, which is implicated in certain types of breast cancer.[11]

  • Anti-inflammatory Activity: The anti-inflammatory effects of triazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[12][13] By blocking COX-2, these compounds reduce the production of prostaglandins, potent inflammatory molecules.[5]

  • Antibacterial Activity: While less common than their antifungal counterparts, antibacterial triazoles can disrupt bacterial cell wall synthesis, inhibit DNA gyrase, or interfere with other essential bacterial processes.[14][15]

A Strategic Approach to In Vitro Validation: Experimental Workflows

A systematic and logical progression of in vitro assays is crucial for the efficient and reliable validation of novel triazole compounds. The following workflow provides a comprehensive framework for assessing the diverse biological activities of these compounds.

Experimental Workflow for Triazole Compound Validation cluster_0 Primary Screening cluster_1 Activity-Specific Validation cluster_2 Comparative Analysis cluster_3 Lead Optimization Initial Synthesis Initial Synthesis Purity & Characterization Purity & Characterization Initial Synthesis->Purity & Characterization Structural Confirmation Broad-Spectrum Bioactivity Broad-Spectrum Bioactivity Screen Purity & Characterization->Broad-Spectrum Bioactivity High-Purity Compound Antifungal Assays Antifungal Assays Broad-Spectrum Bioactivity->Antifungal Assays Antifungal Hit Antibacterial Assays Antibacterial Assays Broad-Spectrum Bioactivity->Antibacterial Assays Antibacterial Hit Anticancer Assays Anticancer Assays Broad-Spectrum Bioactivity->Anticancer Assays Anticancer Hit Anti-inflammatory Assays Anti-inflammatory Assays Broad-Spectrum Bioactivity->Anti-inflammatory Assays Anti-inflammatory Hit Head-to-Head Comparison Head-to-Head Comparison vs. Standard Drugs Antifungal Assays->Head-to-Head Comparison Antibacterial Assays->Head-to-Head Comparison Anticancer Assays->Head-to-Head Comparison Anti-inflammatory Assays->Head-to-Head Comparison Data Analysis & Interpretation Data Analysis & Interpretation (IC50/MIC) Head-to-Head Comparison->Data Analysis & Interpretation Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Data Analysis & Interpretation->Structure-Activity\nRelationship (SAR) Further Development Further Development Structure-Activity\nRelationship (SAR)->Further Development

Caption: A generalized workflow for the validation of novel triazole compounds.

I. Antifungal Activity Validation

A primary application of triazole compounds is in antifungal therapy. Validating the efficacy of novel triazoles against pathogenic fungi requires standardized and reproducible methods.

Comparative Compounds:
  • Primary Standard: Fluconazole (a first-generation triazole)[2]

  • Secondary Standards: Itraconazole, Voriconazole (second-generation triazoles with broader spectrum)[16][17]

  • Non-Triazole Comparator: Amphotericin B (a polyene antibiotic)[18]

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Rationale: The broth microdilution method is the gold standard for quantitative antifungal susceptibility testing, providing a precise MIC value that is essential for comparing the potency of different compounds.[13]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture plate, select several well-isolated colonies of the test fungus (e.g., Candida albicans).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.[13]

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the novel triazole compound and the comparator drugs in RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (medium with inoculum and no drug) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.[13]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80%) compared to the positive control.[8][19]

Data Presentation: Comparative Antifungal Activity
CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Novel Triazole A 0.125 0.25 1.0
Novel Triazole B 0.5 1.0 4.0
Fluconazole0.25 - 1.01.0 - 4.0>64
Voriconazole≤0.03 - 0.1250.03 - 0.250.25 - 1.0
Amphotericin B0.25 - 1.00.125 - 0.50.5 - 2.0
Note: Data presented are hypothetical and for illustrative purposes. Actual values may vary.[8][12][19]

II. Antibacterial Activity Validation

While less common, the antibacterial potential of novel triazoles should be systematically evaluated.

Comparative Compounds:
  • Broad-Spectrum Standard: Ciprofloxacin (a fluoroquinolone)[16]

  • Gram-Positive Standard: Vancomycin (a glycopeptide)

  • Non-Triazole Alternatives: Sertraline (an SSRI with antibacterial properties), Atorvastatin (a statin with antibacterial properties)[20]

Key Experimental Protocol: Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the compound.[1][4]

Rationale: The disk diffusion assay is a simple, rapid, and cost-effective method for preliminary screening of antibacterial activity and is widely used for routine susceptibility testing.[1]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[3]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[3]

  • Application of Disks:

    • Using sterile forceps, place paper disks impregnated with a known concentration of the novel triazole and comparator drugs onto the agar surface.[4]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[3]

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[4]

Data Presentation: Comparative Antibacterial Activity
CompoundStaphylococcus aureus Zone of Inhibition (mm)Escherichia coli Zone of Inhibition (mm)
Novel Triazole C 18 15
Novel Triazole D 12 10
Ciprofloxacin22 - 3025 - 33
Vancomycin15 - 21Not Applicable
Note: Data presented are hypothetical and for illustrative purposes. Actual values may vary.[15][16]

III. Anticancer Activity Validation

The evaluation of anticancer potential requires a multi-faceted approach, beginning with in vitro cytotoxicity screening against a panel of relevant cancer cell lines.

Comparative Compounds:
  • Standard Chemotherapeutic: Doxorubicin (an anthracycline antibiotic)[5]

  • Targeted Therapy (if applicable): A drug relevant to the hypothesized mechanism of the novel triazole.

Rationale for Cell Line Selection:

The choice of cancer cell lines is critical and should be based on the research objectives and the type of cancer being targeted.[21]

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer, valuable for studying drug resistance and gene expression.[9][14]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, essential for studying hormone-responsive breast cancers.[22][23]

  • HepG2 (Hepatocellular Carcinoma): Represents liver cancer and is useful for assessing potential hepatotoxicity.[24]

  • HCT-116 (Colon Carcinoma): A model for colorectal cancer, often used to study apoptosis and cell cycle regulation.[10]

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][25]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.[26]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the novel triazole and doxorubicin for a specified period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[25]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[27]

  • IC50 Calculation:

    • The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Anticancer Activity (IC50 Values in µM)
CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
Novel Triazole E 5.71 2.61 8.5 10.2
Novel Triazole F 12.3 9.8 15.1 18.6
Doxorubicin3.30 - 4.391.12 - 9.46~1.0~0.5
Note: Data presented are representative values from various studies and for illustrative purposes.[5][20][26]

IV. Anti-inflammatory Activity Validation

Validating the anti-inflammatory potential of novel triazoles often involves assessing their ability to inhibit key inflammatory enzymes and modulate cytokine production.

Comparative Compounds:
  • Selective COX-2 Inhibitor: Celecoxib[28][29]

  • Non-Selective NSAID: Diclofenac[28]

Key Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[30]

Rationale: Direct measurement of COX-2 inhibition provides a clear indication of the compound's potential as a targeted anti-inflammatory agent with a potentially better side-effect profile than non-selective NSAIDs.[2]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation:

    • Incubate the enzyme with various concentrations of the novel triazole and comparator drugs.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction and allow it to proceed for a defined time before terminating it.

  • Prostaglandin Measurement:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.[28]

  • IC50 Calculation:

    • Determine the IC50 value, which is the concentration of the compound that inhibits COX-2 activity by 50%.

Data Presentation: Comparative COX-2 Inhibitory Activity
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Novel Triazole G 0.04 13.16 329
Novel Triazole H 0.11 10.5 95.5
Celecoxib0.0514.7294
Diclofenac0.843.84.5
Note: Data presented are representative values from various studies and for illustrative purposes.[28][29]
Key Experimental Protocol: Cytokine Detection by ELISA

This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells (e.g., lipopolysaccharide-stimulated macrophages) in the presence of the test compounds.[30]

Rationale: Measuring the inhibition of pro-inflammatory cytokine production provides insight into the compound's broader anti-inflammatory effects beyond COX inhibition.[12]

Sandwich ELISA for Cytokine Detection Plate Microplate Well Capture_Ab Capture Antibody (Coated on Plate) Cytokine Cytokine (Antigen) from Sample Capture_Ab->Cytokine Binds to Detection_Ab Biotinylated Detection Antibody Cytokine->Detection_Ab Binds to Enzyme_Complex Streptavidin-HRP (Enzyme) Detection_Ab->Enzyme_Complex Biotin-Streptavidin Binding Substrate Substrate Enzyme_Complex->Substrate Catalyzes Color_Product Colored Product (Measured) Substrate->Color_Product Converts to

Caption: A diagram illustrating the principle of a sandwich ELISA for cytokine detection.

Conclusion: From Bench to Breakthrough

The validation of novel triazole compounds is a meticulous process that demands a deep understanding of the underlying biological mechanisms and the appropriate application of robust in vitro assays. By employing a systematic, comparative approach as outlined in this guide, researchers can confidently assess the therapeutic potential of their synthesized molecules. The experimental protocols and data presentation formats provided herein serve as a comprehensive toolkit to ensure scientific rigor and facilitate the identification of promising lead candidates for further preclinical and clinical development. The journey from a novel chemical entity to a life-changing therapeutic is long and challenging, but it begins with a solid foundation of meticulous and well-validated in vitro data.

References

A Senior Application Scientist's Guide to the In Vivo Stability of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the in vivo fate of a compound is paramount. The journey from a promising hit in an in vitro screen to a viable clinical candidate is paved with metabolic challenges. Triazole-based compounds, a cornerstone in antifungal therapy and a scaffold of growing interest in various therapeutic areas, are no exception.[1][2] While the triazole ring itself is relatively robust and resistant to metabolic degradation, the overall stability and pharmacokinetic profile of a molecule are dictated by its complete structure.[3][4]

This guide provides an in-depth comparison of the in vivo stability of triazole-based compounds, moving beyond a simple recitation of facts to explain the causality behind experimental design and metabolic outcomes. We will explore the metabolic landscape, compare key clinical examples, and provide a self-validating experimental protocol for assessing the stability of your own novel triazole derivatives.

The Metabolic Landscape: Why Triazoles Behave the Way They Do

The absorption, distribution, metabolism, and elimination (ADME) profile determines a drug's efficacy and safety.[5][6] For triazoles, metabolism is a critical step, primarily occurring in the liver. The two main phases of drug metabolism are directly relevant.

  • Phase I Metabolism: This involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For triazoles, the key players are the Cytochrome P450 (CYP) isoenzymes.[5][7] These enzymes hydroxylate various positions on the molecule, creating more polar metabolites that can be more easily excreted. It is crucial to note that many triazole antifungals are not only substrates but also potent inhibitors of CYP enzymes (particularly CYP3A4), leading to a high potential for drug-drug interactions.[6]

  • Phase II Metabolism: This phase involves conjugation reactions, where an endogenous substrate is attached to the drug or its Phase I metabolite. This further increases water solubility and facilitates excretion. For triazoles, glucuronidation by UDP-glucuronosyltransferases (UGTs) is a common pathway.

The specific metabolic fate is highly dependent on the substituents attached to the triazole core. For instance, a study on 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats identified nitro-reduction and subsequent acetylation as key metabolic pathways, demonstrating how peripheral groups dictate the metabolic route.[8][9]

Caption: Generalized metabolic pathways for triazole compounds in vivo.

A Comparative Look: Stability Profiles of Key Triazole Antifungals

The significant variability in the pharmacokinetic profiles of clinically used triazoles underscores how minor structural modifications can dramatically alter in vivo stability.[5][7] These differences have profound implications for dosing regimens, toxicity, and the need for therapeutic drug monitoring (TDM).[10]

Drug Oral Bioavailability Half-life (t½) Primary Metabolic Enzymes Major Excretion Route Key Considerations
Fluconazole >90%~30 hoursMinimal (Metabolized <10%)Renal (unchanged drug)Exhibits linear pharmacokinetics, simplifying its use.[10] High water solubility contributes to high bioavailability and renal clearance.
Itraconazole ~55% (capsules, fed)34-42 hoursCYP3A4 (extensive)Feces (unchanged drug and metabolites)Exhibits nonlinear pharmacokinetics and variable absorption, necessitating TDM.[10] Forms an active metabolite, hydroxyitraconazole.
Voriconazole >90% (fasting)~6 hours (dose-dependent)CYP2C19, CYP2C9, CYP3A4Renal (metabolites)Unpredictable, nonlinear kinetics due to saturable metabolism and genetic polymorphisms in CYP2C19.[10][11]
Posaconazole Variable~20-34 hoursPrimarily UGTs (UGT1A4)Feces (unchanged drug)Metabolism is not primarily via CYP450, reducing some drug-drug interactions.[11] Absorption is formulation-dependent.
Isavuconazole ~98%56-130 hoursCYP3A4, CYP3A5Feces and UrineA prodrug (isavuconazonium sulfate) with a very long half-life, allowing for less frequent dosing.[11]

This comparison clearly illustrates the spectrum of stability. Fluconazole's minimal metabolism makes it highly stable and predictable, whereas voriconazole's extensive and variable CYP-mediated metabolism leads to lower stability and predictability. Posaconazole, by avoiding the major CYP pathways, achieves stability through a different metabolic route.[11]

Experimental Guide: A Validated Protocol for Assessing In Vivo Stability

To objectively compare the stability of novel triazole compounds, a robust and reproducible in vivo pharmacokinetic study is essential. This protocol is designed as a self-validating system, incorporating best practices to ensure data integrity.

Causality in Experimental Design
  • Choice of Animal Model: Male Wistar rats (200-250g) are a standard choice. Their hepatic enzyme profiles, particularly CYP enzymes, are well-characterized, providing a reliable system for metabolic studies that is often translatable to human metabolism.[8][9]

  • Formulation Strategy: The goal is to ensure the compound is fully solubilized and bioavailable for the study. A common vehicle for intravenous (IV) administration is a solution of 5% DMSO, 40% PEG 400, and 55% saline.[12] For oral (PO) gavage, a suspension in 0.5% methylcellulose in water is often used. The choice of vehicle is critical; it must be non-toxic and not interfere with the compound's absorption or metabolism.[12]

  • Route of Administration: Conducting studies with both IV and PO administration is crucial. The IV route provides a direct measure of systemic clearance and volume of distribution without the confounding factor of absorption. Comparing IV and PO data allows for the calculation of absolute oral bioavailability, a critical parameter for drug development.

  • Sampling Time Points: A sparse sampling schedule (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) is designed to accurately capture the absorption, distribution, and elimination phases of the drug, which is essential for calculating the Area Under the Curve (AUC) and half-life.[8]

Caption: Standard experimental workflow for an in vivo pharmacokinetic study.

Step-by-Step Experimental Protocol

Objective: To determine the pharmacokinetic profile and in vivo stability of a novel triazole compound in rats following IV and PO administration.

Materials:

  • Test triazole compound

  • Vehicle components (DMSO, PEG 400, Saline, Methylcellulose)

  • Male Wistar rats (n=3 per group)

  • Dosing syringes, gavage needles

  • K2-EDTA coated microcentrifuge tubes

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[13][14]

Procedure:

  • Formulation Preparation:

    • Prepare the required dosing solutions/suspensions as described in Section 3.1. Ensure complete dissolution or uniform suspension.

    • Rationale: Improper formulation can lead to inaccurate dosing and variable absorption, invalidating the study results.[12]

  • Animal Dosing:

    • Fast animals overnight (with access to water) before oral dosing.

    • Accurately weigh each animal to calculate the precise dose volume. A typical dose might be 2 mg/kg for IV and 10 mg/kg for PO administration.

    • Administer the compound via tail vein injection (IV) or oral gavage (PO).

  • Blood Sample Collection:

    • At each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h), collect approximately 100 µL of blood from the saphenous vein into K2-EDTA tubes.

    • Rationale: K2-EDTA prevents coagulation, allowing for the separation of plasma, which is the standard matrix for pharmacokinetic analysis.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, clean tube. Store samples at -80°C until analysis.

    • Rationale: Prompt centrifugation and freezing are critical to prevent degradation of the analyte by plasma enzymes.

  • Sample Preparation for Bioanalysis:

    • This step is crucial for removing matrix components like proteins that interfere with LC-MS/MS analysis.[15]

    • Protein Precipitation: To a 20 µL aliquot of plasma, add 100 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 2 minutes to precipitate plasma proteins.[13]

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Rationale: This is a simple and effective method for cleaning up plasma samples. The internal standard corrects for variability during sample preparation and injection.[14]

  • LC-MS/MS Quantification:

    • Develop a sensitive and selective LC-MS/MS method for the parent compound. This involves optimizing chromatographic separation (e.g., using a C18 column) and mass spectrometric detection (using Multiple Reaction Monitoring - MRM).[16]

    • Prepare a calibration curve by spiking known concentrations of the test compound into blank plasma and processing them alongside the study samples.[13][15]

    • Analyze the study samples and determine the concentration of the triazole compound at each time point by interpolating from the calibration curve.

  • Data Analysis:

    • Plot the plasma concentration versus time for each animal.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters such as AUC, clearance (CL), half-life (t½), and volume of distribution (Vd).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

By meticulously following this protocol, researchers can generate high-quality, reliable data to compare the in vivo stability of different triazole-based compounds, enabling informed decisions in the drug discovery and development process.

References

A Spectroscopic Guide to Differentiating 1,4- and 1,5-Disubstituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely due to the advent of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provide exquisite regiocontrol, yielding 1,4- and 1,5-disubstituted triazoles, respectively.[1][2] While synthetically accessible, distinguishing between these two isomers is a critical step in characterization, as their distinct substitution patterns can lead to significant differences in biological activity and material properties. This guide provides an in-depth spectroscopic comparison of 1,4- and 1,5-disubstituted triazoles, with supporting experimental data and protocols to aid in their unambiguous identification.

The Synthetic Imperative: Regioselective Synthesis of Triazole Isomers

The ability to selectively synthesize either the 1,4- or 1,5-disubstituted triazole isomer is the foundation of their comparative study. The choice of catalyst is the primary determinant of the regiochemical outcome.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This Nobel prize-winning reaction is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles .[3] The mechanism involves the in situ formation of a copper acetylide, which then reacts with the azide.[1] This reaction is highly efficient and proceeds under mild conditions, often in aqueous solvents.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the use of ruthenium catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], directs the cycloaddition to favor the formation of 1,5-disubstituted 1,2,3-triazoles .[2][4][5] The proposed mechanism involves the formation of a ruthenium-vinylidene intermediate, leading to the alternative regiochemistry.[5]

Spectroscopic Fingerprints: Distinguishing the Isomers

The most definitive methods for distinguishing between 1,4- and 1,5-disubstituted triazoles are nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR. Infrared (IR) spectroscopy and mass spectrometry (MS) can also provide supporting evidence, although their utility for unambiguous differentiation is more substituent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons are highly diagnostic. A simple one-dimensional ¹³C NMR spectrum can often be sufficient to distinguish between the two isomers.[6]

  • 1,4-Disubstituted Triazoles: The C5 carbon (the CH of the triazole ring) typically resonates in the upfield region of the aromatic carbons, around δ 120-125 ppm .[6][7][8] The C4 carbon (the quaternary carbon) appears further downfield, typically in the range of δ 143-149 ppm .[7][8]

  • 1,5-Disubstituted Triazoles: The C4 carbon (the CH of the triazole ring) in the 1,5-isomer resonates at a significantly different chemical shift compared to the C5 carbon of the 1,4-isomer, typically around δ 132-133 ppm .[4][6] The C5 carbon (the quaternary carbon) is generally found in the range of δ 135-138 ppm .[4]

¹H NMR Spectroscopy: The chemical shift of the triazole proton is also a useful indicator.

  • 1,4-Disubstituted Triazoles: The proton on the C5 carbon typically appears as a sharp singlet in the range of δ 7.7-8.8 ppm .[7][8][9]

  • 1,5-Disubstituted Triazoles: The proton on the C4 carbon also appears as a singlet, often in a similar region to the 1,4-isomer, for example, at δ 7.75 ppm for 1-benzyl-5-phenyl-1H-1,2,3-triazole.[4] While there can be overlap in the chemical shift ranges, the combination of ¹H and, crucially, ¹³C NMR data provides a definitive assignment.

Table 1: Comparative NMR Data for a Representative Pair of Triazole Isomers

Spectroscopic Feature1,4-Disubstituted Triazole (Example: 1-benzyl-4-phenyl-1H-1,2,3-triazole)1,5-Disubstituted Triazole (Example: 1-benzyl-5-phenyl-1H-1,2,3-triazole)
Triazole Proton (¹H NMR) ~ δ 7.8-8.2 ppm (s, 1H)~ δ 7.7-7.8 ppm (s, 1H)[4]
Triazole CH Carbon (¹³C NMR) ~ δ 120-125 ppm (C5)[6][7][8]~ δ 132-133 ppm (C4)[4][6]
Triazole Quaternary Carbon (¹³C NMR) ~ δ 143-149 ppm (C4)[7][8]~ δ 135-138 ppm (C5)[4]

Note: Exact chemical shifts are dependent on the specific substituents and the solvent used.

Infrared (IR) Spectroscopy

While not as definitive as NMR, IR spectroscopy can provide complementary structural information. The vibrational modes of the triazole ring and the substituents will be present in the spectrum. Characteristic bands for the triazole ring are often observed in the 1400-1500 cm⁻¹ and 1000-1200 cm⁻¹ regions.[4][10][11] However, the differences in the IR spectra of the 1,4- and 1,5-isomers are often subtle and can be masked by the vibrations of the substituents. Therefore, IR spectroscopy is best used in conjunction with other spectroscopic techniques for isomer differentiation. For instance, the IR spectrum of 1-benzyl-5-phenyl-1H-1,2,3-triazole shows bands at 1483, 1455, and 1435 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized triazoles. The fragmentation patterns of 1,2,3-triazoles under techniques like electrospray ionization (ESI) are highly dependent on the nature of the substituents.[12][13] While both isomers will exhibit a strong molecular ion peak, their fragmentation pathways may differ. Common fragmentation pathways include the loss of N₂ and cleavage of the substituent groups.[13] However, without a systematic study of a series of isomeric pairs, it is challenging to establish a universal set of fragmentation rules to distinguish between the 1,4- and 1,5-isomers based solely on their mass spectra.

Experimental Protocols

Synthesis of a Representative 1,4-Disubstituted Triazole

Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of benzyl azide and phenylacetylene.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add sodium ascorbate (0.2 mmol) to the solution.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • Add the CuSO₄·5H₂O solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Synthesis of a Representative 1,5-Disubstituted Triazole

Reaction: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of benzyl azide and phenylacetylene.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) ([Cp*RuCl(PPh₃)₂])

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [Cp*RuCl(PPh₃)₂] (0.02 mmol).

  • Add anhydrous toluene (5 mL), followed by benzyl azide (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Heat the reaction mixture at 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Visualizing the Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Isomer Differentiation Azide Azide CuAAC CuAAC (CuSO4, NaAsc) Azide->CuAAC RuAAC RuAAC ([Cp*RuCl(PPh3)2]) Azide->RuAAC Alkyne Alkyne Alkyne->CuAAC Alkyne->RuAAC Triazole_1_4 1,4-Disubstituted Triazole CuAAC->Triazole_1_4 Triazole_1_5 1,5-Disubstituted Triazole RuAAC->Triazole_1_5 NMR NMR Spectroscopy (¹H, ¹³C) Triazole_1_4->NMR IR IR Spectroscopy Triazole_1_4->IR MS Mass Spectrometry Triazole_1_4->MS Triazole_1_5->NMR Triazole_1_5->IR Triazole_1_5->MS Differentiation Definitive Differentiation: ¹³C NMR Chemical Shifts (C4 vs C5) NMR->Differentiation Support Supporting Evidence: ¹H NMR, IR, MS IR->Support MS->Support

References

A Researcher's Guide to Mastering Regioselectivity in Triazole Formation: A Comparative Analysis of CuAAC and RuAAC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science. Its exceptional stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds make it a privileged scaffold in drug design. However, the classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while foundational, presents a significant challenge: a lack of regioselectivity. This thermal reaction often yields a roughly 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and limiting its utility.[1][2]

The advent of metal-catalyzed azide-alkyne cycloaddition (AAC) reactions—cornerstones of "click chemistry"—revolutionized the field by providing exquisite control over the isomeric outcome.[1][] This guide offers a deep, comparative analysis of the two preeminent catalytic systems that grant chemists precise access to either the 1,4- or 1,5-triazole isomer: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

The 1,4-Regioselective Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, independently reported by the groups of Meldal and Sharpless, is the quintessential "click" reaction. It reliably and exclusively produces 1,4-disubstituted 1,2,3-triazoles under mild conditions, tolerating a vast array of functional groups.[2][4] This high fidelity is a direct result of its unique catalytic mechanism.

Mechanistic Deep Dive

Unlike the concerted thermal cycloaddition, the CuAAC proceeds through a stepwise, polar mechanism.[5] The reaction's remarkable rate acceleration (10⁷ to 10⁸ over the uncatalyzed version) and flawless regioselectivity are rooted in the formation of a key copper(I) acetylide intermediate.[1]

  • Copper Acetylide Formation: The cycle begins with the coordination of a Cu(I) catalyst to the terminal alkyne. This π-coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic σ-bound Cu(I)-acetylide complex.[2][5]

  • Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. The subsequent step involves the nucleophilic attack of the acetylide's terminal carbon onto the terminal nitrogen of the azide. This forms a six-membered copper-containing intermediate.[1][]

  • Ring Contraction & Protonolysis: This intermediate undergoes ring contraction to a more stable 5-triazolyl copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[]

Density Functional Theory (DFT) studies and kinetic analyses suggest that the mechanism can be more complex, potentially involving dinuclear copper acetylide intermediates where a second copper atom acts as a stabilizing ligand, further enhancing the acetylide's nucleophilicity.[1][5] This entire pathway sterically and electronically directs the reactants to form only the 1,4-isomer.

Catalytic Cycle of CuAAC

CuAAC_Mechanism cluster_main CuAAC Catalytic Cycle for 1,4-Triazole Formation Cu_I Cu(I) Catalyst Cu_Acetylide R¹-C≡C-Cu(I) π-Complex Cu_I->Cu_Acetylide + R¹-C≡CH - H⁺ Alkyne R¹-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Azide R²-N₃ (Azide) Six_Membered Six-Membered Cu Metallacycle Azide->Six_Membered Cu_Acetylide->Six_Membered + R²-N₃ Triazolide Copper Triazolide Intermediate Six_Membered->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis Proton_Source H⁺ Source Proton_Source->Product

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The 1,5-Regioselective Pathway: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To access the complementary 1,5-disubstituted 1,2,3-triazoles, a different catalytic system is required. The Ruthenium(II)-catalyzed reaction (RuAAC) provides this alternative with excellent regioselectivity.[6][7] Crucially, the RuAAC reaction proceeds through a completely different mechanism, which not only inverts the regiochemical outcome but also expands the substrate scope.

Mechanistic Deep Dive

The RuAAC reaction is believed to proceed via an oxidative coupling pathway.[8][9] The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[10]

  • Oxidative Coupling: The alkyne and azide coordinate to the Ru(II) center. The key mechanistic step is the oxidative coupling of these two reactants to form a six-membered ruthenacycle intermediate.[9][10] In this step, the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[9]

  • Reductive Elimination: This ruthenacycle intermediate then undergoes rate-determining reductive elimination.[1][9] This step forms the triazole ring and regenerates the active Ru(II) catalyst.

This mechanistic route elegantly explains the observed 1,5-regioselectivity. A major advantage of this pathway is its tolerance for internal alkynes, which are incompatible with the CuAAC mechanism that requires an acidic terminal proton. This allows the RuAAC to be used for the synthesis of fully substituted 1,4,5-triazoles.[7][8]

Catalytic Cycle of RuAAC

RuAAC_Mechanism cluster_main RuAAC Catalytic Cycle for 1,5-Triazole Formation Ru_II [Cp*RuCl] Catalyst Ru_Complex Ru(II) π-Complex Ru_II->Ru_Complex + Alkyne + Azide Alkyne R¹-C≡C-R³ (Terminal or Internal Alkyne) Alkyne->Ru_Complex Azide R²-N₃ (Azide) Azide->Ru_Complex Ruthenacycle Six-Membered Ruthenacycle Ru_Complex->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted or 1,4,5-Trisubstituted Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_II Catalyst Regeneration

Caption: Catalytic cycle of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Head-to-Head Comparison: CuAAC vs. RuAAC

The choice between CuAAC and RuAAC is dictated entirely by the desired regioisomer and the nature of the alkyne substrate. They are not competitors but rather complementary tools in the synthetic chemist's arsenal.

FeatureCuAAC (Copper-Catalyzed) RuAAC (Ruthenium-Catalyzed)
Product Regioisomer Exclusively 1,4-disubstituted[1][2]Predominantly 1,5-disubstituted[1][6][7]
Typical Catalyst Cu(I) salts or Cu(II) + reducing agent (e.g., Sodium Ascorbate)[][11][CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))[8][10]
Alkyne Substrate Scope Terminal alkynes (requires C-H bond)[2][7]Terminal and Internal alkynes[7][8][9]
Key Mechanistic Step Formation of a Cu-acetylide intermediate[5][11]Oxidative coupling to form a ruthenacycle[1][9]
Typical Solvents Aqueous mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O), DMF, MeCN[1]Nonprotic organic solvents (e.g., Toluene, Benzene, THF, Dioxane)[7]
Temperature Often Room Temperature[1][2]Ambient to elevated temperatures (e.g., 80 °C)[7]
Primary Application Synthesis of 1,4-disubstituted triazoles for bioconjugation, drug discovery.Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted triazoles.[6][8]
Choosing the Right Tool for the Job
  • For 1,4-linkages: If your design requires a 1,4-disubstituted triazole, the CuAAC is the unparalleled choice due to its simplicity, mild conditions, and robustness. It is the go-to method for most bioconjugation applications.

  • For 1,5-linkages: When the specific geometry of a 1,5-disubstituted triazole is necessary for biological activity or material property, the RuAAC is the definitive method.[7]

  • For fully substituted triazoles: If you need to synthesize a 1,4,5-trisubstituted triazole using an internal alkyne, the RuAAC is your only viable catalytic option, as CuAAC is incompatible with this substrate class.[7][9]

Validated Experimental Protocols

The following protocols are self-validating systems designed for high regioselectivity. Note: Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Organic azides can be explosive and should be handled with care.

Protocol 1: Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This protocol describes a typical lab-scale synthesis using in situ reduction of a Cu(II) salt, which is often more convenient and reliable than handling potentially unstable Cu(I) salts.

Protocol_CuAAC A 1. Dissolve Alkyne (1.0 eq) & Azide (1.05 eq) in t-BuOH/H₂O (1:1) B 2. Add Sodium Ascorbate (0.1 eq) from fresh aqueous solution A->B C 3. Add CuSO₄·5H₂O (0.02 eq) from aqueous solution B->C D 4. Stir vigorously at room temp. (Monitor by TLC/LCMS) C->D E 5. Quench with dilute NH₄OH (optional, to remove copper) D->E F 6. Extract with organic solvent (e.g., EtOAc) E->F G 7. Wash, dry, concentrate, and purify (column chromatography) F->G

Caption: Experimental workflow for a typical RuAAC reaction.

Step-by-Step Procedure:

  • Reactant Preparation: To an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the alkyne (terminal or internal, 1.0 equiv), the organic azide (1.1-1.5 equiv), and the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 2-5 mol %). Causality: Anhydrous and inert conditions are crucial as Ru(II) catalysts can be sensitive to air and moisture.

  • Solvent Addition: Add an anhydrous, nonprotic solvent (e.g., toluene, THF, or dioxane) via syringe to a final concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. RuAAC reactions can take from 2 to 48 hours depending on the reactivity of the substrates.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent directly under reduced pressure. The resulting crude residue can be purified by flash column chromatography to yield the pure 1,5-disubstituted triazole.

Conclusion

The ability to control the regiochemical outcome of the azide-alkyne cycloaddition is a triumph of modern catalysis. The CuAAC and RuAAC reactions are powerful, reliable, and highly selective methods that provide access to distinct triazole isomers. Far from being redundant, they are complementary processes that together grant researchers complete control over the triazole core's orientation. Understanding the distinct mechanisms and experimental parameters of each reaction is essential for professionals in drug discovery and materials science to fully leverage the power of click chemistry and design the next generation of functional molecules.

References

A Senior Application Scientist's Guide to Benchmarking the Efficacy of New Antimicrobial Agents: A Comparative Analysis of Novel Compounds and Established Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of Fungal Infections and the Quest for Novel Therapeutics

For decades, the triazole class of antifungal agents has been a cornerstone in the management of invasive fungal infections. By targeting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51), essential for the biosynthesis of ergosterol, these drugs disrupt the integrity of the fungal cell membrane.[1][2] First-generation triazoles like fluconazole and itraconazole provided broad-spectrum activity, but the rise of resistant pathogens has necessitated the development of newer agents.[3][4] Second-generation triazoles, including voriconazole and posaconazole, offered an expanded spectrum, particularly against molds like Aspergillus spp.[5][6]

However, the escalating global threat of antimicrobial resistance (AMR), particularly among species such as azole-resistant Aspergillus fumigatus and the multidrug-resistant yeast Candida auris, creates an urgent and unmet medical need for antifungals with novel mechanisms of action.[3][7] This guide provides a framework for researchers and drug development professionals to benchmark the efficacy of new antimicrobial agents. We will compare the performance of two prominent, recently developed antifungals, Olorofim and Ibrexafungerp , against established triazoles. While not triazoles themselves, their novel mechanisms provide a critical benchmark for the next generation of therapeutics. We will also discuss emerging true triazoles to illustrate the continued innovation within this classic drug family.

Our analysis is grounded in standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the comparative data presented is robust, reproducible, and relevant.[8][9]

Pillar 1: Understanding the Mechanisms of Action

An effective antimicrobial agent requires a target that is essential for the pathogen's survival and distinct from host cell machinery to minimize toxicity. The established triazoles and the new agents discussed herein exemplify diverse strategies for achieving fungal inhibition.

The Established Triazole Mechanism: Ergosterol Synthesis Inhibition

Triazoles non-competitively inhibit lanosterol 14-α-demethylase (CYP51). This enzyme is a critical step in the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane that maintains its fluidity and integrity.[10] Inhibition leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors, ultimately arresting fungal growth (fungistatic effect).[2][11]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Lanosterol Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disruption Membrane Disruption & Accumulation of Toxic Sterols Triazoles Established Triazoles (Fluconazole, Voriconazole) Inhibition Inhibition Triazoles->Inhibition Inhibition->CYP51 GrowthArrest Fungal Growth Arrest Disruption->GrowthArrest

Caption: Mechanism of action for established triazole antifungals.

Novel Mechanism 1: Olorofim and Pyrimidine Synthesis Inhibition

Olorofim (formerly F901318) is the first-in-class representative of the orotomides.[12] It employs a completely novel mechanism, targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo biosynthesis of pyrimidines.[1][13] By inhibiting this pathway, Olorofim prevents the formation of DNA, RNA, and other essential macromolecules, leading to cell death.[3] This unique target means it is unaffected by the mechanisms that confer resistance to azoles.[12] A key limitation is its lack of activity against yeasts (Candida, Cryptococcus) and Mucorales, whose DHODH enzymes differ from the target enzyme in molds like Aspergillus.[12][14]

G cluster_pathway De Novo Pyrimidine Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Further Steps DHODH->Orotate PyrimidineDepletion Pyrimidine Depletion Olorofim Olorofim Inhibition Inhibition Olorofim->Inhibition Inhibition->DHODH MacromoleculeHalt DNA/RNA Synthesis Halted PyrimidineDepletion->MacromoleculeHalt CellDeath Fungal Cell Death MacromoleculeHalt->CellDeath

Caption: Mechanism of action for the novel antifungal Olorofim.

Novel Mechanism 2: Ibrexafungerp and Glucan Synthase Inhibition

Ibrexafungerp is a first-in-class triterpenoid that, like the echinocandins, inhibits the β-(1,3)-D-glucan synthase enzyme complex.[15][16] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall.[17] Its disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis (fungicidal effect).[18] Importantly, Ibrexafungerp's binding site on the enzyme appears distinct from that of the echinocandins, allowing it to retain activity against many echinocandin-resistant strains harboring mutations in the FKS genes.[15][16][19]

G cluster_pathway Fungal Cell Wall Synthesis cluster_drug Drug Action cluster_outcome Cellular Outcome UDP_Glucose UDP-Glucose GlucanSynthase β-(1,3)-D-Glucan Synthase (FKS subunits) UDP_Glucose->GlucanSynthase Glucan β-(1,3)-D-Glucan Polymer GlucanSynthase->Glucan WallWeakening Cell Wall Weakening & Osmotic Instability Ibrexafungerp Ibrexafungerp Inhibition Inhibition Ibrexafungerp->Inhibition Inhibition->GlucanSynthase CellLysis Fungal Cell Lysis WallWeakening->CellLysis

Caption: Mechanism of action for the novel antifungal Ibrexafungerp.

Pillar 2: In Vitro Efficacy Benchmarking

The Minimum Inhibitory Concentration (MIC) is the foundational metric for assessing an antimicrobial's potency. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism under standardized laboratory conditions.[6] We present comparative MIC data, including MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively), for our benchmark agents against key fungal pathogens.

Comparative Activity Against Aspergillus Species

Invasive aspergillosis is a leading cause of mortality in immunocompromised patients, and azole resistance is a growing concern. Olorofim demonstrates exceptional potency against both wild-type and azole-resistant Aspergillus fumigatus.

Table 1: Comparative In Vitro Activity (MIC in mg/L) Against Aspergillus fumigatus

Antifungal Agent Mechanism of Action Wild-Type A. fumigatus (MIC Range) Wild-Type A. fumigatus (MIC₉₀) Azole-Resistant A. fumigatus (MIC Range)
Olorofim DHODH Inhibition <0.004 - 0.25[20] 0.031[21] 0.016 - 0.062[21]
Voriconazole CYP51 Inhibition 0.25 - 1.0 0.5 >8
Posaconazole CYP51 Inhibition 0.06 - 0.25 0.125 >8

| Isavuconazole | CYP51 Inhibition | 0.25 - 1.0 | 1.0 | >8 |

Note: Comparator data is synthesized from typical MIC distributions found in surveillance studies. Olorofim data is derived from cited studies.[20][21]

The data clearly shows that Olorofim's MIC values are not only significantly lower than the established triazoles for wild-type strains but, crucially, remain low against isolates that are clinically resistant to the azole class.[3][21]

Comparative Activity Against Candida Species

Candida auris has emerged as a global health threat due to its intrinsic multidrug resistance and high mortality rates. Ibrexafungerp shows potent activity against this pathogen, including strains resistant to both fluconazole and echinocandins.

Table 2: Comparative In Vitro Activity (MIC in mg/L) Against Candida auris

Antifungal Agent Mechanism of Action C. auris (MIC Range) C. auris (MIC₅₀) C. auris (MIC₉₀) Echinocandin-Resistant C. auris (MIC Range)
Ibrexafungerp Glucan Synthase Inhibition 0.06 - 2.0[7] 0.5[22] 1.0[22] 0.25 - 0.5[19]
Fluconazole CYP51 Inhibition 16 - >256 ≥32 ≥256 16 - >256
Anidulafungin Glucan Synthase Inhibition 0.016 - >32[7] 0.125 0.25 4 - >32[7]

| Micafungin | Glucan Synthase Inhibition | 0.03 - >32[7] | 0.125 | 0.25 | >32 |

Note: Data is derived from cited EUCAST and CLSI-based studies.[7][19][22]

Ibrexafungerp's efficacy against C. auris is a significant advantage. Its MIC₅₀ of 0.5 mg/L and MIC₉₀ of 1.0 mg/L demonstrate consistent activity across a large collection of global isolates.[22] Most importantly, it retains its potency against isolates with the S639F FKS mutation, which confers high-level resistance to echinocandins.[7][19]

Emerging Next-Generation Triazoles

Research into the classic triazole structure continues to yield promising candidates. A recently synthesized series of fluconazole-core compounds identified S-F24 as a lead agent. It exhibits excellent broad-spectrum activity, with reported MIC₈₀ values of 0.0156-8 µg/mL against a range of fungi, and maintains potency against multi-resistant Candida albicans.[23][24] Another novel triazole, designated [I] , showed potent activity with MIC values from 0.00625 to 0.05 µg/mL against various Candida species and Cryptococcus neoformans.[25] These findings demonstrate that optimization of the triazole scaffold remains a viable strategy for overcoming resistance.[23]

Pillar 3: Experimental Protocols for Efficacy Determination

The trustworthiness of comparative data hinges on the use of standardized, validated protocols. The CLSI M27 (for yeasts) and EUCAST E.Def 7.3.2 (for yeasts) documents provide the reference methodologies for broth microdilution testing.[9][26]

Workflow: Broth Microdilution MIC Assay (CLSI M27 / EUCAST E.Def 7.3.2)

This workflow outlines the critical steps for determining the MIC of a new antifungal agent against yeast pathogens. The causality behind these steps is to ensure that the only variable affecting microbial growth is the concentration of the antimicrobial agent, leading to a reproducible and accurate result.

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Susceptibility Testing for Yeasts

This protocol is a synthesized representation based on the principles outlined in CLSI M27 and EUCAST E.Def 7.3.2.[8][9][26]

  • Antifungal Agent Preparation:

    • Accurately weigh pure, powdered antifungal agent and dissolve in a suitable solvent (typically dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

    • Causality: Using pure powder ensures accurate concentrations. DMSO is used for its ability to dissolve hydrophobic compounds common in drug discovery.

  • Medium Preparation:

    • Prepare RPMI-1640 medium (without bicarbonate, with L-glutamine) and buffer to pH 7.0 with MOPS buffer. EUCAST guidelines specify supplementing with 2% glucose.[9]

    • Causality: RPMI is a chemically defined medium, ensuring consistency. MOPS buffering maintains a stable pH, as fungal growth can alter it, affecting drug activity.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a non-selective agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C to ensure purity and viability.

    • Select 4-5 well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension using a spectrophotometer or by visual comparison to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this standardized suspension in the test medium to achieve the final target inoculum concentration in the wells (typically 0.5-2.5 x 10⁵ CFU/mL).

    • Causality: A standardized inoculum size is critical; too low an inoculum may lead to falsely low MICs, while too high an inoculum (the "inoculum effect") can result in falsely high MICs.

  • Plate Preparation and Inoculation:

    • In a 96-well U-bottom microtiter plate, perform serial two-fold dilutions of the antifungal agent in the test medium to achieve the desired final concentration range.

    • Leave one column of wells drug-free for the growth control and another well for a sterility control (medium only).

    • Add the final diluted inoculum to each well (except the sterility control). The final volume in each well is typically 200 µL.

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24 hours. A 48-hour reading may also be performed.

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (e.g., 50% inhibition for azoles) compared to the drug-free growth control. This can be assessed visually or with a plate reader.

    • Causality: The 24-hour time point is clinically relevant for many yeasts. The specific endpoint (e.g., 50% vs. 100% inhibition) is drug-class dependent and is defined by standard-setting bodies to best correlate with clinical outcomes.

Conclusion and Future Directions

The benchmarking of new antimicrobial agents requires a multifaceted approach grounded in standardized, reproducible methodologies. While established triazoles remain vital, the emergence of novel agents like Olorofim and Ibrexafungerp, with their unique mechanisms of action and potent activity against resistant pathogens, represents a significant advancement in the fight against invasive fungal infections. Olorofim's targeted activity against azole-resistant molds and Ibrexafungerp's efficacy against multidrug-resistant C. auris highlight the power of targeting novel fungal pathways.[7][12] Concurrently, the development of next-generation triazoles like S-F24 demonstrates that there is still vast potential in optimizing existing drug scaffolds to overcome resistance.[23]

For researchers and drug development professionals, the path forward involves rigorous head-to-head comparisons using these validated protocols. Future studies should expand to include time-kill kinetic assays to differentiate fungistatic versus fungicidal activity, in vivo efficacy studies in animal models of infection, and comprehensive cytotoxicity profiling to establish a therapeutic index.[27] By adhering to these principles of scientific integrity, we can accurately assess the potential of new candidates and accelerate the development of therapeutics that can meet the challenge of antimicrobial resistance.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(1H-1,2,3-Triazol-1-YL)ethanamine (CAS No. 4320-94-9). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The primary objective is to ensure personnel safety, prevent chemical incompatibilities, and maintain environmental and regulatory compliance. The procedures are grounded in established principles of hazardous waste management for nitrogen-containing heterocyclic compounds and aliphatic amines.

Hazard Assessment and Risk Profile

A thorough understanding of the chemical's hazard profile is the cornerstone of safe handling and disposal. While comprehensive toxicological data for this compound is not fully established, data from its safety data sheet and analogous compounds indicate a clear risk profile that necessitates careful handling.[1] The primary hazards are associated with its irritant properties.

Based on available data for this compound and structurally similar chemicals like 2-(1H-imidazol-1-yl)ethanamine, the following hazards are identified.[1][2][3]

Hazard Classification (GHS)DescriptionRequired Safety Precautions
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat. Avoid all skin contact. Wash hands and any exposed skin thoroughly after handling.[1][4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3]Wear chemical safety goggles with side shields or a face shield.[4] An eyewash station should be readily accessible.
Specific target organ toxicity May cause respiratory irritation.[1][2]Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid breathing dust or vapors.[5]
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[6]Avoid release to the environment. Do not let the product enter drains.[1][4]

Personnel Protection and Engineering Controls

Given the hazard profile, stringent adherence to personal protective equipment (PPE) and engineering controls is mandatory during all handling and disposal stages.

  • Engineering Controls : All procedures involving the handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood.[5] This is critical to mitigate the risk of respiratory tract irritation from vapors or aerosols.[1]

  • Eye and Face Protection : Chemical safety goggles with side shields are required. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection : A standard laboratory coat must be worn and fully buttoned. Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Respiratory Protection : If handling outside of a fume hood is unavoidable (e.g., during a large spill), a respirator with an appropriate cartridge (e.g., type ABEK-P2 for organic vapors and particulates) must be used.[1]

Waste Segregation and Containment Protocol

Proper segregation is crucial to prevent dangerous chemical reactions. This compound, being an amine, is basic and can react exothermically with acids.

Key Incompatibilities:

  • Acids and Acid Anhydrides : Vigorously reacts, potentially generating heat and pressure.

  • Strong Oxidizing Agents : Can lead to violent reactions.

  • Carbon Dioxide (CO2) : May form carbamates.

Containment Procedure:

  • Designate a Waste Stream : Establish a dedicated hazardous waste stream for this compound and chemically compatible substances. Do not mix with other waste categories.

  • Select an Appropriate Container : Use a clearly marked, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[5]

  • Labeling : The container must be labeled "Hazardous Waste" before any waste is added. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "4320-94-9"

    • Associated Hazard Pictograms (e.g., GHS07 for irritant).

    • An accumulation start date.

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is under the direct supervision of laboratory personnel.[5] The storage area should have secondary containment to manage potential leaks.

Step-by-Step Disposal Workflow

The primary and only acceptable route for the disposal of this compound is through an approved hazardous waste management service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[3][4][7] Under no circumstances should this chemical be disposed of down the sanitary sewer. [8]

Workflow:

  • Waste Collection : Collect all waste containing this compound, including neat material, contaminated solutions, and contaminated labware (e.g., pipette tips, gloves), directly into the designated hazardous waste container.

  • Container Management : Keep the waste container closed at all times, except when adding waste. Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]

  • Log Waste : Maintain a log of the waste added to the container, estimating quantities as accurately as possible.

  • Arrange for Pickup : Once the container is full or the accumulation time limit is reached (e.g., 90 days in the U.S.), contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[5]

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management generation Waste Generation (Neat Chemical, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) generation->ppe spill Spill Occurs generation->spill segregate Segregate Waste into Designated Container ppe->segregate label_container Ensure Container is Labeled 'Hazardous Waste' & Chemical Name segregate->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Waste Pickup from EHS store->request_pickup ehs_collect EHS Collection request_pickup->ehs_collect final_disposal Final Disposal at Licensed TSDF Facility ehs_collect->final_disposal spill_response Execute Spill Response Protocol spill->spill_response Emergency spill_response->segregate

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Management

Immediate and correct action is vital in the event of a spill.

  • Evacuate and Ventilate : Immediately alert others and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[4]

  • Assess the Spill : If the spill is large, involves other hazardous materials, or if you are not trained to handle it, contact your institution's EHS department immediately.

  • Contain the Spill : For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[4] Avoid generating dust if the material is solid.

  • Collect and Dispose : Carefully scoop the absorbent material and spilled substance into the designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report all spills to your laboratory supervisor and the EHS department, as per institutional policy.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,3-Triazol-1-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,3-Triazol-1-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.